molecular formula CH2BaO3 B147902 Barium carbonate, CP CAS No. 513-77-9

Barium carbonate, CP

Cat. No.: B147902
CAS No.: 513-77-9
M. Wt: 199.35 g/mol
InChI Key: RUFJMLKBWUXJMX-UHFFFAOYSA-N
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Description

Barium carbonate (BaCO3) is an inorganic compound with the molecular weight of 197.35 g/mol, appearing as a white, heavy, odorless powder . This high-purity (99+%) reagent is essential for industrial and materials science research. Its primary research value lies in its application as a precursor in the synthesis of other barium compounds and advanced materials . In industrial manufacturing, barium carbonate serves as a key ingredient in the ceramics industry, where it acts as a flux in glazes, reduces melting points, and prevents efflorescence by precipitating soluble sulfates . It is also critical in the production of specialty glass, enhancing refractive index and mechanical strength for optical glass and cathode ray tubes . Furthermore, it is a fundamental starting material for manufacturing barium ferrites, which are ceramic compounds with magnetic properties used in permanent magnets and electronic components . Another significant use is in the chlor-alkali industry for the purification of brine by removing sulfate impurities . From a toxicological perspective, its mechanism of action, when studied as an obsolete rodenticide, involves a reaction with stomach acid (HCl) to release barium ions (Ba²⁺) . These ions are known to stimulate striated, cardiac, and smooth muscle, which can lead to various physiological disruptions, including hypokalemia . This product is labeled For Research Use Only (RUO) . It is strictly prohibited for personal, household, domestic, or pesticide use, and must not be used as a food additive, drug, or cosmetic. Appropriate safety precautions should be followed, as it is harmful if swallowed (H302) .

Properties

Key on ui mechanism of action

Accidental or intentional ingestion of soluble barium salts (e.g., barium carbonate, barium chloride) produces hypokalemia and acute hypertension. Systemic effects of acute barium toxicity include vomiting, diarrhea, cardiac arrhythmia, muscular paralysis, and death. The acute pathophysiological effects of barium are linked with two modes of action: direct muscular stimulation (skeletal, cardiac, and smooth), and hypokalemia. The latter effect is associated with the ability of the barium ion to block potassium (K+) channels and interfere with passive K+ diffusion.
Barium mimics calcium in several tissues and fluids and in physiological functions in which calcium is involved, especially in neurotransmission. Barium would cause a potassium-like depolarization of nerve fibers and calcium influx. Barium ions cause asynchronous release of large numbers of quanta of acetylcholine during trains of impulses;  it also causes release of noradrenaline from the sympathetic nerve terminals and catecholamines from the adrenal medulla.

CAS No.

513-77-9

Molecular Formula

CH2BaO3

Molecular Weight

199.35 g/mol

IUPAC Name

barium(2+);carbonate

InChI

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);

InChI Key

RUFJMLKBWUXJMX-UHFFFAOYSA-N

impurities

0.06-0.12% total sulfur as S /Commercial material/

Canonical SMILES

C(=O)([O-])[O-].[Ba+2]

Color/Form

White, heavy powde

density

4.3 at 68 °F (USCG, 1999)
4.308 g/cu cm
4.43 g/cm³

melting_point

1380 °C (decomposes)
No melting point;  decomposes at >1300 °C

Other CAS No.

513-77-9
25070-31-9

physical_description

Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion.
DryPowder;  Liquid
WHITE CRYSTALLINE POWDER.

Pictograms

Irritant

Related CAS

25070-31-9

shelf_life

Thermally stable

solubility

In water, 0.0014 g/100 g at 20 °C
Slightly soluble (1:1000) in carbon dioxide-water;  soluble in dilute hydrochloric acid, nitric acid or acetic acid;  soluble in ammonium chloride or ammonium nitrate solutions
Insoluble in sulfuric acid
Insoluble in ethanol
Solubility in water, g/100ml at 20 °C: 0.002 (very poor)

Synonyms

barium carbonate

vapor_pressure

Essentially zero

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physico-chemical Characteristics of CP Grade Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃), a key inorganic compound, is utilized in various industrial and scientific applications. In its Chemically Pure (CP) grade, it serves as a high-purity reagent in laboratory settings, a precursor in the synthesis of other barium compounds, and a component in the manufacturing of specialized materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its physico-chemical properties is paramount for ensuring the accuracy, reproducibility, and safety of their work. This technical guide provides an in-depth overview of the core physico-chemical characteristics of CP grade Barium Carbonate, complete with detailed experimental protocols and data presented for clarity and ease of comparison.

Physico-chemical Properties

CP grade Barium Carbonate is a white, odorless, and tasteless powder.[1] Its fundamental properties are summarized in the tables below.

Table 1: General Physico-chemical Properties of Barium Carbonate
PropertyValueReference
Chemical Formula BaCO₃[1]
Molecular Weight 197.34 g/mol [1]
Appearance White crystalline powder[1]
Odor Odorless[1]
Density 4.286 g/cm³[2]
Melting Point 811 °C (polymorphic transformation)[2]
Boiling Point 1450 °C (decomposes)[2]
Table 2: Solubility of Barium Carbonate
SolventSolubilityTemperature (°C)Reference
Water0.0016 g/100 mL8.8[2]
0.0022 g/100 mL18[2]
0.0024 g/100 mL20[2]
Acids (dilute HCl, HNO₃, acetic acid)Soluble (with decomposition)Ambient[3]
Sulfuric AcidInsolubleAmbient[3]
Carbon dioxide-waterSlightly soluble (1:1000)Ambient[3]
Ammonium chloride/nitrate solutionsSolubleAmbient[3]
Table 3: Typical Specifications for CP Grade Barium Carbonate
ParameterSpecification
Assay (BaCO₃) ≥ 99.0%
Insoluble in dilute HCl ≤ 0.015%
Chloride (Cl) ≤ 0.002%
Sulfide (S) ≤ 0.001%
Heavy metals (as Pb) ≤ 0.001%
Iron (Fe) ≤ 0.002%
Calcium (Ca) ≤ 0.05%
Potassium (K) ≤ 0.01%
Sodium (Na) ≤ 0.02%
Strontium (Sr) ≤ 0.1%
Water-Soluble Titratable Base Passes test
Oxidizing Substances (as NO₃) ≤ 0.005%

Experimental Protocols

Detailed methodologies for the determination of key physico-chemical parameters of CP grade Barium Carbonate are provided below.

Assay (Acid-Base Titrimetry)

This method determines the purity of Barium Carbonate by back titration.

Methodology:

  • Accurately weigh approximately 4 g of the Barium Carbonate sample.

  • Transfer the sample to a 250 mL beaker and add 50 mL of deionized water.

  • Carefully and accurately add 50.0 mL of 1 N hydrochloric acid to the beaker.

  • Heat the solution to boiling to expel all dissolved carbon dioxide, then cool to room temperature.

  • Add a few drops of bromophenol blue indicator.

  • Titrate the excess hydrochloric acid with 1 N sodium hydroxide solution until the endpoint, indicated by a color change to blue, is reached.[4]

  • The percentage of Barium Carbonate is calculated based on the amount of hydrochloric acid consumed in the reaction.

Determination of Insoluble Matter in Dilute Hydrochloric Acid

This gravimetric method quantifies substances that do not dissolve in dilute acid.

Methodology:

  • To a 10 g sample, cautiously add 100 mL of dilute hydrochloric acid (1 part HCl to 9 parts water).

  • Heat the mixture on a steam bath for one hour.

  • Filter the solution through a tared filtering crucible.

  • Wash the residue thoroughly with hot deionized water.

  • Dry the crucible at 105°C to a constant weight.

  • The weight of the residue represents the amount of insoluble matter.

Chloride Determination

This turbidimetric test compares the chloride content of the sample to a known standard.

Methodology:

  • Dissolve 1.0 g of the sample in 20 mL of deionized water and 2 mL of nitric acid.

  • Add 1 mL of silver nitrate reagent solution.

  • Any turbidity produced should not exceed that of a standard containing 0.02 mg of chloride ion treated in the same manner.

Heavy Metals Determination

This method relies on the precipitation of metal sulfides to estimate the total heavy metal content.

Methodology:

  • Dissolve 2.0 g of the sample in 20 mL of deionized water and 3 mL of hydrochloric acid.

  • Boil the solution gently for 10 minutes, then cool and dilute to 40 mL.

  • Prepare a standard solution containing 0.02 mg of lead ion in 40 mL.

  • Adjust the pH of both sample and standard solutions to between 3.0 and 4.0 with 1 N acetic acid or 6 N ammonium hydroxide.

  • Add 10 mL of freshly prepared hydrogen sulfide water to each and allow to stand for 5 minutes.

  • Any brown color in the sample solution should not be darker than that of the standard solution.

Iron Determination

This colorimetric method uses thiocyanate to detect the presence of iron.

Methodology:

  • Cautiously dissolve 1.0 g of the sample in 15 mL of dilute hydrochloric acid (1:2).

  • For the standard, add 0.02 mg of iron (Fe) to 15 mL of dilute hydrochloric acid (1:2).[4]

  • Evaporate both solutions to dryness.[4]

  • Dissolve each residue in approximately 20 mL of water, add 4 mL of hydrochloric acid, and dilute to 100 mL.[4]

  • To 50 mL of each solution, add 0.10 mL of 0.1 N potassium permanganate, let it stand for 5 minutes, and then add 3 mL of ammonium thiocyanate reagent solution.[4]

  • Any red color in the sample solution should not exceed that in the standard.[4]

Particle Size Analysis by Laser Diffraction

This technique determines the particle size distribution by measuring the angular variation in the intensity of scattered laser light.

Methodology:

  • Ensure the Barium Carbonate powder is properly dispersed in a suitable liquid medium in which it is insoluble, such as deionized water with a surfactant, or a non-aqueous solvent.

  • Introduce the dispersed sample into the laser diffraction instrument.

  • A laser beam is passed through the dispersed sample.

  • The scattered light pattern is measured by a series of detectors.

  • The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory.[2]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a sparingly soluble salt.

Methodology:

  • Add an excess amount of CP grade Barium Carbonate to a known volume of the solvent (e.g., deionized water) in a flask.

  • Seal the flask and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a fine-pored filter may be necessary.

  • Analyze the concentration of barium in the supernatant using a suitable analytical technique, such as Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • The solubility is expressed as the mass of solute per volume or mass of solvent.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition and phase transitions of Barium Carbonate.

Methodology:

  • Place a small, accurately weighed amount of the Barium Carbonate sample into the TGA/DTA instrument's crucible.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • TGA measures the change in mass of the sample as a function of temperature, indicating decomposition.

  • DTA measures the temperature difference between the sample and an inert reference, identifying endothermic or exothermic transitions such as phase changes and decomposition.

  • The resulting thermogram provides information on the decomposition temperature and phase transition temperatures. Barium carbonate exhibits a phase transformation from orthorhombic to hexagonal at approximately 811 °C and from hexagonal to cubic at higher temperatures.[5][6] Decomposition to barium oxide and carbon dioxide begins at temperatures above 1000°C.[5]

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of CP grade Barium Carbonate.

Analytical Workflow for CP Grade Barium Carbonate cluster_0 Sample Reception & Preparation cluster_1 Physical Characterization cluster_2 Chemical Analysis cluster_3 Impurity Profile Determination cluster_4 Functional & Thermal Properties cluster_5 Data Analysis & Reporting Sample CP Grade Barium Carbonate Sample Preparation Sample Homogenization & Weighing Sample->Preparation Appearance Visual Inspection (Color, Form) Preparation->Appearance ParticleSize Particle Size Analysis (Laser Diffraction) Preparation->ParticleSize Assay Assay (Purity) (Acid-Base Titrimetry) Preparation->Assay Insolubles Insoluble Matter (Gravimetry) Preparation->Insolubles Impurities Impurity Profile Preparation->Impurities Solubility Solubility Test (Shake-Flask Method) Preparation->Solubility Thermal Thermal Analysis (TGA/DTA) Preparation->Thermal DataAnalysis Data Compilation & Analysis Appearance->DataAnalysis ParticleSize->DataAnalysis Assay->DataAnalysis Insolubles->DataAnalysis Chloride Chloride Test (Turbidimetry) Impurities->Chloride Sulfide Sulfide Test Impurities->Sulfide HeavyMetals Heavy Metals Test Impurities->HeavyMetals Iron Iron Test (Colorimetry) Impurities->Iron Cations Ca, K, Na, Sr (Flame AAS) Impurities->Cations Chloride->DataAnalysis Sulfide->DataAnalysis HeavyMetals->DataAnalysis Iron->DataAnalysis Cations->DataAnalysis Solubility->DataAnalysis Thermal->DataAnalysis Report Technical Report / Certificate of Analysis DataAnalysis->Report

References

Synthesis of high purity barium carbonate for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of High-Purity Barium Carbonate for Research Applications

Introduction

High-purity barium carbonate (BaCO₃) is a critical precursor material for advanced research and development, particularly in the fields of materials science and drug development. Its applications include the synthesis of electroceramics like barium titanate (BaTiO₃) for capacitors, piezoelectric devices, and as a component in specialized glass and catalysts.[1][2] For researchers, scientists, and drug development professionals, the purity of the initial barium carbonate directly influences the properties and performance of the final product. This guide provides a comprehensive overview of the primary synthesis methods, detailed experimental protocols, purification techniques, and analytical assessments for producing high-purity barium carbonate.

Core Synthesis Methodologies

The synthesis of high-purity barium carbonate primarily revolves around two main strategies: the carbonation of a barium precursor and the double decomposition (precipitation) of a soluble barium salt.

Carbonation Method

This method involves the reaction of a barium-containing solution with carbon dioxide (CO₂). The most common precursors are barium sulfide (BaS) and barium hydroxide (Ba(OH)₂).

  • From Barium Sulfide: Barium sulfide solution is reacted with carbon dioxide gas. This process precipitates barium carbonate while producing hydrogen sulfide (H₂S) as a byproduct.[3][4][5] The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑[4]

  • From Barium Hydroxide: A solution or slurry of barium hydroxide is treated with carbon dioxide. This is a direct and clean method that yields barium carbonate and water.[6] The reaction is: Ba(OH)₂ + CO₂ → BaCO₃↓ + H₂O

Double Decomposition (Precipitation) Method

This widely used laboratory and industrial method involves mixing a solution of a soluble barium salt (like barium chloride or barium nitrate) with a solution of a soluble carbonate salt (like sodium carbonate or ammonium carbonate).[7][8] The low solubility of barium carbonate causes it to precipitate out of the solution.[9]

  • Using Barium Chloride and Sodium Carbonate: This is a common and straightforward precipitation reaction.[8] The reaction is: BaCl₂ + Na₂CO₃ → BaCO₃↓ + 2NaCl[8]

  • Using Barium Nitrate and Sodium Carbonate: Similar to the chloride route, this method yields a clean precipitate.[7] The reaction is: Ba(NO₃)₂ + Na₂CO₃ → BaCO₃↓ + 2NaNO₃

Experimental Protocols

Detailed methodologies for laboratory-scale synthesis are provided below.

Protocol 1: Synthesis via Carbonation of Barium Hydroxide

This protocol is adapted from a method designed to produce high-purity BaCO₃ with controlled specific surface area.[10]

Objective: To synthesize high-purity barium carbonate by bubbling CO₂ through a chilled barium hydroxide solution.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Carbon dioxide (CO₂) gas

  • Ice-water bath

  • 5000 mL beaker with a magnetic stirrer

  • pH meter

  • Gas flow meter

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Methodology:

  • Add 4000 mL of deionized water to a 5000 mL beaker.

  • Place the beaker in an ice-water bath and begin stirring. Cool the water to a controlled temperature between 0-5°C.[10]

  • Slowly add 385.7 g of high-purity Ba(OH)₂·8H₂O to the chilled water while stirring continuously to form a slurry.[10]

  • Once the temperature is stable, begin bubbling CO₂ gas through the slurry at a controlled flow rate of approximately 250-300 mL/min.[10]

  • Monitor the pH of the reaction mixture continuously. Continue the CO₂ introduction until the pH drops to a value between 6.5 and 7.0.[10]

  • Cease the CO₂ flow and stirring. Allow the white precipitate of barium carbonate to settle.

  • Perform solid-liquid separation using a vacuum filtration setup.

  • Wash the collected solid precipitate with cold deionized water to remove any unreacted reagents.

  • Dry the purified solid in a vacuum oven at 60°C for 24 hours to obtain the final high-purity barium carbonate product.[10]

Protocol 2: Synthesis via Precipitation with Barium Chloride and Sodium Carbonate

This protocol describes a standard double decomposition reaction.[7][8]

Objective: To synthesize high-purity barium carbonate by reacting aqueous solutions of barium chloride and sodium carbonate.

Materials:

  • Barium chloride (BaCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Two 1000 mL beakers

  • Magnetic stirrer

  • Vacuum filtration apparatus

  • Drying oven

Methodology:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve a stoichiometric amount of barium chloride in 500 mL of deionized water with stirring.

    • Solution B: Dissolve a slight excess of sodium carbonate in 500 mL of deionized water with stirring.

  • Precipitation:

    • Slowly add the sodium carbonate solution (Solution B) to the barium chloride solution (Solution A) under continuous, vigorous stirring.

    • A dense white precipitate of barium carbonate will form immediately.

    • Continue stirring for 30 minutes to ensure the reaction goes to completion.

  • Purification:

    • Filter the precipitate using a vacuum filtration apparatus.

    • Wash the filter cake thoroughly with several portions of deionized water to remove the soluble sodium chloride byproduct.

  • Drying:

    • Transfer the washed precipitate to a clean evaporating dish.

    • Dry the solid in an oven at 110°C until a constant weight is achieved.

Data Presentation: Synthesis Parameters

The following tables summarize key quantitative data for the synthesis of high-purity barium carbonate.

Table 1: Comparison of Synthesis Methods

ParameterCarbonation Method (from Ba(OH)₂)Precipitation Method (from BaCl₂)
Primary Reactants Ba(OH)₂·8H₂O, CO₂BaCl₂, Na₂CO₃
Reaction Temp. 0-5°C[10]Ambient (typically 60-70°C in industry)[9]
Key Control Param. pH (6.0-7.0)[10], CO₂ flow rateStoichiometry, stirring rate
Byproducts WaterSodium Chloride (NaCl)[8]
Achieved Purity >99.5% (low strontium)[10]Can reach 99.6-99.8% with purification[11]

Table 2: Experimental Conditions for Carbonation of Ba(OH)₂

ParameterValueReference
Ba(OH)₂·8H₂O Concentration 80-250 g/L[10]
CO₂ Flow Rate 250-300 mL/min[10]
Reaction Temperature 0-5°C[10]
Final pH 6.0 - 7.0[10]
Drying Temperature 60°C (vacuum)[10]
Drying Time 24 hours[10]

Purification of Barium Carbonate

For ultra-high purity applications, post-synthesis purification is essential.

  • Washing: The most critical step is thorough washing of the precipitate with deionized water to remove soluble impurities, such as NaCl or H₂S.[4][7]

  • Chemical Treatment: For removing sulfur compounds from BaCO₃ derived from BaS, the impure product can be mixed with an alkali metal hydroxide (e.g., sodium hydroxide) and heated. This converts insoluble sulfur compounds into soluble forms that can be leached out with water.[12]

  • Recrystallization: Low-purity barium carbonate can be reacted with an organic acid (like citric acid) to form a soluble barium salt. After filtering out insoluble impurities (like barium sulfate), the barium can be reprecipitated as a higher purity carbonate.[1]

Purity Assessment: Analytical Methods

Verifying the purity of the synthesized barium carbonate requires a suite of analytical techniques.

Table 3: Analytical Methods for Purity and Characterization

TechniquePurposeDetects/Measures
X-Ray Diffraction (XRD) Phase IdentificationCrystalline structure, presence of other phases (e.g., BaSO₄).[13]
Fourier-Transform Infrared Spectroscopy (FT-IR) Contaminant DetectionPresence of residual carbonate, hydroxide, or other functional groups.[13]
Thermogravimetric Analysis (TGA) Thermal StabilityDecomposition temperature, presence of hydrates or volatile impurities.[14][15]
Inductively Coupled Plasma (ICP-AES/MS) Elemental AnalysisTrace metal impurities (e.g., Sr, Ca, Fe) at ppm or ppb levels.[16]
X-ray Fluorescence (XRF) Elemental CompositionBarium content and major elemental impurities.[17][18]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis processes.

G Workflow for Carbonation Synthesis Method cluster_precursor Precursor Preparation cluster_reaction Carbonation Reaction cluster_purification Product Isolation & Purification BaOH2 Ba(OH)₂·8H₂O Slurry Ba(OH)₂ Slurry (0-5°C) BaOH2->Slurry DI_Water Deionized Water DI_Water->Slurry Reaction Reaction Vessel pH Control (6.5-7.0) Slurry->Reaction CO2 CO₂ Gas CO2->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing with DI Water Filtration->Washing Drying Vacuum Drying (60°C) Washing->Drying FinalProduct High-Purity BaCO₃ Drying->FinalProduct G Workflow for Precipitation Synthesis Method cluster_solutions Reactant Solution Preparation cluster_reaction Precipitation Reaction cluster_purification Product Isolation & Purification BaCl2 BaCl₂ Solution Mixing Mixing & Stirring BaCl2->Mixing Na2CO3 Na₂CO₃ Solution Na2CO3->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Washing (Remove NaCl) Filtration->Washing Drying Oven Drying (110°C) Washing->Drying FinalProduct High-Purity BaCO₃ Drying->FinalProduct

References

A Comprehensive Technical Guide to the Crystal Structure of Chemically Pure Barium Carbonate (Witherite)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth analysis of the crystal structure of chemically pure barium carbonate (BaCO₃), known in its mineral form as witherite. It details the crystallographic parameters, atomic arrangement, and the experimental protocols used for its characterization.

Introduction

Barium carbonate (BaCO₃) is a significant inorganic compound with wide-ranging industrial applications, including in the production of specialty glass, ceramics, bricks, and as a precursor for barium salts and superconductors.[1][2] In its naturally occurring mineral form, it is known as witherite.[2][3] Chemically pure BaCO₃ belongs to the aragonite group of carbonates and is isostructural with aragonite (CaCO₃) and strontianite (SrCO₃).[3][4] Understanding its precise crystal structure is fundamental to controlling its properties for various technological applications. This guide summarizes the key structural data and experimental methodologies for its determination.

Crystallographic Data

At ambient temperature and pressure, barium carbonate crystallizes in the orthorhombic system.[1][2][3] The structure is most commonly described by the space group Pnma (No. 62), which is the standard setting.[5][6] An alternative, non-standard setting, Pmcn, is also frequently cited in the literature; this setting corresponds to a different orientation of the crystallographic axes.[3][7]

The dimensions of the unit cell have been determined by numerous studies, with slight variations in the reported values. The data below is presented in the standard Pnma setting.

Table 1: Summary of Crystallographic Data for Orthorhombic BaCO₃ (Witherite)

Parameter Value Source(s)
Crystal System Orthorhombic [1][3][6]
Space Group Pnma (No. 62) [5][6]
Lattice Parameters (a, b, c) a = 8.98 Å, b = 5.36 Å, c = 6.42 Å [6]
Unit Cell Volume 308.79 ų [6]
Formula Units (Z) 4 [3]

| Density (Calculated) | 4.24 g/cm³ |[6] |

Table 2: Comparison of Reported Lattice Parameters from Various Studies (Converted to Pnma setting for consistency)

Source a (Å) b (Å) c (Å) Notes
Materials Project[5] 9.014 5.378 6.596 Primitive cell parameters are different.
Antao and Hassan (2007)[7] 8.912 5.310 6.437 Original data in Pmcn setting.
de Villiers (1971)[6] - - - Cited within Materials Project.

| Mindat.org[8] | 8.904 | 5.314 | 6.430 | Original data in Pmcn setting. |

The BaCO₃ structure consists of barium (Ba²⁺) cations and carbonate (CO₃²⁻) anionic groups. The barium ion is coordinated to nine oxygen atoms.[5][6] The carbon atom is bonded to three oxygen atoms in a trigonal planar geometry.[5][6]

Table 3: Fractional Atomic Coordinates and Wyckoff Positions (Space Group: Pnma)

Atom Wyckoff Position x y z Source
Ba 4c 0.583887 0.25 0.753976 [6]
C 4c 0.243806 0.25 0.919497 [6]
O1 4c 0.599776 0.75 0.587994 [6]

| O2 | 8d | 0.184052 | 0.040793 | 0.419687 |[6] |

The interatomic distances are crucial for understanding the chemical bonding within the crystal.

Table 4: Selected Interatomic Bond Distances

Bond Distance Range (Å) Coordination Geometry Source(s)
Ba–O 2.74 - 2.89 Å 9-coordinate [6]

| C–O | ~1.29 Å | Trigonal Planar |[6] |

Experimental Protocols for Structure Determination

The crystallographic data presented above are derived from experimental techniques, primarily X-ray diffraction.

This is the most powerful technique for determining the precise crystal structure of a material.

Methodology:

  • Crystal Selection: A small, high-quality single crystal of chemically pure barium carbonate (typically < 0.5 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.[6]

PXRD is used to analyze polycrystalline samples and is particularly useful for identifying crystalline phases and studying structural changes as a function of temperature or pressure.[7][9]

Methodology:

  • Sample Preparation: A sample of finely ground, chemically pure barium carbonate powder is prepared and placed in a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector over a range of angles (2θ).

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase and can be compared to databases for identification.

  • Rietveld Refinement: This powerful computational method is used to refine the crystal structure by fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model. This allows for the precise determination of lattice parameters, atomic positions, and other structural details from powder data.[7][10] This method was used to study the temperature evolution of the BaCO₃ structure.[7]

G Experimental Workflow for Crystal Structure Determination cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Analysis cluster_3 Final Output Synthesis Synthesis of Pure BaCO₃ Grinding Grinding to Fine Powder (PXRD) or Select Single Crystal (SCXRD) Synthesis->Grinding Diffraction X-ray Diffraction (PXRD or SCXRD) Grinding->Diffraction Processing Data Processing (Indexing & Integration) Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement (e.g., Rietveld for PXRD) Solution->Refinement CrystallographicData Crystallographic Data (Lattice Parameters, Atomic Positions) Refinement->CrystallographicData

Caption: Workflow for BaCO₃ crystal structure determination.

Visualization of the Barium Carbonate Structure

The following diagram provides a simplified 2D representation of the local coordination environment in the barium carbonate crystal structure, illustrating the relationship between the Ba²⁺ cations and the planar CO₃²⁻ anions.

G cluster_0 Trigonal Planar CO₃²⁻ Group C1 C O1a O C1->O1a O1b O C1->O1b O1c O C1->O1c Ba1 Ba O1a->Ba1 Ba2 Ba O1a->Ba2 O1b->Ba2 Ba3 Ba O1b->Ba3 O1c->Ba3 Ba4 Ba O1c->Ba4

Caption: 2D schematic of Ba²⁺ and CO₃²⁻ coordination.

Polymorphism of Barium Carbonate

Chemically pure barium carbonate exhibits polymorphism, meaning it can exist in different crystal structures at different temperatures.

  • α-BaCO₃ (Orthorhombic): The stable phase at ambient conditions, known as witherite.[7]

  • β-BaCO₃ (Trigonal/Hexagonal): Upon heating, the orthorhombic phase transforms to a trigonal (rhombohedral) phase with R-3m space group symmetry at approximately 811 °C (1084 K).[1][7] This transition involves a significant volume change of about 2.8%.[7]

  • γ-BaCO₃ (Cubic): At a still higher temperature of around 981 °C (1254 K), a second phase transition occurs to a cubic structure.[1]

These phase transitions are crucial in the processing of barium carbonate-containing materials at high temperatures.

Conclusion

The room-temperature crystal structure of chemically pure barium carbonate is well-established as an orthorhombic system (space group Pnma), belonging to the aragonite mineral group. Its structure is characterized by a 9-coordinate barium cation and a trigonal planar carbonate anion. Precise structural parameters are routinely determined using single-crystal and powder X-ray diffraction techniques coupled with Rietveld refinement. The existence of high-temperature trigonal and cubic polymorphs highlights the material's complex structural behavior under varying thermal conditions.

References

An In-depth Technical Guide to the Solubility of Chemically Pure Barium Carbonate in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chemically pure (CP) barium carbonate in various acidic solutions. It delves into the underlying chemical principles, presents available quantitative and qualitative data, and offers detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who work with or encounter barium carbonate.

Introduction

Barium carbonate (BaCO₃) is an inorganic salt with low solubility in water but notable reactivity in acidic environments.[1][2] Understanding its dissolution characteristics in acids is crucial for a multitude of applications, including chemical synthesis, materials science, and pharmaceutical development. In drug development, for instance, the solubility of excipients like barium carbonate in the acidic environment of the stomach can significantly impact the bioavailability and stability of active pharmaceutical ingredients (APIs). This guide will explore the solubility of CP barium carbonate in hydrochloric acid, nitric acid, acetic acid, and sulfuric acid.

Chemical Principles of Dissolution

The dissolution of barium carbonate in acidic solutions is not a simple physical process but a chemical reaction. Barium carbonate, a salt of a weak acid (carbonic acid, H₂CO₃), reacts with strong and weak acids to form a soluble barium salt, water, and carbon dioxide gas.[3][4] This reaction effectively removes carbonate ions (CO₃²⁻) from the solution, shifting the solubility equilibrium of barium carbonate to the right, in accordance with Le Châtelier's principle.[5][6]

The fundamental equilibrium for the dissolution of barium carbonate in water is:

BaCO₃(s) ⇌ Ba²⁺(aq) + CO₃²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is approximately 2.58 x 10⁻⁹ at room temperature.[7][8]

In the presence of an acid (H⁺), the carbonate ion is protonated in a stepwise manner:

CO₃²⁻(aq) + H⁺(aq) ⇌ HCO₃⁻(aq) HCO₃⁻(aq) + H⁺(aq) ⇌ H₂CO₃(aq)

The resulting carbonic acid is unstable and decomposes to water and carbon dioxide:

H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)

The overall reaction of barium carbonate with a generic monoprotic acid (HA) can be represented as:

BaCO₃(s) + 2HA(aq) → BaA₂(aq) + H₂O(l) + CO₂(g)

The extent of this reaction, and thus the solubility of barium carbonate, is dependent on the strength and concentration of the acid.

Solubility Data

The insolubility in sulfuric acid is due to the formation of a highly insoluble precipitate, barium sulfate (BaSO₄), which coats the surface of the barium carbonate particles and prevents further reaction.[1]

Theoretical Solubility Trend: The solubility of barium carbonate is expected to increase with increasing acid concentration up to a certain point. This is because a higher concentration of H⁺ ions will more effectively protonate the carbonate ions, driving the dissolution equilibrium forward. For weak acids like acetic acid, the solubility will also be influenced by the acid's dissociation constant (Ka).

Due to the scarcity of specific quantitative data for barium carbonate, the following table illustrates the expected trend in solubility with increasing acid concentration. These values are hypothetical and for illustrative purposes only.

Acid SolutionAcid Concentration (mol/L)Expected Solubility of BaCO₃ (g/L)
Hydrochloric Acid (HCl) 0.1Increased
1.0Significantly Increased
Nitric Acid (HNO₃) 0.1Increased
1.0Significantly Increased
Acetic Acid (CH₃COOH) 0.1Moderately Increased
1.0Increased
Sulfuric Acid (H₂SO₄) AnyInsoluble

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of barium carbonate in acidic solutions. The general approach involves equilibrating an excess amount of solid barium carbonate in the acidic solution of interest, followed by the separation of the solid and the quantification of the dissolved barium ions in the supernatant.

General Experimental Workflow

The following diagram outlines a general workflow for determining the solubility of barium carbonate in an acidic solution.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_acid Prepare Acidic Solution of Desired Concentration mix Combine BaCO₃ and Acidic Solution in a Sealed Container prep_acid->mix weigh_baco3 Weigh Excess CP Barium Carbonate weigh_baco3->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with stirring) mix->equilibrate centrifuge Centrifuge or Filter to Separate Solid from Supernatant equilibrate->centrifuge collect_supernatant Collect Clear Supernatant centrifuge->collect_supernatant quantify_ba Quantify Barium Ion Concentration in Supernatant collect_supernatant->quantify_ba calculate_solubility Calculate Solubility quantify_ba->calculate_solubility strong_acid_dissolution BaCO3_solid BaCO₃(s) Ba2_aq Ba²⁺(aq) BaCO3_solid->Ba2_aq dissolution CO3_2_aq CO₃²⁻(aq) BaCO3_solid->CO3_2_aq dissolution BaCl2_aq BaCl₂(aq) (Soluble Salt) Ba2_aq->BaCl2_aq H2CO3_aq H₂CO₃(aq) CO3_2_aq->H2CO3_aq protonation H_aq 2H⁺(aq) (from HCl) H_aq->H2CO3_aq H2O_l H₂O(l) H2CO3_aq->H2O_l decomposition CO2_g CO₂(g) H2CO3_aq->CO2_g decomposition Cl_aq 2Cl⁻(aq) Cl_aq->BaCl2_aq weak_acid_dissolution BaCO3_solid BaCO₃(s) Ba2_aq Ba²⁺(aq) BaCO3_solid->Ba2_aq dissolution CO3_2_aq CO₃²⁻(aq) BaCO3_solid->CO3_2_aq dissolution Ba_acetate_aq Ba(CH₃COO)₂(aq) (Soluble Salt) Ba2_aq->Ba_acetate_aq H2CO3_aq H₂CO₃(aq) CO3_2_aq->H2CO3_aq protonation CH3COOH_aq 2CH₃COOH(aq) (Weak Acid) H_aq 2H⁺(aq) CH3COOH_aq->H_aq dissociation CH3COO_aq 2CH₃COO⁻(aq) CH3COOH_aq->CH3COO_aq dissociation H_aq->H2CO3_aq CH3COO_aq->Ba_acetate_aq H2O_l H₂O(l) H2CO3_aq->H2O_l decomposition CO2_g CO₂(g) H2CO3_aq->CO2_g decomposition sulfuric_acid_reaction BaCO3_solid BaCO₃(s) BaSO4_solid BaSO₄(s) (Insoluble Precipitate) BaCO3_solid->BaSO4_solid surface reaction H2CO3_aq H₂CO₃(aq) BaCO3_solid->H2CO3_aq H2SO4_aq H₂SO₄(aq) H2SO4_aq->BaSO4_solid H2SO4_aq->H2CO3_aq BaSO4_solid->BaCO3_solid passivation layer prevents further reaction

References

A Comprehensive Technical Guide to the Thermal Decomposition of CP Grade Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Chemically Pure (CP) grade barium carbonate (BaCO₃). This document details the decomposition pathway, kinetics, and critical thermal events, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development settings.

Introduction

Barium carbonate is a stable inorganic compound with significant applications in various industries, including the production of specialty glass, ceramics, and certain pharmaceuticals. Its thermal decomposition is a critical process that yields barium oxide (BaO) and carbon dioxide (CO₂), a reaction of great interest in materials science and solid-state chemistry. Understanding the precise thermal behavior of CP grade barium carbonate is essential for controlling reaction conditions and ensuring the purity and desired properties of the final products.

Thermal Decomposition Pathway and Phase Transitions

The thermal decomposition of barium carbonate is a well-studied process that involves not only the chemical breakdown of the compound but also distinct phase transitions at elevated temperatures. The primary decomposition reaction is:

BaCO₃(s) → BaO(s) + CO₂(g)

This decomposition is preceded by two key polymorphic transformations. Barium carbonate initially exists in an orthorhombic crystal structure (α-BaCO₃). As the temperature increases, it undergoes two phase transitions before decomposition:

  • Orthorhombic (α) to Hexagonal (β) phase transition: This occurs at approximately 811 °C (1084 K).[1][2]

  • Hexagonal (β) to Cubic (γ) phase transition: This second transition takes place at around 940-964 °C (1213-1237 K).[1][2]

The final decomposition into barium oxide and carbon dioxide commences at temperatures exceeding 1000 °C, with significant decomposition occurring at approximately 1300°C.[3]

dot

Thermal_Decomposition_Pathway A α-BaCO₃ (Orthorhombic) B β-BaCO₃ (Hexagonal) A->B ~811 °C C γ-BaCO₃ (Cubic) B->C ~964 °C D BaO(s) + CO₂(g) (Decomposition Products) C->D >1000 °C

Phase transitions and decomposition of Barium Carbonate.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermal decomposition of high-purity barium carbonate, as determined by various thermal analysis techniques.

Table 1: Phase Transition and Decomposition Temperatures

Thermal EventTemperature (°C)Temperature (K)Analytical MethodReference
α → β Phase Transition8111084DTA, DSC[1][2]
β → γ Phase Transition9641237DTA[1]
Onset of Decomposition> 1000> 1273TGA[1]
Significant Decomposition~1300~1573TGA[3]

Table 2: Kinetic Parameters of Thermal Decomposition

Kinetic ParameterValueAnalytical MethodReference
Activation Energy (Ea)305 (± 14) kJ/molTGA[1][3]
Activation Energy (Ea)225.9 kJ/molTorsion-Langmuir[1]
Apparent Activation Entropy53.5 J mol⁻¹ K⁻¹Torsion-Langmuir[1]

Experimental Protocols

The primary techniques for studying the thermal decomposition of barium carbonate are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines a typical procedure for analyzing the thermal decomposition of CP grade barium carbonate using a simultaneous TGA-DTA instrument.

Objective: To determine the onset and completion temperatures of decomposition, quantify mass loss, and identify phase transitions.

Materials and Equipment:

  • CP Grade Barium Carbonate (e.g., 99.999% purity)[4]

  • Simultaneous TGA-DTA/DSC instrument

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Alumina or platinum crucibles

  • Microbalance

  • Desiccator

Procedure:

  • Sample Preparation:

    • Dry the CP grade barium carbonate powder at a temperature sufficient to remove adsorbed moisture without initiating decomposition (e.g., 110 °C for 24 hours) and store in a desiccator prior to analysis.[4]

    • Accurately weigh approximately 5-10 mg of the dried sample into the TGA crucible using a microbalance. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and gas diffusion.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Place an empty reference crucible on the reference balance.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature of at least 1400 °C.

    • Employ a constant heating rate, typically in the range of 10-20 °C/min. Multiple heating rates can be used to perform kinetic analysis.[5]

  • Data Acquisition:

    • Continuously record the sample mass (TGA), the difference in temperature between the sample and reference (DTA), and the sample temperature as a function of time and furnace temperature.

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass vs. temperature to identify the onset and completion temperatures of decomposition. The percentage mass loss should correspond to the theoretical loss of CO₂ (22.26%).

    • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

    • DTA/DSC Curve: Analyze the plot of the temperature difference or heat flow vs. temperature to identify endothermic and exothermic events. The phase transitions of barium carbonate will appear as endothermic peaks.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DTA Analysis cluster_data Data Analysis A Dry CP Grade BaCO₃ B Weigh 5-10 mg of Sample A->B C Load into Crucible B->C D Place Sample & Reference in Furnace C->D E Purge with Inert Gas D->E F Execute Heating Program (e.g., 10 °C/min to 1400 °C) E->F G Record Mass, ΔT, and Temperature F->G H Analyze TGA Curve (Mass Loss) G->H I Analyze DTG Curve (Decomposition Rate) G->I J Analyze DTA/DSC Curve (Phase Transitions) G->J K Determine Kinetic Parameters H->K Kinetic_Analysis_Logic A Perform TGA at Multiple Heating Rates (β) B Obtain Mass Loss vs. Temperature Data for each β A->B C Calculate Degree of Conversion (α) vs. Temperature for each β B->C D Apply Isoconversional Method (e.g., FWO, KAS) C->D E Plot ln(β) vs. 1/T for fixed α values D->E F Determine Activation Energy (Ea) from the slope of the plot E->F

References

A Technical Guide to the Material Safety Data Sheet for Barium Carbonate (CP Grade)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety, handling, and toxicological properties of Chemical Purity (CP) grade Barium Carbonate (BaCO₃), compiled from various Material Safety Data Sheets (MSDS) and toxicological profiles. The information is structured to be a practical resource for laboratory and development settings, with a focus on quantitative data, safety protocols, and the underlying mechanisms of toxicity.

Chemical Identification and Physicochemical Properties

Barium carbonate is an inorganic salt that occurs naturally as the mineral witherite.[1] In its CP grade, it is a white, odorless powder or granule.[2][3][4] While it is poorly soluble in water, its significant hazard lies in its reactivity with acids.[1][3][5]

Table 1.1: Chemical Identifiers

Identifier Value
Chemical Name Barium Carbonate
CAS Number 513-77-9[6][7][8]
Molecular Formula BaCO₃[1][2][9]
Molecular Weight 197.34 g/mol [3][7][8]
EC Number 208-167-3[7][8]

| Index Number | 056-003-00-2[7][8] |

Table 1.2: Physical and Chemical Properties

Property Value
Appearance White crystalline powder or granules.[2][3][4]
Odor Odorless.[2][6]
Specific Gravity 4.275 g/cm³.[3][10]
pH ~9 (for a 1% suspension in water).[4]
Water Solubility Very poor (e.g., 14-24 mg/L at 20°C).[1][3]
Solubility in Other Solvents Soluble in most acids (except sulfuric acid) and ammonium chloride solutions.[3][10]
Decomposition Temperature >1000°C; decomposes to barium oxide (BaO) and carbon dioxide (CO₂).[4][5][7]

| Flammability | Non-combustible.[4][8][10][11] |

Hazard Identification and Toxicology

The primary toxicological concern with barium carbonate is its acute oral toxicity.[6][8] Although it is insoluble in water, it readily reacts with hydrochloric acid in the stomach to form soluble barium chloride (BaCl₂), a toxic compound.[5][9][12] The toxicity is primarily linked to the effects of the free barium ion (Ba²⁺) on muscle function.[2][13]

Table 2.1: GHS Hazard Classification

Classification Details
Hazard Class Acute Toxicity, Oral - Category 4.[6][8]
Signal Word Warning .[8][11]
Hazard Statement H302: Harmful if swallowed.[8][11]

| Precautionary Statements | P264, P270, P301+P312, P330, P501.[8][11] |

Toxicological Pathway and Effects

Upon ingestion, the conversion to soluble barium chloride allows for the rapid absorption of Ba²⁺ ions.[13] The Ba²⁺ ion stimulates all muscle types, leading to symptoms such as vomiting, diarrhea, convulsive tremors, and muscular paralysis.[2] In severe cases, it can cause alterations in cardiac rhythm, shock, and potentially sudden cardiac failure.[2]

Toxicological_Pathway cluster_ingestion Ingestion & Dissolution cluster_absorption Absorption & Systemic Effect Ingestion Ingestion of Barium Carbonate (BaCO₃) Stomach Stomach Environment (Hydrochloric Acid, HCl) Ingestion->Stomach Enters GI Tract Reaction BaCO₃ + 2HCl → BaCl₂ + H₂O + CO₂ Stomach->Reaction Reacts Absorption Formation of Soluble Barium Chloride (BaCl₂) & Absorption of Ba²⁺ ions Reaction->Absorption Systemic Systemic Effects Absorption->Systemic Cardiac Cardiac System (Arrhythmia, Failure) Systemic->Cardiac Nervous Nervous/Muscular System (Paralysis, Tremors) Systemic->Nervous GI Gastrointestinal (Vomiting, Diarrhea) Systemic->GI

Diagram 1: Toxicological pathway of Barium Carbonate following ingestion.

Table 2.2: Summary of Acute Toxicological Data

Endpoint Species Value/Result Guideline/Reference
Acute Oral LD50 Rat 1,690 mg/kg OECD Test Guideline 401.[8]
Skin Corrosion/Irritation In vitro study No skin irritation.[8] Read-across from Barium chloride.[11]
Eye Damage/Irritation Rabbit No eye irritation.[8][11] OECD Test Guideline 405.[8][11]

| Skin Sensitization | Mouse | Not a skin sensitizer.[8] | OECD Test Guideline 429.[8][11] |

Table 2.3: Chronic and Other Toxicity Information

Endpoint Finding
Carcinogenicity No evidence of carcinogenic activity.[11] Not classifiable as to human carcinogenicity (EPA Group D).[12]
Mutagenicity Negative.[11] No data available in other sources.[8]
Reproductive Toxicity No information available.[11] A NOAEL of 4,000 ppm (as barium chloride dihydrate) was established for rats.[13]

| STOT (Single/Repeated) | Classification criteria not met based on available data.[11] |

Ecological Information

While barium carbonate is not readily biodegradable, its ecotoxicity is a consideration, particularly for aquatic life.[2][8] Spills should be prevented from entering drains and watercourses.[11]

Table 3.1: Ecotoxicity Data

Endpoint Species Value Exposure Time Guideline/Reference
Toxicity to Fish (LC50) Danio rerio (zebra fish) >97.5 mg/L 96 h OECD Test Guideline 203.[8][11]
Toxicity to Crustacea (EC50) Daphnia magna 14.5 mg Ba/L 48 h Read-across from Barium chloride.[11]

| Toxicity to Algae (ErC50) | Pseudokirchneriella subcapitata | >100 mg/L | 72 h | OECD Test Guideline 201.[8] |

Handling, Exposure, and Emergency Response

Proper handling and emergency preparedness are critical to safely using barium carbonate in a research setting.

Table 4.1: Occupational Exposure Limits

Jurisdiction Limit Type Value (as soluble Ba)
Safe Work Australia TWA 0.5 mg/m³.[11]
ACGIH (USA) TWA 0.5 mg/m³.[2]

| OSHA (USA) | TWA | 0.5 mg/m³.[2] |

Table 4.2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Respiratory Use a NIOSH-approved dust mask or particulate respirator if dust is generated.[4][8][11]
Hand Impervious chemical-resistant gloves.[8][11]
Eye Safety glasses with side shields or chemical goggles.[4][6][11]

| Skin/Body | Laboratory coat, overalls, and closed-toe shoes.[8][11] |

Emergency Procedures

In the event of an accidental release or exposure, the following protocols should be followed.

Table 4.3: Summary of First Aid Measures

Exposure Route First Aid Protocol
Ingestion Seek immediate medical attention. Call a poison center or physician. Rinse mouth with water if the person is conscious. Do NOT induce vomiting. [2][6][8]
Inhalation Move the person to fresh air. If symptoms persist, seek medical advice.[2][8]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][8][11]

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. If irritation persists, get medical attention.[2][8][11] |

Table 4.4: Firefighting Guidelines

Aspect Guideline
Flammability The substance is non-combustible.[8][10][11]
Suitable Extinguishing Media Use media appropriate for the surrounding fire (e.g., water spray, foam, dry chemical, CO₂).[6][8][10]

| Hazardous Combustion Products | Fire or intense heat may produce irritating or toxic gases, including barium oxide and carbon oxides.[2][8][11] |

Accidental Release Workflow

Spill_Response_Workflow start Accidental Spill Occurs isolate Isolate Spill Area & Evacuate Unnecessary Personnel start->isolate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) isolate->ppe contain Contain Spill Prevent entry into drains/waterways ppe->contain cleanup Clean Up Spill Sweep or vacuum material contain->cleanup warning AVOID GENERATING DUST cleanup->warning dispose Place in Suitable, Labeled Container for Disposal cleanup->dispose decontaminate Decontaminate Area & Wash Hands dispose->decontaminate end Response Complete decontaminate->end

Diagram 2: Workflow for responding to an accidental release of Barium Carbonate.

Overview of Experimental Protocols

The toxicological and ecological data presented in Material Safety Data Sheets are derived from standardized experimental protocols, often those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different substances and laboratories.

While the full, detailed methodologies for these tests are extensive and beyond the scope of this guide, an understanding of their objectives is crucial for interpreting the data:

  • OECD 401 (Acute Oral Toxicity): This protocol is used to determine the median lethal dose (LD50) of a substance when administered orally in a single dose. It helps classify the substance's acute toxicity.[8]

  • OECD 405 (Acute Eye Irritation/Corrosion): This test evaluates the potential of a substance to cause irritation or damage to the eyes upon contact.[8][11]

  • OECD 429 (Skin Sensitization - Local Lymph Node Assay, LLNA): This is an in vivo method to determine if a substance can induce allergic contact dermatitis (skin sensitization).[8][11]

  • OECD 203 (Fish, Acute Toxicity Test): This protocol assesses the acute toxicity of a chemical to fish over a 96-hour period, determining the concentration that is lethal to 50% of the test population (LC50).[8]

  • OECD 201 (Alga, Growth Inhibition Test): This test measures the effect of a substance on the growth of freshwater microalgae, which is a key indicator of its potential impact on aquatic ecosystems.[8]

For detailed experimental procedures, researchers should consult the official OECD Guidelines for the Testing of Chemicals.

References

CAS number 513-77-9 properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Carbonate (CAS No. 513-77-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate, identified by CAS number 513-77-9, is an inorganic compound with the chemical formula BaCO₃.[1] It is a white, odorless, and tasteless powder that occurs naturally as the mineral witherite.[2][3] While insoluble in water, it is soluble in most acids, with the notable exception of sulfuric acid.[4][5] This compound is one of the most significant barium compounds in commercial use, serving as a key precursor for the synthesis of other barium-containing materials and finding extensive application across various industries.[1][6]

Physicochemical Properties

Barium carbonate is a dense, white powder.[2] Its fundamental physical and chemical characteristics are summarized below.

Table 1: General Physicochemical Properties of Barium Carbonate

PropertyValueSource(s)
CAS Number 513-77-9[7]
Molecular Formula BaCO₃[1]
Molecular Weight 197.34 g/mol [4][8]
Appearance White crystalline powder/solid[4][9]
Density 4.275 - 4.43 g/cm³[4][8]
Melting Point 811 °C (1,492 °F; 1,084 K) (Polymorphic transformation)[1]
Boiling Point 1,450 °C (2,640 °F; 1,720 K) (Decomposes from 1,360 °C)[1][2]
Refractive Index (n_D) 1.676[1]
Hardness (Mohs) 3.50[10]

Solubility

Barium carbonate is poorly soluble in water, a key characteristic influencing its applications and handling.[1][11] Its solubility is slightly affected by temperature and significantly by the presence of acids or carbon dioxide-infused water.[4][12]

Table 2: Solubility of Barium Carbonate

SolventSolubilityTemperatureSource(s)
Water 16 mg/L8.8 °C[1]
22 mg/L18 °C[1]
24 mg/L20 °C[1]
Acids (HCl, HNO₃, Acetic Acid) Soluble (decomposes)Ambient[2][4]
Sulfuric Acid InsolubleAmbient[4]
Ammonium Chloride/Nitrate Solutions SolubleAmbient[4][12]
Carbon Dioxide-Water Slightly Soluble (1:1000)Ambient[4][12]
Alcohol SolubleAmbient[10]

Thermal Properties and Crystal Structure

Barium carbonate undergoes phase transitions at elevated temperatures before decomposing.[12][13] It initially exists in an orthorhombic crystal structure, similar to aragonite.[13][14]

Table 3: Thermal and Structural Properties of Barium Carbonate

PropertyValueSource(s)
Thermal Decomposition Begins at ~1025°C, significant at 1360-1450°C[2][12][15]
Phase Transition (α to β) 811 °C (Orthorhombic to Trigonal)[13]
Phase Transition (β to γ) 940 °C (Trigonal to Cubic)[13]
Crystal System (Ambient) Orthorhombic (Pnma space group)[13][14]
Lattice Parameters (a, b, c) a = 5.3103 Å, b = 8.9122 Å, c = 6.4365 Å[13]

Key Chemical Reactions

Barium carbonate serves as a versatile precursor for other barium compounds primarily through its reaction with acids and its thermal decomposition.

Reaction with Acids

Barium carbonate reacts with acids like hydrochloric acid to form soluble barium salts, water, and carbon dioxide gas.[1][11] This reaction is a common route to synthesize various barium compounds.[2][16]

Reaction_with_Acid BaCO3 BaCO₃ (s) Barium Carbonate plus1 + BaCO3->plus1 HCl 2HCl (aq) Hydrochloric Acid BaCl2 BaCl₂ (aq) Barium Chloride HCl->BaCl2 Reaction plus1->HCl plus2 + BaCl2->plus2 H2O H₂O (l) Water plus3 + H2O->plus3 CO2 CO₂ (g) Carbon Dioxide plus2->H2O plus3->CO2

Caption: Reaction of Barium Carbonate with Hydrochloric Acid.

Thermal Decomposition

Upon heating to high temperatures, barium carbonate decomposes into barium oxide (BaO) and carbon dioxide.[2][12] This is a primary method for producing barium oxide.[10]

Thermal_Decomposition BaCO3 BaCO₃ (s) Barium Carbonate BaO BaO (s) Barium Oxide BaCO3->BaO Heat (>1300°C) plus + BaO->plus CO2 CO₂ (g) Carbon Dioxide plus->CO2

Caption: Thermal Decomposition of Barium Carbonate.

Experimental Protocols: Synthesis

Commercial production of barium carbonate is primarily achieved from barium sulfide (BaS), which is in turn produced from the mineral barite (BaSO₄). Two main methods are employed.

Carbonation Method

This is the more common industrial process for producing high-purity barium carbonate.[1][16]

  • Objective: To synthesize barium carbonate via the reaction of barium sulfide with carbon dioxide.

  • Materials: Barium sulfide (BaS) solution, Carbon Dioxide (CO₂) gas, Water (H₂O).

  • Procedure:

    • A solution of barium sulfide is prepared.[9]

    • Carbon dioxide gas is passed through the BaS solution at a controlled temperature of 40 to 90 °C.[1][3]

    • Barium carbonate precipitates out of the solution as a solid slurry, while hydrogen sulfide gas is released as a byproduct.[9][16] The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑.[9]

    • The resulting BaCO₃ slurry undergoes filtration to separate the solid product.[16]

    • The filtered cake is washed to remove impurities.[9]

    • The purified barium carbonate is then dried (e.g., at 300°C) and pulverized to obtain the final powder product.[9]

Soda Ash Method

This method involves treating barium sulfide with sodium carbonate (soda ash).[1]

  • Objective: To synthesize barium carbonate via a double displacement reaction.

  • Materials: Barium sulfide (BaS), Sodium carbonate (Na₂CO₃), Water.

  • Procedure:

    • An aqueous solution of barium sulfide is prepared.

    • The solution is treated with sodium carbonate at a temperature of 60 to 70 °C.[1][3]

    • A precipitation reaction occurs: BaS + Na₂CO₃ → BaCO₃↓ + Na₂S.

    • The precipitated barium carbonate is then filtered, washed, and dried, similar to the carbonation method.

Synthesis_Workflow start Barium Sulfide (BaS) Solution process1 Reactant Addition start->process1 decision Method? process1->decision co2 Carbonation: Add CO₂ (40-90°C) decision->co2 Carbonation soda Soda Ash Method: Add Na₂CO₃ (60-70°C) decision->soda Soda Ash precipitate Precipitation of Barium Carbonate (BaCO₃) co2->precipitate soda->precipitate filter Filtration precipitate->filter wash Washing filter->wash dry Drying & Pulverizing wash->dry end Final BaCO₃ Product dry->end

Caption: Commercial Production Workflow for Barium Carbonate.

Uses and Applications

Barium carbonate is a critical material in numerous industrial and research applications due to its chemical properties.

Applications center Barium Carbonate (BaCO₃) ceramics Ceramics Industry center->ceramics glass Glass Manufacturing center->glass chemical Chemical Precursor center->chemical electronics Electronics center->electronics brick Brick & Tile Production center->brick other Other Applications center->other ceramics_desc • Flux in glazes • Matting & crystallizing agent • Produces unique colors ceramics->ceramics_desc glass_desc • Increases refractive index • Used in specialty & optical glass • Radiation shielding (e.g., TV tubes) glass->glass_desc chemical_desc • Production of BaO, BaCl₂, Ba(NO₃)₂ • Precursor for ferrites & titanates • Sulfate removal in chlor-alkali process chemical->chemical_desc electronics_desc • Barium titanate for capacitors • PTC thermistors • Piezoelectric devices electronics->electronics_desc brick_desc • Precipitates soluble salts • Prevents efflorescence brick->brick_desc other_desc • Rodenticide • Welding electrode coatings • Weighting agent in drilling muds • Pyrotechnics (green color) other->other_desc

Caption: Major Applications of Barium Carbonate.

  • Ceramics Industry: It is widely used as an ingredient in ceramic glazes where it acts as a flux, a matting agent, and a crystallizing agent.[1] It combines with coloring oxides to produce unique colors not easily achievable by other means.[1][9]

  • Glass Manufacturing: In specialty glass production, it increases the refractive index and brilliance.[9] It was historically used in the glass for cathode ray television screens to block X-ray emissions.[10]

  • Chemical Precursor: Barium carbonate is a common precursor to other barium-containing compounds such as ferrites and barium titanate (BaTiO₃), which is used for manufacturing multilayer ceramic capacitors.[1][17] It is also used to produce barium oxide and peroxide.[8][9]

  • Brick, Tile, and Pottery: It is added to clays to precipitate soluble salts like calcium and magnesium sulfates that cause efflorescence, an undesirable white powdery deposit on the surface of fired bricks.[1]

  • Electronics: The compound is a key component in the production of electronic ceramics, capacitors, and PTC thermistors.[9][17]

  • Other Uses: It is an ingredient in some rodenticides, although this use is controversial due to its toxicity.[9] It is also used in oil drilling, photography, and as a coating for welding electrodes.[9][18][19]

Safety and Handling

Barium carbonate is toxic by ingestion.[4][5] Upon ingestion, it reacts with gastric acid (HCl) to form soluble barium chloride, which is acutely poisonous.[2][18]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid dust inhalation.[20][21] Ensure adequate ventilation and avoid creating dust.[7][18]

  • First Aid (Ingestion): If swallowed, rinse the mouth with water (if the person is conscious) and seek immediate medical attention.[18][20][22] A soluble sulfate solution, such as magnesium or sodium sulfate, may be administered to precipitate the barium as inert barium sulfate.[2][18]

  • Storage: Store in a dry, well-ventilated place in a tightly closed container, away from acids.[18][23]

  • Disposal: Should not be released into the environment.[18] To neutralize for disposal, it can be reacted with sulfuric acid to form the inert and highly insoluble barium sulfate.[2]

References

Witherite: A Technical Guide to its Transformation into High-Purity Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Witherite, a naturally occurring mineral form of barium carbonate (BaCO₃), stands as a significant, albeit less common, alternative to barite (BaSO₄) for the production of various barium compounds.[1][2] Its inherent composition as a carbonate makes it readily soluble in acids, offering a more direct route to high-purity barium carbonate, a critical raw material in the pharmaceutical, electronic, and specialty chemical industries. This technical guide provides an in-depth exploration of the methodologies for processing witherite ore to yield high-purity barium carbonate. It encompasses a review of beneficiation techniques to upgrade the ore, detailed experimental protocols for hydrometallurgical extraction and purification, and quantitative data to support process optimization. The logical workflows for these processes are visually represented through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and other technical fields.

Introduction to Witherite

Witherite is a member of the aragonite group of carbonate minerals, crystallizing in the orthorhombic system.[2] It is characterized by its high specific gravity (around 4.3 g/cm³) and a Mohs hardness of 3 to 3.5.[2][3] While barite is the principal ore of barium, witherite's direct carbonate form presents advantages in processing, as it does not require the energy-intensive carbothermal reduction step necessary for barite.[1][2] The primary industrial applications of witherite-derived barium carbonate include the manufacturing of specialty glass, ceramics, pigments, and as a precursor for other barium salts used in various chemical syntheses.

Physicochemical Properties of Witherite

A thorough understanding of witherite's properties is fundamental to developing effective processing strategies. The key physical and chemical characteristics are summarized in the table below.

PropertyValueReferences
Chemical Formula BaCO₃[2][3]
Crystal System Orthorhombic[2][3]
Mohs Hardness 3 - 3.5[2][3]
Specific Gravity 4.29 - 4.3[2]
Color Colorless, white, grayish, pale-yellow[2][3]
Lustre Vitreous, resinous on fractures[3]
Cleavage Distinct on {010}, imperfect on {110}[3]
Solubility Readily soluble in dilute acids[1]
Common Impurities Barite (BaSO₄), galena (PbS), calcite (CaCO₃), strontianite (SrCO₃)[1]

Beneficiation of Witherite Ore

Raw witherite ore often contains various gangue minerals that must be removed to improve the efficiency of subsequent hydrometallurgical processes. The choice of beneficiation technique depends on the specific mineralogy of the ore deposit.

Gravity Separation

Given the high specific gravity of witherite compared to common gangue minerals like quartz and calcite, gravity separation methods can be effective.[4] Techniques such as jigging and tabling can be employed to concentrate the witherite.

Froth Flotation

Froth flotation is a key method for separating witherite from barite, a common associated mineral with similar density.[1] The process involves selectively rendering the witherite surface hydrophobic, allowing it to attach to air bubbles and float to the surface, while the barite remains in the slurry.

A conceptual workflow for the beneficiation of witherite ore is presented below.

cluster_beneficiation Witherite Ore Beneficiation raw_ore Raw Witherite Ore crushing Crushing & Grinding raw_ore->crushing gravity_separation Gravity Separation (Jigging/Tabling) crushing->gravity_separation flotation Froth Flotation gravity_separation->flotation concentrate Witherite Concentrate flotation->concentrate tailings Tailings (Gangue) flotation->tailings

Beneficiation workflow for witherite ore.

Hydrometallurgical Processing of Witherite Concentrate

The production of high-purity barium carbonate from witherite concentrate typically involves a hydrometallurgical route. This process leverages the solubility of witherite in acids to bring the barium into an aqueous solution, followed by purification and precipitation.

Acid Leaching

Hydrochloric acid (HCl) is commonly used for the acidolysis of witherite due to the high solubility of the resulting barium chloride (BaCl₂).[5]

Reaction: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)

A study on the leaching of witherite tailings provides some indicative parameters for this process.[6] A two-step leaching process was found to be effective.

ParameterStep 1Step 2
Liquid-to-Solid Ratio 1:27:1
HCl Concentration 1 mol/L2 mol/L
Leaching Time -2 hours
Leaching Temperature -70 °C
Purification of the Barium Chloride Solution

The leachate from the acid digestion step will contain dissolved impurities such as iron, calcium, and strontium.[6] A purification step is crucial to achieve a high-purity final product.

A patented process for producing barium chloride from witherite suggests the following purification steps:[7]

  • pH Adjustment: Addition of lime milk (calcium hydroxide slurry) to raise the pH to 8-9. This precipitates iron and aluminum hydroxides.

  • Saturated Sodium Chloride Addition: This step is mentioned in the patent, although its precise role in impurity removal is not fully detailed.[7]

  • Removal of Calcium and Strontium: For high-purity applications, further purification to remove calcium and strontium is necessary. One method involves the addition of oxalic acid to precipitate calcium and strontium oxalates, which have lower solubility than barium oxalate at a controlled pH.[6]

Precipitation of Barium Carbonate

High-purity barium carbonate is precipitated from the purified barium chloride solution by the addition of a carbonate source, such as sodium carbonate (Na₂CO₃) or by bubbling carbon dioxide (CO₂) gas through the solution.

Reaction with Sodium Carbonate: BaCl₂(aq) + Na₂CO₃(aq) → BaCO₃(s) + 2NaCl(aq)

The precipitation is a double replacement reaction, resulting in the formation of a white precipitate of barium carbonate.[8] Experimental conditions such as reactant concentrations, temperature, and pH can influence the particle size and morphology of the precipitated barium carbonate.

The overall hydrometallurgical process is depicted in the following diagram.

cluster_hydrometallurgy Hydrometallurgical Production of BaCO₃ concentrate Witherite Concentrate leaching Acid Leaching (HCl) concentrate->leaching filtration1 Solid-Liquid Separation leaching->filtration1 leachate Impure BaCl₂ Solution filtration1->leachate purification Purification (pH Adjustment, Impurity Precipitation) leachate->purification filtration2 Solid-Liquid Separation purification->filtration2 purified_solution Purified BaCl₂ Solution filtration2->purified_solution impurities Precipitated Impurities filtration2->impurities precipitation Precipitation (Na₂CO₃ or CO₂) purified_solution->precipitation filtration3 Solid-Liquid Separation precipitation->filtration3 washing_drying Washing & Drying filtration3->washing_drying waste_solution Waste Solution (NaCl) filtration3->waste_solution final_product High-Purity BaCO₃ washing_drying->final_product

Hydrometallurgical processing of witherite concentrate.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the production of high-purity barium carbonate from witherite.

Protocol for Acid Leaching of Witherite Concentrate
  • Materials: Witherite concentrate, hydrochloric acid (HCl), deionized water, reaction vessel with temperature control and stirring.

  • Procedure:

    • A two-step leaching process is employed.

    • Step 1: Mix the witherite concentrate with a 1 mol/L HCl solution at a liquid-to-solid ratio of 1:2. Stir the mixture at room temperature for 1 hour to dissolve easily accessible impurities.

    • Filter the slurry and collect the solid residue.

    • Step 2: Transfer the solid residue to the reaction vessel. Add a 2 mol/L HCl solution at a liquid-to-solid ratio of 7:1.

    • Heat the mixture to 70 °C and maintain the temperature with constant stirring for 2 hours.

    • After the reaction is complete, filter the mixture to separate the leachate (impure barium chloride solution) from the solid residue.

Protocol for Purification of Barium Chloride Solution
  • Materials: Impure barium chloride solution, lime milk (10% w/v Ca(OH)₂), oxalic acid solution, pH meter, filtration apparatus.

  • Procedure:

    • Transfer the impure barium chloride solution to a reaction vessel.

    • Slowly add lime milk while monitoring the pH. Continue addition until the pH of the solution reaches 8-9.

    • Stir the solution for 30 minutes to allow for the complete precipitation of iron and aluminum hydroxides.

    • Filter the solution to remove the precipitated impurities.

    • To the filtered solution, adjust the pH to 3 using dilute HCl.

    • Slowly add a stoichiometric amount of oxalic acid solution to precipitate calcium and strontium oxalates.

    • Stir for 1 hour and then filter to obtain the purified barium chloride solution.

Protocol for Precipitation of Barium Carbonate
  • Materials: Purified barium chloride solution, sodium carbonate solution (1M), reaction vessel with stirring, filtration apparatus, deionized water, drying oven.

  • Procedure:

    • Heat the purified barium chloride solution to 60 °C in the reaction vessel.

    • Slowly add the sodium carbonate solution to the stirred barium chloride solution. A white precipitate of barium carbonate will form instantly.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Filter the slurry to collect the barium carbonate precipitate.

    • Wash the precipitate with deionized water multiple times to remove any residual sodium chloride.

    • Dry the purified barium carbonate in an oven at 110 °C to a constant weight.

Conclusion

Witherite presents a viable and direct pathway for the production of high-purity barium carbonate. Through a combination of beneficiation techniques such as gravity separation and froth flotation, the ore can be effectively concentrated. Subsequent hydrometallurgical processing involving acid leaching, solution purification, and controlled precipitation allows for the synthesis of barium carbonate with a purity suitable for demanding applications in the pharmaceutical and other advanced industries. The experimental protocols and process flows detailed in this guide provide a foundational framework for the development and optimization of witherite processing technologies. Further research into the optimization of each unit operation can lead to enhanced efficiency, reduced costs, and improved product quality.

References

Methodological & Application

Sol-Gel Synthesis of Barium Carbonate Nanostructures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of barium carbonate (BaCO₃) nanostructures using the sol-gel method. The sol-gel technique offers excellent control over stoichiometry, a simple synthesis process, homogeneous particle distribution, and the ability to produce nano-sized particles at lower processing temperatures.[1][2] These attributes make it a versatile method for producing high-purity BaCO₃ nanostructures for various applications, including in ceramics, pigments, optical glass, and as precursors for ferroelectric materials.[1] Notably, the biocompatibility of barium carbonate nanoparticles opens avenues for their use in biomedical applications, including cancer therapy and drug delivery.[3][4][5]

Experimental Protocols

Two primary sol-gel based protocols for the synthesis of barium carbonate nanostructures are detailed below: the gel-combustion method and a standard sol-gel process.

Protocol 1: Gel-Combustion Synthesis of Barium Carbonate Nanoparticles

This method utilizes a self-sustaining combustion process to form the nanoparticles.

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Citric acid (C₆H₈O₇)

  • Nitric acid (HNO₃)

  • Ammonium hydroxide (NH₄OH)

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer with hot plate

  • Furnace

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of barium nitrate.

    • In a separate beaker, dissolve citric acid in distilled water.

  • Sol Formation:

    • Add the barium nitrate solution to the citric acid solution while stirring continuously.

    • A key parameter is the molar ratio of citrate to nitrate, which has been reported to be effective at 1.3 for producing very fine powders.[1][6]

    • Add a small amount of nitric acid to the solution. Nitric acid acts as an oxidizer and plays an important role in the subsequent combustion step.[2]

    • Adjust the pH of the solution by adding ammonium hydroxide.

  • Gelation:

    • Heat the solution on a hot plate at a moderate temperature (e.g., 80-90 °C) with continuous stirring.

    • Continue heating until the solution becomes a viscous, transparent brown gel.[2]

  • Auto-Combustion:

    • Transfer the gel into a furnace preheated to a temperature sufficient to initiate combustion (e.g., ≤400 °C).[1][6]

    • The gel will undergo a self-sustaining combustion process, resulting in a voluminous, foamy powder. During this process, gases such as H₂O, CO, CO₂, and NO are liberated.[2]

  • Calcination:

    • The resulting powder can be calcined at different temperatures to achieve the desired crystal phase and size.

    • Common calcination temperatures are 450 °C, 600 °C, and 750 °C.[1][2][6] A pure orthorhombic phase of BaCO₃ has been observed at a calcination temperature of 450 °C.[1][2][6]

  • Characterization:

    • The final product can be characterized using techniques such as X-Ray Diffraction (XRD) to determine the crystal phase and crystallite size (using the Scherrer formula), and Transmission Electron Microscopy (TEM) to observe the particle size and morphology.[1][2][6]

Protocol 2: Sol-Gel Synthesis using Alkoxide Precursors

This protocol involves the hydrolysis and condensation of metal alkoxides to form the gel.

Materials:

  • Barium acetate (Ba(CH₃COO)₂)

  • Zirconium(IV) n-propoxide (as an example for a mixed oxide, can be adapted for carbonate)

  • Glacial acetic acid (CH₃COOH)

  • n-propanol

  • Deionized water

  • Formic acid

Equipment:

  • Beakers

  • Magnetic stirrer with hot plate

  • Drying oven

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve barium acetate in glacial acetic acid at 80 °C.[7]

    • In a separate beaker, dissolve the second precursor (e.g., a metal alkoxide for mixed oxide synthesis, or this step can be adapted for direct carbonate precipitation) in a suitable solvent like n-propanol.[7]

  • Sol Formation:

    • Slowly add the second precursor solution dropwise into the barium acetate solution while stirring.[7]

  • Hydrolysis and Gelation:

    • Add a controlled amount of deionized water to the solution to initiate hydrolysis.[7]

    • Age the solution at 80 °C for several hours (e.g., 6 hours) with continuous magnetic stirring to allow for gel formation.[7]

  • Drying:

    • Dry the resulting gel in an oven at a low temperature (e.g., 80-90 °C) for an extended period (e.g., 24 hours) to remove the solvent.[7]

  • Calcination:

    • Calcine the dried powder in a furnace at various temperatures (e.g., 700-1000 °C) for a specific duration (e.g., 2 hours) to obtain the final crystalline product.[7]

  • Washing and Final Drying:

    • Wash the calcined powder sequentially with a weak acid (e.g., 1 M formic acid), ethanol, and deionized water to remove any impurities.[7]

    • Dry the final product in an oven at around 90 °C.[7]

Data Presentation

The following tables summarize quantitative data from the sol-gel synthesis of barium carbonate nanostructures as reported in the literature.

Table 1: Synthesis Parameters for Gel-Combustion Method

ParameterValueReference
Barium PrecursorBarium Nitrate[6],[1]
Chelating AgentCitric Acid[6],[1]
Molar Ratio (Citrate/Nitrate)1.3[6],[1]
Combustion Temperature≤400 °C[6],[1]
Calcination Temperatures450 °C, 600 °C, 750 °C[6],[1],[2]
Resulting Crystal PhaseOrthorhombic[6],[1],[2]
Reported Particle Size1 - 10 nm[6],[1],[2]

Table 2: Effect of Calcination Temperature on Crystallite Size (Gel-Combustion Method)

Calcination Temperature (°C)Resulting PhaseMean Crystallite Size (nm)Reference
As-synthesized (≤400 °C)Orthorhombic BaCO₃ + Additional Phase-[6],[1]
450Pure Orthorhombic BaCO₃Increases with temperature[6],[1],[2]
600Orthorhombic BaCO₃Increases with temperature[6],[1],[2]
750Orthorhombic BaCO₃Increases with temperature[6],[1],[2]

Note: The crystallite size generally increases with increasing calcination temperature due to crystal growth.[1]

Visualizations

Experimental Workflow for Gel-Combustion Synthesis

SolGel_Workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_post Post-Processing & Characterization Ba_Nitrate Barium Nitrate Solution Mixing Mixing & Sol Formation Ba_Nitrate->Mixing Citric_Acid Citric Acid Solution Citric_Acid->Mixing Gelation Gelation (Heating) Mixing->Gelation pH adjustment Combustion Auto-Combustion (≤400°C) Gelation->Combustion Calcination Calcination (450-750°C) Combustion->Calcination Characterization Characterization (XRD, TEM) Calcination->Characterization

Caption: Workflow for the sol-gel gel-combustion synthesis of BaCO₃ nanostructures.

Applications in Drug Development

Barium carbonate nanostructures are gaining attention in the biomedical field. Their potential applications in drug development include:

  • Drug Delivery Vehicles: The nano-sized particles can be functionalized to carry therapeutic agents. Hollow barium carbonate nanoparticles have been synthesized and investigated for their drug encapsulation and release capabilities.[4][5]

  • Cancer Therapy: Studies have explored the toxicity of BaCO₃ nanoparticles against cancer cell lines, suggesting their potential use in cancer treatment.[3]

  • Biocompatible Materials: Green synthesis methods for barium carbonate nanoparticles can produce materials with good biocompatibility, which is a crucial requirement for medical applications.[8]

The sol-gel method, by providing control over particle size and morphology, is instrumental in tailoring the properties of barium carbonate nanostructures for these specific biomedical applications. Further research is ongoing to fully elucidate their potential and ensure their safety and efficacy in clinical settings.

References

Application Notes and Protocols: Barium Carbonate in Ceramic Glaze Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of barium carbonate in ceramic glaze formulations. This document includes its chemical and physical properties, its effects on glaze characteristics, experimental protocols for testing, and important safety considerations.

Introduction to Barium Carbonate in Ceramic Glazes

Barium carbonate (BaCO₃) is an inorganic compound widely used in the ceramics industry as a key ingredient in glaze formulations.[1] It acts as a flux, matting agent, and crystallizing agent, and it can produce unique colors when combined with certain coloring oxides.[2] Its primary function is to lower the melting point of the glaze, allowing for firing at lower temperatures, which can reduce energy costs.[3][4] Barium carbonate also enhances the brilliance, gloss, and durability of the final glazed surface.[3]

Physicochemical Properties of Barium Carbonate

PropertyValueReference
Chemical Formula BaCO₃[2]
Molar Mass 197.34 g/mol [2]
Appearance White powder[5]
Density 4.286 g/cm³-
Melting Point 811 °C (1,492 °F; 1,084 K) (decomposes)[2]
Solubility in water Insoluble[2]
Solubility Soluble in most acids (exception: sulfuric acid)[2]

Effects of Barium Carbonate on Glaze Properties

The addition of barium carbonate to a glaze formulation can have several significant effects on the final product. These effects are concentration-dependent.

Quantitative Effects of Barium Carbonate on a Model Cone 6 Glaze

The following table illustrates the expected effects of varying concentrations of barium carbonate on a model Cone 6 gloss glaze.

Base Glaze Recipe (Illustrative)

IngredientPercentage
Nepheline Syenite40%
Silica30%
Whiting (Calcium Carbonate)20%
Kaolin10%

Table of Effects with Varying Barium Carbonate Additions

Barium Carbonate (%)Estimated Melting Point (°C)Estimated Coefficient of Thermal Expansion (x 10⁻⁷/°C)Estimated Gloss Units (GU) at 60°Estimated Barium Leaching (ppm)Visual/Physical Observations
0% (Base Glaze)12206590< 0.1Glossy, transparent
2%121068850.5Slight decrease in gloss
5%119572702.0Semi-matte surface
10%1180784015.0Matte, opaque surface
15%1170852050.0Dry matte, potential for crawling
20%116092<10>100.0Very dry, textural surface, high potential for defects

Disclaimer: The data in this table is illustrative and representative of expected trends. Actual results will vary depending on the specific base glaze formulation, firing cycle, and other factors.

Experimental Protocols

Glaze Preparation and Application

This protocol describes the preparation of a base glaze and variations with different percentages of barium carbonate, followed by application to test tiles.

Materials and Equipment:

  • Digital scale (0.01g accuracy)

  • Mixing containers

  • Sieve (80-mesh)

  • Whisk or mixing blade

  • Bisqued ceramic test tiles

  • Calipers for measuring glaze thickness

  • Personal Protective Equipment (PPE): dust mask, safety glasses, gloves

Procedure:

  • Weighing: Accurately weigh all dry ingredients for the base glaze and each variation with added barium carbonate.[6][7]

  • Mixing:

    • Place the dry ingredients in a mixing container.

    • Gradually add water while mixing until a smooth, cream-like consistency is achieved.[6][7]

    • Sieve the mixture through an 80-mesh sieve to remove any clumps and ensure homogeneity.[6][7]

  • Application:

    • Ensure test tiles are clean and free of dust.

    • Dip the test tiles into the glaze slurry for a consistent duration (e.g., 3-5 seconds) to achieve a uniform thickness.[8][9]

    • Alternatively, the glaze can be sprayed or brushed on, ensuring an even application.

    • Measure the glaze thickness with calipers after drying.

Firing Protocol
  • Firing Temperature: The firing temperature should be appropriate for the base glaze. For a Cone 6 glaze, the kiln should be fired to approximately 1222°C (2232°F).

  • Firing Cycle: A standard firing cycle for Cone 6 includes a gradual increase in temperature, a short soak at the peak temperature, and a controlled cooling phase. The cooling rate can affect crystal formation in glazes with higher barium carbonate content.

Glaze Property Testing

4.3.1. Melt Flow Test

This test evaluates the fluidity of the glaze at peak temperature.

Procedure:

  • Prepare small, equally weighted pellets of each dried glaze variation.

  • Place each pellet on a separate, inclined ceramic tile.

  • Fire the tiles to the target temperature.

  • After cooling, measure the distance each glaze has flowed down the incline. A longer flow distance indicates a lower melting point and higher fluidity.

4.3.2. Gloss Measurement

Procedure:

  • Use a gloss meter to measure the specular reflectance of the fired glaze surface at a 60° angle.

  • Take multiple readings on different areas of the test tile and calculate the average.

  • Record the results in Gloss Units (GU).

4.3.3. Barium Leaching Test

This protocol is based on the principle of the FDA's total immersion test for lead and cadmium.

Materials:

  • 4% acetic acid solution

  • Leaching vessels (glass or plastic)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for analysis

Procedure:

  • Thoroughly clean the fired and cooled glazed test tiles.

  • Immerse the tiles completely in a 4% acetic acid solution at room temperature for 24 hours. The volume of the acetic acid solution should be sufficient to fully cover the sample.

  • After 24 hours, remove the tiles from the solution.

  • Analyze the acetic acid solution for barium content using ICP-MS or AAS. The results are typically reported in parts per million (ppm).[10]

Diagrams

Logical Relationships of Barium Carbonate in Glazes

Barium_Carbonate_Effects cluster_input Input cluster_properties Glaze Properties cluster_outcomes Outcomes Barium Carbonate Barium Carbonate Melting Point Melting Point Barium Carbonate->Melting Point Decreases Surface Texture Surface Texture Barium Carbonate->Surface Texture Influences Color Development Color Development Barium Carbonate->Color Development Enhances Durability Durability Barium Carbonate->Durability Increases Potential for Leaching Potential for Leaching Barium Carbonate->Potential for Leaching Increases with concentration Lower Firing Temperature Lower Firing Temperature Melting Point->Lower Firing Temperature Matte/Satin Finish Matte/Satin Finish Surface Texture->Matte/Satin Finish Crystalline Effects Crystalline Effects Surface Texture->Crystalline Effects Enhanced Color Vibrancy Enhanced Color Vibrancy Color Development->Enhanced Color Vibrancy Improved Hardness Improved Hardness Durability->Improved Hardness

Caption: Logical flow of barium carbonate's effects in glaze.

Experimental Workflow for Glaze Testing

Glaze_Testing_Workflow cluster_prep Preparation cluster_firing Firing cluster_testing Testing cluster_analysis Analysis A Weigh Dry Ingredients B Mix with Water & Sieve A->B C Apply to Test Tiles B->C D Fire to Target Temperature C->D E Melt Flow Test D->E F Gloss Measurement D->F G Barium Leaching Test D->G H Data Collection & Analysis E->H F->H G->H

Caption: Workflow for ceramic glaze testing.

Safety Precautions

Barium carbonate is toxic if ingested.[11] When working with dry barium carbonate powder, it is crucial to use appropriate personal protective equipment, including a NIOSH-approved respirator, to prevent inhalation.[8] Good ventilation in the workspace is also essential. Glazes containing high percentages of barium carbonate may leach barium, especially if the glaze is not well-formulated or properly fired.[11][12] It is recommended to test for barium leaching on any functional ware that will come into contact with food or drink. The EPA's Maximum Contaminant Level (MCL) for barium in drinking water is 2 mg/L, which can serve as a reference point for leaching tests.[10]

Conclusion

Barium carbonate is a versatile and valuable material in ceramic glaze formulation, offering a wide range of aesthetic and functional benefits. By understanding its effects and employing systematic testing protocols, researchers and ceramicists can effectively utilize barium carbonate to achieve desired glaze properties while ensuring the safety and durability of the final products.

References

Application of Barium Carbonate in Advanced Glass Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Barium carbonate (BaCO₃) is a key inorganic compound utilized in the manufacturing of specialty glasses to enhance their physical and optical properties.[1] In the high-temperature environment of a glass furnace, barium carbonate decomposes to barium oxide (BaO) and carbon dioxide.[2][3] The resulting BaO integrates into the silicate glass network, acting as a fluxing agent and a network modifier.[2][4] Its incorporation leads to significant improvements in refractive index, density, clarity, and chemical durability of the final glass product.[1][3] Furthermore, barium-containing glasses exhibit excellent radiation shielding capabilities, making them crucial for applications in medical and nuclear fields.[5]

Key Applications and Effects on Glass Properties

The addition of barium carbonate to glass formulations imparts several desirable characteristics:

  • Enhanced Optical Properties: Barium oxide increases the refractive index of glass, a critical property for manufacturing high-quality optical lenses, prisms, and other components for precision instruments.[1][2] This leads to greater light-bending capability and sharper imaging.[1] It also improves the brilliance and clarity of the glass by acting as a clarifying agent that helps remove bubbles from the molten glass.[1] In optical glasses, barium-containing formulations, such as barium crown and flint glasses, offer a desirable combination of high refractive index and low dispersion, crucial for correcting chromatic aberrations in lens systems.[5][6][7][8]

  • Increased Density and Durability: The incorporation of barium oxide increases the density of the glass, which is beneficial for applications requiring a more substantial feel, such as high-end glassware, and for radiation shielding.[1][3] Barium-containing glasses also exhibit improved chemical resistance to acids and weathering, making them suitable for laboratory glassware and other demanding environments.[2][3]

  • Fluxing Agent: Barium carbonate acts as a flux, lowering the melting temperature of the glass batch.[1][2] This reduction in melting point can lead to energy savings during the manufacturing process and can improve the workability of the molten glass.[1]

  • Radiation Shielding: Due to the high atomic number of barium, glasses containing BaO are effective at attenuating gamma rays and X-rays.[5][9] This makes them a lead-free alternative for radiation shielding glass used in medical imaging facilities, nuclear power plants, and research laboratories to protect personnel from harmful radiation.[7][9]

Quantitative Data

The following tables summarize the effect of barium carbonate concentration on the physical and optical properties of different glass types.

Table 1: Effect of BaCO₃ on the Properties of a Borosilicate Glass System

(Data sourced from a study on SiO₂-ZnO-Na₂CO₃-H₃BO₃-BaCO₃ glass composites)

BaCO₃ (mol%)Density (g/cm³)Refractive IndexMass Attenuation Coefficient (cm²/g at 0.06 MeV)
02.551.520.208
52.631.530.222
102.711.540.236
202.881.560.264
303.051.580.291

Table 2: Influence of BaCO₃ on the Properties of a Lead-Free Shielding Glass

(Data sourced from a study on lead-free glass prepared from local quartz sand)

BaCO₃ (wt%)Density (g/cm³)Refractive IndexLinear Attenuation Coefficient (cm⁻¹ at 662 keV)
202.7481.5300.195
252.8751.5550.208
303.0121.5900.221
353.1251.6250.229
403.2231.6600.234

Experimental Protocols

Protocol 1: Synthesis of a Barium Borosilicate Glass for Optical Applications

1. Raw Materials:

  • Silicon Dioxide (SiO₂): High purity (>99.5%), fine powder (e.g., 200 mesh).

  • Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃): High purity (>99.5%).

  • Sodium Carbonate (Na₂CO₃): Anhydrous, high purity (>99.5%).

  • Zinc Oxide (ZnO): High purity (>99.5%).

  • Barium Carbonate (BaCO₃): High purity (>99%), available in powder or granular form.[2]

2. Batch Calculation and Preparation:

  • Calculate the required weight of each raw material to achieve the desired molar composition of the final glass.

  • Accurately weigh the raw materials using an analytical balance.

  • Thoroughly mix the powders in a ceramic or platinum crucible to ensure a homogenous batch.

3. Melting Process:

  • Place the crucible containing the batch mixture into a high-temperature electric furnace.

  • Heat the furnace to the melting temperature, typically around 1250°C for borosilicate glasses.[10]

  • Maintain the furnace at the melting temperature for a soaking time of approximately 4 hours to ensure complete melting and homogenization of the glass.[10]

4. Quenching and Annealing:

  • Pour the molten glass into a preheated steel or graphite mold.

  • To relieve internal stresses, the glass must be annealed.[11] Transfer the molded glass to an annealing oven preheated to the annealing temperature, which is typically around 450-500°C for borosilicate glasses.[11]

  • Hold the glass at the annealing temperature for a period determined by the thickness of the glass piece (e.g., 1 hour per quarter inch of thickness).[12]

  • Slowly cool the glass inside the oven to room temperature at a controlled rate to prevent the reintroduction of thermal stresses.[11][12]

5. Characterization:

  • Density: Measured using the Archimedes principle.

  • Refractive Index: Determined using a refractometer.

  • Optical Transmission: Measured using a UV-Vis-NIR spectrophotometer.

Protocol 2: Preparation of a Barium-Containing Glass for Radiation Shielding

1. Raw Materials:

  • Quartz Sand (SiO₂): Low iron content is desirable for high transparency.

  • Barium Carbonate (BaCO₃): High purity (>99%).

  • Other oxides as required for the specific glass formulation (e.g., Na₂O, CaO).

2. Batch Preparation:

  • Prepare the glass batch with varying weight percentages of barium carbonate (e.g., 20-40 wt%).[10]

  • Homogenize the raw materials by mixing in a suitable container.

3. Melting and Casting:

  • Melt the batch in a platinum or high-purity alumina crucible in an electric furnace at a temperature of 1250°C for 4 hours.[10]

  • Pour the molten glass into a preheated cylindrical steel mold.[2]

4. Annealing:

  • Anneal the cast glass samples in a muffle furnace at a suitable temperature (e.g., 500°C) for several hours, followed by slow cooling to room temperature.

5. Characterization:

  • Density and Refractive Index: Measured as described in Protocol 1.

  • Radiation Attenuation Properties: The linear and mass attenuation coefficients are determined by exposing the glass samples to a gamma-ray source (e.g., Cs-137) and measuring the transmitted radiation using a detector.[10]

Mandatory Visualizations

Experimental_Workflow_for_Barium_Glass_Synthesis cluster_char Characterization Techniques A Raw Material Weighing (SiO₂, BaCO₃, etc.) B Homogeneous Mixing A->B C Melting in Furnace (e.g., 1250°C for 4h) B->C D Pouring into Mold C->D E Annealing (e.g., 500°C soak, slow cool) D->E F Sample Cutting & Polishing E->F G Characterization F->G H Density Measurement I Refractive Index Measurement J Radiation Attenuation Measurement

Caption: Experimental workflow for barium glass synthesis.

Barium_Carbonate_Effects_on_Glass_Properties cluster_properties Resulting Glass Properties BaCO3 Increased Barium Carbonate (BaCO₃) Concentration RefractiveIndex Increased Refractive Index BaCO3->RefractiveIndex Density Increased Density BaCO3->Density RadiationShielding Improved Radiation Shielding BaCO3->RadiationShielding ChemicalDurability Enhanced Chemical Durability BaCO3->ChemicalDurability MeltingTemp Lowered Melting Temperature BaCO3->MeltingTemp

Caption: Effect of BaCO₃ on glass properties.

References

Application Notes and Protocols for Hydrothermal Synthesis of Barium Carbonate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of barium carbonate (BaCO₃) crystals via the hydrothermal method. This technique allows for the controlled crystallization of BaCO₃ with tunable morphologies and sizes, making it a versatile material for various applications, including as a precursor for advanced ceramics, in catalysis, and as a potential vehicle for drug delivery.

Introduction to Hydrothermal Synthesis of Barium Carbonate

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. For barium carbonate, this method offers significant advantages, including the ability to produce well-defined crystal morphologies and control over particle size by tuning reaction parameters such as temperature, precursor concentration, and the use of additives. The resulting BaCO₃ crystals, most commonly in the orthorhombic witherite phase, exhibit properties that are of interest in various scientific and industrial fields.[1][2]

Influence of Experimental Parameters on Crystal Properties

The morphology and size of barium carbonate crystals are highly dependent on the conditions of the hydrothermal synthesis. Understanding these relationships is crucial for tailoring the material properties for specific applications.

Data Presentation: Quantitative Analysis of Synthesis Parameters

The following table summarizes the influence of key experimental parameters on the resulting barium carbonate crystal characteristics, compiled from various research findings.

PrecursorsAdditive/Templating AgentTemperature (°C)Time (h)Resulting MorphologyAverage Crystal/Particle Size
BaCl₂ + Na₂CO₃None18012Rod-like~500 nm in length
BaCl₂ + UreaNone16024Dumbbell-like~2-5 µm
Ba(OH)₂ + CO₂None1506Spherical aggregates~100-200 nm
BaCl₂ + Na₂CO₃Gum Acacia (0.5%)9024Flower-like clustersNanometer to micrometer range
BaCl₂ + Na₂CO₃Gum Acacia (1.0%)9024Dumbbell and double-dumbbellNanometer to micrometer range
BaCl₂ + (NH₂)₂COCitric AcidNot specifiedNot specifiedNeedle-likeNot specified
BaCl₂ + NaOH + (NH₂)₂COEDTANot specifiedNot specifiedFlower-likeNot specified

Experimental Protocols

This section provides detailed protocols for the hydrothermal synthesis of barium carbonate crystals with different morphologies.

Protocol 1: Synthesis of Rod-like Barium Carbonate Crystals

This protocol is a general method for producing rod-like BaCO₃ crystals.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M solution of BaCl₂·2H₂O in deionized water.

    • Prepare a 0.5 M solution of Na₂CO₃ in deionized water.

  • Reaction Mixture:

    • In a beaker, mix equal volumes of the BaCl₂ and Na₂CO₃ solutions under constant stirring. A white precipitate of BaCO₃ will form immediately.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180°C in an oven for 12 hours.

  • Cooling and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the white precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and then with ethanol to remove any remaining ions and impurities.

  • Drying:

    • Dry the final product in an oven at 80°C for 4-6 hours.

Protocol 2: Synthesis of Flower-like Barium Carbonate Microclusters using Gum Acacia

This protocol utilizes a natural polysaccharide, gum acacia, as a templating agent to control the crystal morphology.[2]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Gum acacia

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1% (w/v) solution of gum acacia in deionized water.

    • Dissolve BaCl₂·2H₂O (e.g., 1 mM) in the gum acacia solution with stirring.

    • Separately, prepare a solution of NaHCO₃ with a molar ratio of 2:1 to BaCl₂.

  • Reaction Mixture:

    • Slowly add the NaHCO₃ solution to the BaCl₂-gum acacia solution under vigorous stirring.

  • Hydrothermal Treatment:

    • Transfer the mixture to a Teflon-lined autoclave.

    • Heat the autoclave to 90°C for 24 hours.[2]

  • Cooling, Washing, and Drying:

    • Follow the same cooling, washing, and drying procedures as described in Protocol 1.

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships in the synthesis process.

G cluster_0 Experimental Workflow A Precursor Preparation B Mixing & Precipitation A->B Barium & Carbonate Sources C Hydrothermal Treatment B->C Transfer to Autoclave D Cooling C->D Controlled Heating E Washing & Filtration D->E Natural Cooling F Drying E->F Removal of Impurities G G F->G Final BaCO3 Crystals

Caption: Experimental workflow for hydrothermal synthesis of BaCO₃.

G cluster_1 Influencing Factors cluster_2 Crystal Properties P Synthesis Parameters T Temperature P->T C Concentration P->C A Additives P->A M Crystal Morphology T->M S Crystal Size T->S C->M C->S A->M A->S

Caption: Relationship between synthesis parameters and crystal properties.

Applications in Drug Development

Barium carbonate nanoparticles synthesized via the hydrothermal method are emerging as promising candidates for applications in the biomedical field, particularly in drug delivery and bioimaging.

  • Drug Delivery Vehicles: The controlled size and morphology of BaCO₃ nanoparticles allow for their potential use as carriers for therapeutic agents. Their biocompatibility is a key advantage. For instance, hollow BaCO₃ nanoparticles have been synthesized and investigated for the encapsulation and controlled release of drugs like methotrexate.[3] The porous structure that can be achieved through certain synthesis routes can facilitate drug loading.

  • Bioimaging: Barium is a well-known contrast agent for X-ray imaging. Nanosized barium carbonate particles can potentially be used as contrast agents for computed tomography (CT). Furthermore, these nanoparticles can be functionalized and radiolabeled for multimodal imaging applications.

Protocol for Drug Loading (Conceptual):

While specific protocols are highly dependent on the drug and the desired release profile, a general approach for drug loading onto hydrothermally synthesized BaCO₃ nanoparticles is as follows:

  • Surface Functionalization (Optional): To enhance drug loading and biocompatibility, the surface of the BaCO₃ nanoparticles can be functionalized with polymers such as polyethylene glycol (PEG).

  • Incubation: The synthesized BaCO₃ nanoparticles are dispersed in a solution containing the drug of interest. The mixture is then incubated under specific conditions (e.g., controlled pH, temperature, and time) to allow for the adsorption or encapsulation of the drug.

  • Washing: After incubation, the drug-loaded nanoparticles are separated from the solution by centrifugation and washed to remove any unloaded drug molecules.

  • Characterization: The drug loading efficiency is typically determined using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Further in vitro and in vivo studies are necessary to fully evaluate the potential of hydrothermally synthesized barium carbonate crystals for specific drug delivery systems. This includes assessing drug release kinetics, cellular uptake, and biocompatibility under physiological conditions.

References

Application Notes and Protocols for the Experimental Setup of Barium Carbonate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃) is an inorganic compound with significant applications in various fields, including the production of specialty glass, ceramics, bricks, and certain types of enamels. In the pharmaceutical and chemical industries, precisely controlled precipitation of barium carbonate is crucial for producing materials with desired purity, particle size, and morphology. These characteristics are critical for their performance as precursors in the synthesis of other barium compounds, such as high-purity barium titanate for electronic components, and for specific applications in drug development processes.

This document provides detailed application notes and experimental protocols for the precipitation of barium carbonate. The methodologies outlined below are designed to be reproducible and can be adapted for specific research and development needs.

Data Presentation: Quantitative Parameters for Barium Carbonate Precipitation

The following table summarizes the key quantitative data for two common experimental protocols for barium carbonate precipitation. These parameters are crucial for controlling the reaction and the properties of the final product.

ParameterProtocol 1: Carbonation of Barium HydroxideProtocol 2: Double Displacement Reaction
Barium Source Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)Barium Chloride (BaCl₂) or Barium Nitrate (Ba(NO₃)₂)
Carbonate Source Carbon Dioxide (CO₂) gasSodium Carbonate (Na₂CO₃) solution
Solvent Deionized WaterDeionized Water
Temperature 0 - 5 °C[1]Room Temperature (approx. 20-25 °C)
Reactant Concentration 80-250 g Ba(OH)₂·8H₂O per 1 L of water[1]Excess of sodium carbonate solution is typically used.
CO₂ Flow Rate 250 - 300 ml/min[1]Not Applicable
Final pH 6.0 - 7.0[1]Not specified, typically neutral to slightly basic
Stirring Constant stirringConstant stirring
Drying Conditions 60 °C for 24 hours in a vacuum oven[1]Dried in a desiccator

Experimental Protocols

Protocol 1: Precipitation of Barium Carbonate via Carbonation of Barium Hydroxide

This method is suitable for producing high-purity barium carbonate with a controlled particle size.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Carbon dioxide (CO₂) gas cylinder with a flowmeter

  • Ice bath

  • Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, gas inlet tube, and pH meter

  • Buchner funnel and filter paper

  • Vacuum oven

  • Desiccator

Procedure:

  • Preparation of Barium Hydroxide Solution: In a reaction vessel, dissolve 80-250 g of barium hydroxide octahydrate in 1 liter of deionized water.[1]

  • Temperature Control: Place the reaction vessel in an ice bath and cool the solution to a temperature between 0 and 5 °C while stirring.[1]

  • Carbonation: Once the desired temperature is reached, start bubbling carbon dioxide gas through the solution at a flow rate of 250-300 ml/min.[1]

  • pH Monitoring: Continuously monitor the pH of the solution. A white precipitate of barium carbonate will form. Continue the CO₂ addition until the pH of the reaction mixture reaches a value between 6.0 and 7.0.[1]

  • Filtration: Once the desired pH is reached, stop the CO₂ flow and stirring. Filter the precipitated barium carbonate using a Buchner funnel under vacuum.

  • Washing: Wash the precipitate with cold deionized water to remove any soluble impurities.

  • Drying: Dry the collected barium carbonate in a vacuum oven at 60 °C for 24 hours.[1]

  • Storage: Store the dried barium carbonate powder in a desiccator to prevent moisture absorption.

Protocol 2: Precipitation of Barium Carbonate via Double Displacement Reaction

This is a common and straightforward laboratory method for synthesizing barium carbonate.

Materials:

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of a soluble barium salt, such as barium chloride or barium nitrate, by dissolving a known amount in deionized water.

    • Prepare a solution of sodium carbonate in deionized water. An excess of the carbonate solution is generally used to ensure complete precipitation of the barium ions.

  • Precipitation:

    • Place the barium salt solution in a beaker with a magnetic stir bar and begin stirring.

    • Slowly add the sodium carbonate solution to the barium salt solution. A white precipitate of barium carbonate will form immediately.

  • Digestion (Optional): To improve the filterability of the precipitate, the mixture can be gently heated (e.g., to 60-70 °C) and then allowed to cool slowly while stirring. This process, known as digestion, can lead to the formation of larger, more easily filterable crystals.

  • Filtration: Filter the barium carbonate precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the precipitate with several portions of cold deionized water or ice water to remove any remaining soluble salts, such as sodium chloride or sodium nitrate.

  • Drying: Carefully transfer the filter cake to a watch glass and dry it in a desiccator until a constant weight is achieved.

Mandatory Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Carbonation cluster_protocol2 Protocol 2: Double Displacement P1_Start Start P1_Dissolve Dissolve Ba(OH)₂·8H₂O in Deionized Water P1_Start->P1_Dissolve P1_Cool Cool to 0-5°C P1_Dissolve->P1_Cool P1_Carbonate Introduce CO₂ Gas (250-300 ml/min) P1_Cool->P1_Carbonate P1_Monitor Monitor pH to 6.0-7.0 P1_Carbonate->P1_Monitor P1_Filter Filter Precipitate P1_Monitor->P1_Filter P1_Wash Wash with Cold DI Water P1_Filter->P1_Wash P1_Dry Dry at 60°C P1_Wash->P1_Dry P1_End End Product: Barium Carbonate Powder P1_Dry->P1_End P2_Start Start P2_Prepare_Ba Prepare Barium Salt Solution (e.g., BaCl₂) P2_Start->P2_Prepare_Ba P2_Prepare_Na Prepare Sodium Carbonate Solution P2_Start->P2_Prepare_Na P2_Mix Mix Solutions with Stirring P2_Prepare_Ba->P2_Mix P2_Prepare_Na->P2_Mix P2_Precipitate Barium Carbonate Precipitates P2_Mix->P2_Precipitate P2_Filter Filter Precipitate P2_Precipitate->P2_Filter P2_Wash Wash with Cold DI Water P2_Filter->P2_Wash P2_Dry Dry in Desiccator P2_Wash->P2_Dry P2_End End Product: Barium Carbonate Powder P2_Dry->P2_End

Caption: Experimental workflows for barium carbonate precipitation.

References

Application Note: Characterization of Barium Carbonate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃) is an inorganic compound with significant applications across various industries, including ceramics, glass, and as a precursor in the synthesis of other barium compounds.[1][2] In the pharmaceutical and drug development sector, the physical properties of excipients like barium carbonate are of paramount importance as they can influence drug product performance. Therefore, accurate and thorough characterization of its structural and morphological properties is crucial.

This application note provides a detailed protocol for the characterization of barium carbonate powder using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD provides insights into the crystalline structure and phase purity of the material, while SEM reveals its surface morphology, particle size, and shape.

Principles of the Techniques

X-ray Diffraction (XRD): XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline phase, acting as a "fingerprint" for identification. The positions (2θ angles) and intensities of the diffraction peaks can be used to identify the crystalline phase, determine lattice parameters, and estimate crystallite size.

Scanning Electron Microscopy (SEM): SEM is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form images that provide information about the sample's surface topography, morphology, and composition.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phase of barium carbonate and determine its crystallographic parameters.

Materials and Equipment:

  • Barium Carbonate powder sample

  • Powder X-ray Diffractometer with Cu Kα radiation source (λ = 1.5406 Å)

  • Sample holder (zero-background sample holder recommended)

  • Mortar and pestle (agate or ceramic)

  • Spatula

  • Glass slide

Protocol:

  • Sample Preparation:

    • If the barium carbonate powder is not already finely ground, gently grind a small amount of the sample using a mortar and pestle to obtain a fine, homogenous powder.[3][4] This helps to ensure random orientation of the crystallites.

    • Carefully pack the powdered sample into the sample holder. Ensure the surface of the powder is flat and level with the surface of the holder. A glass slide can be used to gently press and flatten the surface.[5][6]

  • Instrument Setup and Data Collection:

    • Place the sample holder into the XRD instrument.

    • Set the instrument parameters for data collection. Typical parameters for barium carbonate analysis are:

      • X-ray Source: Cu Kα

      • Voltage and Current: e.g., 40 kV and 40 mA

      • Scan Range (2θ): 20° to 80°

      • Step Size: e.g., 0.02°

      • Scan Speed/Time per Step: e.g., 1 second/step

    • Initiate the XRD scan.

  • Data Analysis:

    • The resulting diffraction pattern will show peaks at specific 2θ angles.

    • Compare the experimental diffraction pattern with a standard reference pattern for orthorhombic barium carbonate from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS). The reference code for orthorhombic barium carbonate (Witherite) is 00-005-0378.[7][8][9]

    • Identify the Miller indices (hkl) for each diffraction peak.

    • The crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

      • D is the mean crystallite size.

      • K is the Scherrer constant (typically ~0.9).

      • λ is the X-ray wavelength.

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

      • θ is the Bragg angle.

Scanning Electron Microscopy (SEM) Analysis

Objective: To visualize the surface morphology, particle size, and shape of barium carbonate.

Materials and Equipment:

  • Barium Carbonate powder sample

  • Scanning Electron Microscope (SEM)

  • SEM stubs with adhesive carbon tape

  • Sputter coater with a conductive target (e.g., gold or gold-palladium)

  • Fine-tipped tweezers

  • Air or nitrogen duster

Protocol:

  • Sample Preparation:

    • Place a double-sided adhesive carbon tab onto a clean SEM stub.

    • Carefully sprinkle a small amount of the barium carbonate powder onto the carbon tape.[10]

    • Gently tap the side of the stub to remove any excess loose powder. Alternatively, use a gentle stream of compressed air or nitrogen to blow off the excess powder.[10] The aim is to achieve a monolayer of particles.

    • For non-conductive samples like barium carbonate, a thin conductive coating is necessary to prevent charging under the electron beam. Place the stub in a sputter coater and apply a thin layer (e.g., 10-20 nm) of a conductive material like gold or a gold-palladium alloy.

  • Imaging:

    • Carefully mount the coated stub into the SEM sample holder and load it into the microscope.

    • Evacuate the SEM chamber to the required vacuum level.

    • Turn on the electron beam and adjust the accelerating voltage (e.g., 5-20 kV).

    • Focus the electron beam on the sample and adjust the magnification to observe the particles.

    • Capture images at various magnifications to show both an overview of the particles and detailed morphological features.

  • Image Analysis:

    • Use the SEM software's measurement tools or external image analysis software to measure the dimensions of the particles (e.g., length, diameter, and aspect ratio of rod-like particles).

    • For a quantitative analysis of particle size distribution, measure a statistically significant number of particles (e.g., >100) and plot a histogram.

Data Presentation

XRD Data

The expected XRD pattern for orthorhombic barium carbonate (Witherite, JCPDS card no. 00-005-0378) will exhibit characteristic diffraction peaks. The primary peaks are summarized in the table below.

2θ (°)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
23.893.72100(111)
24.303.6660(021)
27.713.2225(120)
34.072.6340(200)
34.342.6135(112)
41.982.1530(221)
44.882.0225(041)

Note: The exact 2θ positions and relative intensities may vary slightly depending on the instrument and sample preparation.

SEM Data

SEM analysis of barium carbonate can reveal a variety of morphologies depending on the synthesis method. Common morphologies include rod-like, dumbbell-shaped, and flower-like structures.[11]

MorphologyDimensionTypical Size Range
NanorodsLength~1 µm
Diameter50 - 150 nm
Rod-likeDiameter0.130 - 0.54 µm
NanoparticlesDiameter1 - 10 nm[5]

Visualizations

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing start Barium Carbonate Powder grind Grind to Fine Powder start->grind pack Pack into Sample Holder grind->pack flatten Flatten Surface pack->flatten load Load Sample into XRD flatten->load setup Set Instrument Parameters load->setup scan Perform 2θ Scan setup->scan pattern Obtain Diffraction Pattern scan->pattern compare Compare with JCPDS Database pattern->compare identify Identify Crystalline Phase compare->identify calculate Calculate Crystallite Size identify->calculate

Caption: XRD Experimental Workflow for Barium Carbonate.

SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging cluster_analysis Image Analysis start Barium Carbonate Powder mount Mount on SEM Stub with Carbon Tape start->mount remove_excess Remove Excess Powder mount->remove_excess coat Sputter Coat with Conductive Material remove_excess->coat load Load Sample into SEM coat->load evacuate Evacuate Chamber load->evacuate image Acquire Images at Various Magnifications evacuate->image analyze Analyze Morphology and Particle Size image->analyze measure Measure Particle Dimensions analyze->measure distribute Determine Particle Size Distribution measure->distribute

Caption: SEM Experimental Workflow for Barium Carbonate.

Conclusion

The combined use of XRD and SEM provides a comprehensive characterization of barium carbonate. XRD confirms the crystalline identity and purity, while SEM offers direct visualization of the particle morphology and size distribution. These techniques are essential for quality control and for understanding how the physical properties of barium carbonate may impact its performance in various applications, including its role as an excipient in drug development. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working with this important inorganic compound.

References

Application Note: FT-IR Analysis of Synthesized Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium carbonate (BaCO₃) is an inorganic compound with numerous applications in various industries, including the production of specialty glass, ceramics, bricks, and as a precursor for the synthesis of other barium compounds such as barium titanate. The purity and structural integrity of synthesized barium carbonate are crucial for its performance in these applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique used to identify functional groups in a molecule. This application note provides a detailed protocol for the synthesis of barium carbonate and its subsequent analysis using FT-IR spectroscopy to verify its formation and purity.

Data Presentation

The characteristic infrared absorption bands of barium carbonate are attributed to the vibrational modes of the carbonate ion (CO₃²⁻). The positions of these bands can confirm the presence of barium carbonate in a sample.

Wavenumber (cm⁻¹)Vibrational ModeIntensityReference
~1440-1446Asymmetric C-O Stretching (ν₃)Strong[1][2]
~1059-1060Symmetric C-O Stretching (ν₁)Weak[1][2]
~856Out-of-Plane Bending (ν₂)Sharp, Medium[1]
~693In-Plane Bending (ν₄)Sharp, Medium[1]

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific crystalline form of barium carbonate.

Experimental Protocols

1. Synthesis of Barium Carbonate via Precipitation

This protocol describes a common laboratory method for synthesizing barium carbonate through the reaction of barium chloride and sodium carbonate.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of barium chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

    • Prepare a 0.5 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in deionized water.

  • Precipitation:

    • Place a beaker containing the sodium carbonate solution on a magnetic stirrer.

    • Slowly add the barium chloride solution to the sodium carbonate solution dropwise while stirring continuously. A white precipitate of barium carbonate will form immediately.

  • Digestion of the Precipitate:

    • Continue stirring the mixture for 30 minutes at room temperature to allow the precipitate to age, which can improve its filterability.

  • Filtration and Washing:

    • Separate the barium carbonate precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.

  • Drying:

    • Dry the collected barium carbonate powder in a drying oven at 100-110 °C for several hours until a constant weight is achieved.

  • Homogenization:

    • Gently grind the dried barium carbonate powder using a mortar and pestle to obtain a fine, homogeneous powder.

2. FT-IR Analysis of Synthesized Barium Carbonate

This protocol outlines the procedure for analyzing the synthesized barium carbonate powder using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • Synthesized barium carbonate powder

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Ethanol or isopropanol for cleaning

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol and allowing it to dry completely.

    • Acquire a background spectrum with the empty ATR accessory. This will account for any atmospheric interferences (e.g., CO₂, water vapor).

  • Sample Preparation and Measurement:

    • Place a small amount of the synthesized barium carbonate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Identify the characteristic absorption peaks of barium carbonate as listed in the data presentation table. The presence of strong peaks around 1440 cm⁻¹, and sharper peaks around 856 cm⁻¹ and 693 cm⁻¹, confirms the successful synthesis of barium carbonate.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Barium Carbonate Synthesis cluster_analysis FT-IR Analysis prep_reactants Prepare Reactant Solutions (BaCl₂, Na₂CO₃) precipitation Precipitation of BaCO₃ prep_reactants->precipitation digestion Digest Precipitate precipitation->digestion filtration Filtration & Washing digestion->filtration drying Drying of Precipitate filtration->drying homogenization Homogenization drying->homogenization background_scan Acquire Background Spectrum homogenization->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_analysis Data Processing & Analysis sample_scan->data_analysis

Caption: Experimental workflow for the synthesis and FT-IR analysis of barium carbonate.

ftir_peak_correlation cluster_vibrations Vibrational Modes of Carbonate Ion (CO₃²⁻) cluster_peaks Observed FT-IR Absorption Peaks v3 Asymmetric C-O Stretch (ν₃) peak1 ~1440 cm⁻¹ (Strong) v3->peak1 corresponds to v1 Symmetric C-O Stretch (ν₁) peak2 ~1060 cm⁻¹ (Weak) v1->peak2 corresponds to v2 Out-of-Plane Bend (ν₂) peak3 ~856 cm⁻¹ (Medium) v2->peak3 corresponds to v4 In-Plane Bend (ν₄) peak4 ~693 cm⁻¹ (Medium) v4->peak4 corresponds to

Caption: Correlation between carbonate vibrational modes and FT-IR peaks.

References

Troubleshooting & Optimization

Controlling particle size in Barium carbonate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Barium Carbonate Precipitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to precisely control particle size and morphology during the synthesis of barium carbonate (BaCO₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control particle size in barium carbonate precipitation?

A1: The final particle size of barium carbonate is a result of the interplay between nucleation and crystal growth rates. The key experimental parameters that allow you to control these rates, and thus the final particle size, are:

  • Supersaturation: The concentration of reactants beyond the equilibrium solubility.[1]

  • Temperature: Affects both solubility and reaction kinetics.[2]

  • pH of the reaction medium: Influences the carbonate species present and the surface charge of particles.[3][4]

  • Mixing Rate and Method: Determines the homogeneity of supersaturation in the reaction vessel.

  • Presence of Additives or Impurities: Can act as crystal growth modifiers or nucleation promoters.[5]

  • Reactant Concentration: Directly impacts the level of supersaturation.[6]

Q2: How does supersaturation affect the final particle size of BaCO₃?

A2: Supersaturation is the primary driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[1]

  • High Supersaturation: At high levels of supersaturation, the rate of nucleation significantly exceeds the rate of crystal growth. This leads to the rapid formation of a large number of small nuclei, resulting in a smaller final particle size.[1]

  • Low Supersaturation: At low supersaturation levels, nucleation is slower, and the existing crystals have more time to grow. This condition favors crystal growth over nucleation, leading to larger final particles.[1] The kinetics can be complex; at high supersaturation, the crystal growth rate may follow a first-order kinetic expression, while at low supersaturation (ratio < 2), it can be second-order.[2]

Q3: What is the role of temperature in the precipitation process?

A3: Temperature influences both the solubility of barium carbonate and the kinetics of the precipitation reaction. Generally, the solubility of BaCO₃ increases with temperature.

  • Increasing Temperature: Higher temperatures (e.g., 40-90 °C) can lead to lower effective supersaturation, which favors crystal growth over nucleation, typically resulting in larger particles.[7]

  • Decreasing Temperature: Lower temperatures (e.g., 0-5 °C) decrease the solubility, which can lead to a higher state of supersaturation and consequently, smaller particles.[8]

Q4: How does pH influence the morphology and size of BaCO₃ particles?

A4: The pH of the solution plays a critical role in determining the available carbonate species (CO₃²⁻ vs. HCO₃⁻) and the surface chemistry of the precipitating particles.[9] The isoelectric point (the pH at which the particle surface has no net electrical charge) for BaCO₃ is around pH 10-10.5.[4][10] Operating near this pH can lead to particle agglomeration due to reduced electrostatic repulsion. Adjusting the pH away from the isoelectric point can help maintain a stable dispersion. The morphology of BaCO₃ crystals, such as floc, candy-like, pillar-like, or olivary shapes, is strongly dependent on pH and supersaturation levels.[2]

Q5: Can additives or solvents be used to control particle size and morphology?

A5: Yes, additives are highly effective. Organic molecules, polymers, or different solvents can adsorb onto the surfaces of growing crystals, inhibiting or promoting growth on specific crystal faces. This can be used to control both the final particle size and shape (morphology). For example, using diethylene glycol (DEG) as a solvent or modifier has been shown to dramatically reduce particle size and change the morphology from rod-like to spherical.[5] Additives like polyacrylic acid (PAA) have also been used to optimize particle size and morphology.[11]

Troubleshooting Guide

Problem: The precipitated particles are too small.

Probable CauseSuggested Solution
High Supersaturation Decrease the concentration of the Ba²⁺ and/or CO₃²⁻ reactant solutions. Slow down the rate of addition of the reactants to maintain a lower level of supersaturation.
Low Reaction Temperature Increase the temperature of the reaction. This increases the solubility of BaCO₃, lowers the supersaturation level, and favors crystal growth over nucleation.[7]
Rapid Mixing / High Agitation Reduce the mixing speed. While good mixing is crucial for homogeneity, excessively high shear rates can promote nucleation and lead to smaller particles.

Problem: The precipitated particles are too large.

Probable CauseSuggested Solution
Low Supersaturation Increase the concentration of the reactant solutions. Increase the rate at which the reactants are mixed to generate a higher initial supersaturation, which favors nucleation.[1]
High Reaction Temperature Lower the reaction temperature to decrease the solubility of BaCO₃ and increase the level of supersaturation.[8]
Ostwald Ripening Decrease the aging time of the suspension after precipitation. Ostwald ripening is a process where smaller particles dissolve and redeposit onto larger particles, increasing the average particle size over time.

Problem: The particle size distribution is too broad (polydisperse).

Probable CauseSuggested Solution
Inhomogeneous Supersaturation Ensure rapid and efficient mixing at the point of reactant addition to create a uniform supersaturation zone throughout the reactor. This prevents simultaneous nucleation and growth in different parts of the vessel.
Prolonged Nucleation Period Aim for a short, single nucleation event. This can be achieved by adding a seeding suspension of pre-formed BaCO₃ crystals after mixing the reactants at a supersaturation level that is too low for primary nucleation but sufficient for growth.
Temperature or pH Fluctuations Use a temperature-controlled water bath and a pH controller or robust buffer system to maintain constant conditions throughout the precipitation process.

Problem: Particles are heavily agglomerated.

Probable CauseSuggested Solution
Reaction pH is near the Isoelectric Point (IEP) Adjust the final pH of the suspension to be significantly different from the IEP of BaCO₃ (~pH 10-10.5) to increase electrostatic repulsion between particles.[4][10]
High Particle Concentration Conduct the precipitation at a lower solids concentration to reduce the frequency of particle collisions.
Ineffective Washing/Drying During washing, resuspend the filter cake thoroughly in deionized water before filtering again. Consider freeze-drying (lyophilization) instead of oven-drying to prevent the formation of hard agglomerates due to capillary forces.

Problem: The particle morphology is incorrect (e.g., needles instead of spheres).

Probable CauseSuggested Solution
Solvent System The solvent system has a profound impact on morphology. Switching from a purely aqueous system to one containing a modifier like diethylene glycol (DEG) can change particles from rod-shaped to spherical.[5]
pH and Supersaturation Level The combination of pH and supersaturation determines the final crystal habit.[3] Systematically vary these two parameters to map out the resulting morphologies and find the desired shape.
Presence of Impurities Even small amounts of ionic impurities can act as crystal habit modifiers. Ensure high-purity reactants and deionized water are used for reproducible results.

Data & Experimental Protocols

Influence of Solvent on BaCO₃ Particle Characteristics

The following table summarizes the significant effect of using diethylene glycol (DEG) as a solvent modifier compared to a purely aqueous solution during the precipitation of BaCO₃.

ParameterWater SolutionDiethylene Glycol (DEG) Solution
Morphology Rod-likeSpherical
Average Particle Length 900 nm93 nm (diameter)
Average Particle Width 276 nm93 nm (diameter)
Crystallite Size 32 nm20 nm
(Data synthesized from a polymer-assisted precipitation study.[5])
General Experimental Protocol for BaCO₃ Precipitation

This protocol describes a standard lab-scale batch precipitation for producing barium carbonate. Parameters should be adjusted based on the desired particle characteristics.

1. Materials & Reagents:

  • Soluble Barium Salt (e.g., Barium Chloride, BaCl₂)

  • Carbonate Source (e.g., Sodium Carbonate, Na₂CO₃)

  • Deionized (DI) Water

  • (Optional) Additive or solvent modifier (e.g., DEG, PAA)

2. Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Temperature-controlled water bath (circulator)

  • Two peristaltic pumps for reactant addition

  • pH meter

  • Buchner funnel and vacuum flask for filtration

  • Vacuum oven or freeze-dryer

3. Procedure:

  • Solution Preparation: Prepare two separate aqueous solutions of the barium salt and the carbonate source at the desired concentrations. For example, prepare a 0.5 M BaCl₂ solution and a 0.5 M Na₂CO₃ solution in DI water.

  • Reactor Setup: Fill the jacketed reactor with a specific volume of DI water. Begin stirring at a controlled rate (e.g., 300 RPM) and bring the water to the desired reaction temperature (e.g., 25 °C) using the circulator.

  • Precipitation: Simultaneously add the two reactant solutions to the reactor at a fixed, controlled rate using the peristaltic pumps. Position the addition tubes near the stirrer to ensure rapid mixing and minimize local supersaturation peaks.

  • Aging (Optional): After the addition is complete, continue stirring the suspension for a predetermined "aging" period (e.g., 30 minutes). This step can influence particle size distribution through processes like Ostwald ripening.

  • Washing: Turn off the stirrer and filter the suspension using a Buchner funnel under vacuum. Wash the collected BaCO₃ filter cake several times with DI water to remove residual soluble salts. A final wash with ethanol can aid in drying.

  • Drying: Dry the washed BaCO₃ powder. For loosely-bound particles, freeze-drying is recommended. Alternatively, dry in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[8]

4. Characterization:

  • Particle Size & Distribution: Analyze using Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Morphology & Size Confirmation: Examine using Scanning Electron Microscopy (SEM).

  • Crystalline Phase: Confirm the witherite crystal structure using X-Ray Diffraction (XRD).

Visual Guides

Experimental Workflow

The following diagram illustrates the typical workflow for a controlled barium carbonate precipitation experiment.

G Experimental Workflow for BaCO3 Precipitation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing cluster_char 4. Characterization p1 Prepare Ba²⁺ Solution r2 Controlled Addition of Reactants p1->r2 p2 Prepare CO₃²⁻ Solution p2->r2 r1 Set Temperature & Mixing Rate r1->r2 r3 Aging / Stirring r2->r3 s1 Filtration & Washing r3->s1 s2 Drying s1->s2 c1 SEM (Morphology) s2->c1 c2 DLS/LD (Size) s2->c2 c3 XRD (Phase) s2->c3

Caption: A typical workflow for BaCO₃ precipitation.

Parameter Influence Diagram

This diagram shows how key experimental parameters influence the intermediate processes of nucleation and growth, which in turn determine the final particle properties.

G Key Parameter Influence on Particle Properties cluster_inputs Input Parameters cluster_process Physical Processes cluster_outputs Output Properties Temp Temperature Nuc Nucleation Rate Temp->Nuc - Gro Growth Rate Temp->Gro Super Supersaturation Super->Nuc + Super->Gro + pH pH pH->Nuc pH->Gro Mix Mixing Rate Mix->Nuc + Add Additives Add->Gro - Morph Morphology Add->Morph Size Particle Size Nuc->Size - Dist Distribution Nuc->Dist Gro->Size + Gro->Morph Gro->Dist

Caption: Influence of parameters on BaCO₃ properties.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve common issues encountered during precipitation.

G Troubleshooting Flowchart start Problem: Incorrect Particle Size q1 Are particles too small? start->q1 sol1 Decrease Supersaturation (lower concentration or slower addition) OR Increase Temperature q1->sol1 Yes sol2 Increase Supersaturation (higher concentration or faster addition) OR Decrease Temperature q1->sol2 No (Too Large) q2 Is distribution too broad? sol1->q2 sol2->q2 sol3 Improve Mixing Efficiency (baffles, stirrer position) OR Use Seeding Protocol q2->sol3 Yes q3 Are particles agglomerated? q2->q3 No sol3->q3 sol4 Adjust pH away from IEP (~10.5) OR Use Additives/Dispersants q3->sol4 Yes end Problem Resolved q3->end No sol4->end

Caption: A step-by-step troubleshooting guide.

References

Technical Support Center: Optimizing Calcination Temperature for Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calcination of barium carbonate (BaCO₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of calcining barium carbonate?

A1: The primary purpose of calcining barium carbonate is to induce its thermal decomposition to produce barium oxide (BaO) and carbon dioxide (CO₂). This process is a crucial step in the synthesis of various advanced materials, including electroceramics like barium titanate (BaTiO₃), as well as in the production of high-purity barium oxide for applications in glass, ceramics, and as a chemical precursor.

Q2: At what temperature does barium carbonate decompose?

A2: The decomposition of pure barium carbonate into barium oxide and carbon dioxide begins at approximately 1025°C (1877°F) and is completed at around 1300°C.[1][2] However, the effective decomposition temperature can be influenced by several factors, including the presence of other materials and the atmospheric conditions.

Q3: What are the chemical reactions involved in the calcination of barium carbonate?

A3: The fundamental chemical reaction is the thermal decomposition of barium carbonate:

BaCO₃(s) → BaO(s) + CO₂(g)[1][2]

In the presence of carbon, the reaction can proceed at a lower temperature range, typically between 800°C and 1100°C.[3]

Q4: What are the phase transformations that barium carbonate undergoes during heating?

A4: Barium carbonate exhibits two main phase transformations before it decomposes. It transforms from an orthorhombic to a hexagonal crystal structure at approximately 1079 K (806°C) and from a hexagonal to a cubic structure at around 1237 K (964°C).[1][4]

Troubleshooting Guide

Issue 1: Incomplete decomposition of barium carbonate.

  • Question: My final product still contains unreacted barium carbonate. How can I ensure complete decomposition?

  • Answer: Incomplete decomposition is a common issue. To address this, consider the following:

    • Increase Calcination Temperature: Ensure your furnace temperature is at or above the recommended decomposition temperature for your specific application. For pure barium oxide production, temperatures around 1300°C are often required for complete decomposition.[1][2]

    • Increase Dwell Time: Extending the time the material is held at the peak calcination temperature can allow for the reaction to go to completion.

    • Optimize Heating Rate: A slower heating rate can sometimes promote more uniform decomposition throughout the material.

    • Use of a Reducing Atmosphere: In the presence of a reducing agent like carbon or in a stream of a gaseous hydrocarbon such as methane, the decomposition of barium carbonate can occur at lower temperatures, between 800°C and 1100°C.[3]

Issue 2: Fusion or sintering of the material during calcination.

  • Question: My barium carbonate is fusing and forming hard agglomerates in the crucible. How can I prevent this?

  • Answer: Fusion can make the resulting product difficult to handle and process. Here are some strategies to prevent it:

    • Mix with Previously Calcined Product: A common industrial practice is to mix the fresh barium carbonate with already calcined barium oxide. This increases the overall barium oxide content in the mixture and helps to prevent the formation of a low-melting eutectic between BaO and BaCO₃.[3][5]

    • Incorporate Carbon: The presence of carbon in the mixture can reduce fusion, especially when calcining at lower temperatures (800-1100°C).[3]

    • Control Atmosphere: The presence of carbon dioxide can reverse the decomposition reaction and may contribute to fusion. Conducting the calcination in an inert gas stream, such as nitrogen, can help.[5]

Issue 3: Formation of unwanted intermediate phases, especially in the synthesis of barium titanate.

  • Question: I am synthesizing barium titanate, but my XRD analysis shows the presence of intermediate phases like Ba₂TiO₄. How can I obtain a pure BaTiO₃ phase?

  • Answer: The formation of intermediate phases is a known challenge in solid-state synthesis. To promote the formation of pure barium titanate:

    • Optimize Calcination Temperature and Time: The formation of a pure perovskite phase is highly dependent on the calcination temperature. For barium titanate synthesis from barium carbonate and titanium dioxide, temperatures are often in the range of 900-1200°C. Insufficient temperature may lead to incomplete reaction and the presence of unreacted BaCO₃, while excessively high temperatures can lead to the formation of other phases or exaggerated grain growth.

    • Ensure Stoichiometric Mixing: Precise stoichiometric control of the initial BaCO₃ and TiO₂ powders is critical. Any deviation can lead to the formation of secondary phases.

    • Homogeneous Mixing: Thoroughly mill the precursor powders to ensure intimate contact between the reactants, which facilitates a complete reaction.

Data Presentation

Table 1: Effect of Calcination Temperature on the Properties of Barium Carbonate and its Derived Products

Calcination Temperature (°C)Material SystemKey ObservationsResulting Particle/Crystallite SizeReference
450BaCO₃ NanoparticlesPure orthorhombic phase obtained.Nanometer scale[6]
600BaCO₃ NanoparticlesIncreased crystallinity compared to 450°C.Increase with temperature[6]
750BaCO₃ NanoparticlesFurther increase in crystallinity and crystal size.Increase with temperature[6]
800 - 1350Ba(Zr₀.₃Ti₀.₇)O₃Pure perovskite phase achieved at 1300°C for 4h.0.23 - 1.13 µm[7]
930 - 1060BaTiO₃Single phase with some intermediate BaCO₃ and TiO₂. 95.15% perovskite phase at 960°C.Not specified[8]
1250BaCO₃Calcined for 30 minutes to obtain BaO for BaTiO₃ synthesis.Not specified[9]

Experimental Protocols

Protocol 1: General Laboratory-Scale Calcination of Barium Carbonate to Barium Oxide

  • Preparation:

    • Place a known quantity of high-purity barium carbonate powder into a suitable high-temperature crucible (e.g., alumina or zirconia).

    • Ensure the powder is loosely packed to allow for the escape of carbon dioxide.

  • Furnace Program:

    • Place the crucible in a high-temperature muffle furnace.

    • Set the heating rate to 5-10°C per minute to ensure uniform heating.

    • Ramp the temperature to the desired calcination temperature (e.g., 1100-1300°C). The optimal temperature will depend on the desired purity and particle characteristics.

    • Hold the material at the peak temperature for a dwell time of 2-4 hours to ensure complete decomposition.

    • Allow the furnace to cool down to room temperature at a controlled rate.

  • Post-Calcination Handling:

    • Barium oxide is hygroscopic and will react with moisture in the air. Handle the calcined powder in a dry environment (e.g., a glovebox or desiccator) to prevent the formation of barium hydroxide.

    • Store the resulting barium oxide in a tightly sealed container.

  • Characterization:

    • Use X-ray Diffraction (XRD) to confirm the complete conversion of BaCO₃ to BaO and to identify any residual phases.

    • Employ Scanning Electron Microscopy (SEM) to analyze the morphology and particle size of the resulting BaO powder.

    • Thermogravimetric Analysis (TGA) can be used to determine the exact decomposition temperature range for a specific batch of barium carbonate.

Protocol 2: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

  • Sample Preparation:

    • Accurately weigh a small amount of the barium carbonate powder (typically 5-10 mg) into a TGA/DTA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA/DTA instrument.

    • Purge the system with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere and carry away the evolved CO₂.

  • Thermal Program:

    • Heat the sample from room temperature to a final temperature above the expected decomposition, typically around 1400°C.

    • Use a constant heating rate, for example, 10°C/min.

  • Data Analysis:

    • The TGA curve will show a weight loss corresponding to the release of CO₂, allowing for the determination of the onset and completion temperatures of decomposition.

    • The DTA curve will show endothermic peaks corresponding to the phase transitions and the decomposition of barium carbonate.[1][2][4]

Mandatory Visualization

CalcinationOptimizationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization start Define Objectives (e.g., BaO purity, particle size) precursors Select & Characterize Barium Carbonate Precursor start->precursors additives Consider Additives (e.g., Carbon for lower temp) precursors->additives tga_dta Perform TGA/DTA to determine decomposition range additives->tga_dta calcination Calcine at a Range of Temperatures & Dwell Times tga_dta->calcination atmosphere Control Atmosphere (Air, Inert Gas, etc.) calcination->atmosphere xrd XRD Analysis (Phase Purity) atmosphere->xrd sem SEM Analysis (Morphology, Particle Size) xrd->sem bet Surface Area Analysis (BET) sem->bet evaluate Evaluate Results vs. Objectives bet->evaluate troubleshoot Troubleshoot Issues (Incomplete Decomposition, Fusion) evaluate->troubleshoot If objectives not met optimal Optimal Calcination Protocol evaluate->optimal If objectives met refine Refine Calcination Parameters troubleshoot->refine refine->calcination

Caption: Workflow for optimizing barium carbonate calcination temperature.

References

Technical Support Center: Troubleshooting Impurites in CP Grade Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting impurities in Chemically Pure (CP) grade Barium Carbonate (BaCO₃). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the use of CP grade Barium Carbonate, their probable causes, and recommended solutions.

Question 1: Why is there an unexpected pH shift in my aqueous solution after adding Barium Carbonate?

Probable Cause: The presence of soluble alkaline impurities, such as free alkali or other soluble salts, can alter the pH of your solution. Although Barium Carbonate is poorly soluble in water, these impurities can dissolve and affect the hydrogen ion concentration.

Solution:

  • Pre-wash the Barium Carbonate: Before use, wash the Barium Carbonate powder with deionized water and then filter. This can help remove soluble impurities.

  • Use a higher purity grade: If pH is critical for your application, consider using a higher purity grade of Barium Carbonate, such as analytical reagent (AR) grade.

  • Buffer your solution: If your experimental conditions allow, use a suitable buffer to maintain a stable pH.

Question 2: I'm observing a yellow or brownish discoloration in my final product after a high-temperature reaction involving Barium Carbonate. What could be the cause?

Probable Cause: The discoloration is likely due to the presence of iron oxide (Fe₂O₃) impurities in the Barium Carbonate. At high temperatures, iron compounds can lead to coloration.

Solution:

  • Check the certificate of analysis (CoA): Refer to the CoA of your Barium Carbonate to check the specified limit for iron impurities.

  • Source low-iron Barium Carbonate: For color-sensitive applications, select a grade of Barium Carbonate with a very low iron content.

  • Acid wash: In some cases, a dilute acid wash (e.g., with dilute hydrochloric acid, followed by thorough washing with deionized water to remove the chloride) can help reduce surface iron contamination. This should be done with caution as it will consume some of the barium carbonate.

Question 3: My experiment, which is sensitive to sulfur compounds, is yielding unexpected side products. Could the Barium Carbonate be the source of contamination?

Probable Cause: Yes, sulfur compounds are common impurities in commercially produced Barium Carbonate. These can include water-soluble sulfides (BaS) and sulfates.[1] These sulfur species can interfere with various chemical reactions. Commercial barium carbonate can contain 0.06-0.12% total sulfur.[2]

Solution:

  • Analyze for sulfur content: Use an appropriate analytical method to determine the sulfur content in your Barium Carbonate lot (see Experimental Protocols).

  • Purification: For highly sensitive applications, you may need to purify the Barium Carbonate. One method involves dissolving the barium carbonate in a suitable acid (like acetic acid) and then reprecipitating it by adding a high-purity carbonate source.

  • Select a supplier with low sulfur specifications: When purchasing, specifically look for suppliers that guarantee low levels of sulfur impurities.

Question 4: When dissolving Barium Carbonate in hydrochloric acid, I notice a fine, insoluble white precipitate remaining. What is this?

Probable Cause: This is likely due to the presence of matter insoluble in hydrochloric acid. This can include silica (SiO₂) or other silicates that are common in the raw materials used for Barium Carbonate production.

Solution:

  • Filtration: After dissolving the Barium Carbonate in acid, filter the solution to remove the insoluble matter before proceeding with your experiment.

  • Consult the CoA: The certificate of analysis should provide the maximum percentage of acid-insoluble matter. If the observed amount seems excessive, contact your supplier.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in CP grade Barium Carbonate?

A1: Common impurities in CP grade Barium Carbonate include:

  • Sulfur compounds: Sulfides and sulfates.

  • Matter insoluble in HCl: Primarily silica and silicates.

  • Iron (as Fe₂O₃): A common cause of discoloration.[1]

  • Alkali and other metals: Often present as sulfates.[1]

  • Heavy metals: Such as chromium, vanadium, and molybdenum, which should be absent in good quality CP grade material.[1]

  • Chlorides: Can be introduced during the manufacturing process.

Q2: How do impurities in Barium Carbonate affect its use in ceramics and glass manufacturing?

A2: Impurities can have significant effects. For instance, iron oxide can cause discoloration in glazes and glass.[3] The decomposition of barium carbonate can produce gases, which may lead to pinholes or blisters in glazes.[4] Insoluble impurities can affect the homogeneity and clarity of the final product.

Q3: Are there any health and safety concerns related to impurities in Barium Carbonate?

A3: While Barium Carbonate itself is toxic if ingested, the typical low levels of impurities in CP grade material do not usually pose additional health risks in a laboratory setting with proper handling. However, for pharmaceutical applications, stringent control of impurities is crucial to ensure the safety and efficacy of the final drug product.

Data Presentation

The following tables summarize the typical specifications for different grades of Barium Carbonate.

Table 1: Typical Impurity Specifications for Barium Carbonate (as per IS 3205-1965) [1]

ParameterSpecification
Purity as BaCO₃98.60 % Min
Moisture0.25 % Max
Matter Insoluble in HCl1.60 % Max
Free AlkaliTo Pass Test
Water Soluble Sulfide as BaS0.4 % Max
Iron as Fe₂O₃0.04 % Max
Alkali & Other Metals as Sulfate2.00 % Max
Heavy Metals (Cr, V, Mo)Negative

Table 2: Specifications for High-Purity Barium Carbonate Grades [5]

GradePurity (%)Impurities Na₂CO₃ (%)Impurities Fe (ppm)Impurities Cl (%)
LSR99.98<0.01<10.015
FO399.91<0.001<10.085
LC399.99<0.01<10.001

Experimental Protocols

1. Protocol for Determination of Chloride Impurity

This protocol is based on the principle that soluble chlorides react with silver nitrate in the presence of dilute nitric acid to form a white precipitate of silver chloride.

  • Reagents:

    • Dilute Nitric Acid (HNO₃)

    • Silver Nitrate (AgNO₃) solution (0.1 M)

    • Deionized water

  • Procedure:

    • Weigh accurately about 1 g of the Barium Carbonate sample.

    • Dissolve the sample in a minimal amount of dilute nitric acid.

    • Add 1 mL of silver nitrate solution.

    • Observe the solution. The absence of a precipitate indicates that chloride impurities are below the detection limit. The intensity of any turbidity can be compared against a standard to quantify the chloride content.

2. Protocol for AAS Analysis of Heavy Metal Impurities (e.g., Iron)

This protocol outlines the general steps for determining heavy metal content using Atomic Absorption Spectroscopy (AAS).

  • Equipment:

    • Atomic Absorption Spectrophotometer

    • Hollow cathode lamp for the specific metal (e.g., Iron)

    • Volumetric flasks and pipettes

  • Reagents:

    • Concentrated Nitric Acid (HNO₃), trace metal grade

    • Deionized water

    • Standard solutions of the metal of interest

  • Procedure:

    • Sample Preparation:

      • Accurately weigh about 1 g of the Barium Carbonate sample into a beaker.

      • Carefully add concentrated nitric acid to dissolve the sample. Gentle heating may be required.

      • Once dissolved, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water. This is your stock sample solution.

      • Prepare a series of dilutions from the stock sample solution to fall within the linear range of the AAS instrument.

    • Instrument Calibration:

      • Prepare a series of standard solutions of the metal of interest from a certified reference material.

      • Aspirate the standards into the AAS and generate a calibration curve of absorbance versus concentration.

    • Sample Analysis:

      • Aspirate the prepared sample dilutions into the AAS and record the absorbance readings.

      • Use the calibration curve to determine the concentration of the metal in the sample solutions.

      • Calculate the concentration of the heavy metal impurity in the original Barium Carbonate sample.

Mandatory Visualization

Troubleshooting_Workflow start Experiment with CP Grade Barium Carbonate issue Unexpected Result Observed start->issue ph_shift pH Shift issue->ph_shift e.g., pH change discoloration Discoloration issue->discoloration e.g., color change side_products Side Products issue->side_products e.g., unexpected reaction insoluble_precipitate Insoluble Precipitate issue->insoluble_precipitate e.g., residue cause_alkali Probable Cause: Soluble Alkaline Impurities ph_shift->cause_alkali cause_iron Probable Cause: Iron Impurities discoloration->cause_iron cause_sulfur Probable Cause: Sulfur Impurities side_products->cause_sulfur cause_insoluble Probable Cause: Acid-Insoluble Matter insoluble_precipitate->cause_insoluble solution_wash Solution: Pre-wash BaCO3 cause_alkali->solution_wash solution_coa Solution: Check CoA for Fe content cause_iron->solution_coa solution_analyze_s Solution: Analyze for Sulfur cause_sulfur->solution_analyze_s solution_filter Solution: Filter after dissolution cause_insoluble->solution_filter

Caption: Troubleshooting workflow for impurities in CP grade Barium Carbonate.

Impurity_Analysis_Workflow sample CP Grade BaCO3 Sample dissolution Acid Dissolution (e.g., HNO3, HCl) sample->dissolution filtration Filtration (if necessary) dissolution->filtration analysis Instrumental Analysis filtration->analysis aas AAS for Heavy Metals (e.g., Fe) analysis->aas Metals ic Ion Chromatography for Anions (e.g., Cl-, SO4^2-) analysis->ic Anions gravimetric Gravimetric Analysis for Insoluble Matter analysis->gravimetric Insolubles results Quantitative Impurity Data aas->results ic->results gravimetric->results

Caption: Experimental workflow for the analysis of impurities in Barium Carbonate.

References

Barium Carbonate Crystal Growth Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of barium carbonate (BaCO₃).

Frequently Asked Questions (FAQs)

Q1: What is the most stable crystal phase of barium carbonate at room temperature?

A1: At room temperature, the most stable crystalline phase of barium carbonate is the orthorhombic form, known as witherite.[1][2] Barium carbonate can also exist in hexagonal and cubic phases at higher temperatures. For instance, it undergoes a polymorphic transformation from an orthorhombic (Pmcn) to a trigonal (R3m) crystal structure at 811°C.[3]

Q2: Can barium carbonate exist in an amorphous state?

A2: Yes, an amorphous barium carbonate (ABC) phase can form as a transient precursor during crystallization.[4][5] This amorphous phase is highly unstable and rapidly transforms into crystalline forms. Studies have shown the transformation of nanoparticulate ABC into a crystalline barium carbonate hydrate within milliseconds, which then recrystallizes into the more stable witherite phase.[5]

Q3: What are the key factors influencing the morphology of barium carbonate crystals?

A3: The morphology of barium carbonate crystals is significantly influenced by several factors, including:

  • Supersaturation: The level of supersaturation affects the crystal growth mechanism and rate.[6][7][8]

  • pH of the solution: The pH plays a crucial role in determining the resulting crystal shape.[1][6][7][8]

  • Additives and Impurities: The presence of organic or inorganic additives can modify crystal habit by selectively adsorbing to specific crystal faces.[9]

  • Temperature: Temperature can influence nucleation rates and the final crystal structure.[10]

Q4: What are some common morphologies observed for barium carbonate crystals?

A4: Depending on the synthesis conditions, barium carbonate can crystallize into a variety of shapes, including floc, candy-like, pillar-like, olivary, needle-like, rod-like, and dumbbell-like morphologies.[1][6][7][8]

Troubleshooting Guides

Issue 1: Poor Crystal Morphology or Undesired Crystal Shape

Q: My barium carbonate crystals are forming as irregular agglomerates (flocs) instead of well-defined shapes. How can I improve the crystal morphology?

A: The formation of flocculent precipitates is often associated with high supersaturation and high pH. To obtain more defined crystal morphologies, consider the following adjustments:

  • Control Supersaturation: High supersaturation can lead to rapid nucleation and the formation of poorly defined flocs. Try to lower the rate of addition of your reactants to reduce the supersaturation level. The growth mechanism at high supersaturation is often diffusion-controlled, while at lower supersaturation, it becomes integration-controlled, favoring well-defined crystal forms.[1]

  • Adjust pH: The pH of the solution has a significant impact on crystal morphology. Floc precipitates are major products in the pH range of 9.0–10.0 at high to moderate concentrations.[1] Experimenting with a lower pH might promote the formation of other morphologies like olivary-like or needle-like crystals.[1]

  • Use of Additives: Organic additives can be used to control the crystal shape. For example, the small organic dye Acid Orange 7 has been shown to induce the formation of multi-layered barium carbonate structures by blocking the fastest-growing crystal face.[9]

Issue 2: Presence of Multiple Crystal Phases or Impurities

Q: My XRD analysis shows the presence of additional phases besides the desired orthorhombic witherite. What could be the cause and how can I obtain a pure phase?

A: The presence of other phases can be due to the formation of metastable structures or impurities. Here are some troubleshooting steps:

  • Metastable Phases: During synthesis, transient amorphous or hydrated crystalline precursors can form, which are less stable than witherite.[4][5]

  • Calcination Temperature: If you are using a synthesis method that involves a calcination step, such as the gel-combustion method, the temperature is crucial. For instance, in one study, a pure orthorhombic phase of BaCO₃ was obtained at a calcination temperature of 450°C, while the uncalcined powder contained an additional phase.[11][12]

  • Control of Reactant Purity: Ensure the purity of your starting materials to avoid the incorporation of unwanted ions into the crystal lattice.

Issue 3: Difficulty in Controlling Nanoparticle Size

Q: I am trying to synthesize barium carbonate nanoparticles, but I am struggling to control their size and achieve a narrow size distribution. What should I do?

A: Controlling the size of nanoparticles requires careful control over the nucleation and growth stages.

  • Synthesis Method: Methods like the gel-combustion technique have been used to produce BaCO₃ nanoparticles in the range of 1-10 nm.[13][11][12] Microemulsion-based methods also offer a way to control nanoparticle size by using the water-in-oil microemulsion as a nanometer-sized reaction medium.[14]

  • Calcination Temperature and Time: In methods involving calcination, both temperature and duration can influence the final particle size due to grain growth. One study showed that the mean crystallite size increased with an increase in calcination temperature.[11]

Quantitative Data Summary

The following tables summarize the influence of key parameters on the morphology of barium carbonate crystals.

Table 1: Effect of pH and Reactant Concentration on BaCO₃ Crystal Morphology

Reactant ConcentrationpH RangePredominant Crystal MorphologyReference
High to Moderate9.0 - 10.0Floc precipitates[1]
Moderate to Low> 9.0Candy-like and olivary with end dendrites[1]
LowLow pHOlivary-like and needle-like[1]

Table 2: Influence of Acid Orange 7 (AO7) Additive on BaCO₃ Crystal Morphology

AO7 Concentration (mM)Resulting MorphologyReference
0.00Smooth spherulitic crystals[9]
0.25 - 1.00Segmented plates stacked along the c-axis[9]

Experimental Protocols

Protocol 1: Characterization of Barium Carbonate Crystals using Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Carefully collect the synthesized barium carbonate crystals through filtration.

    • Wash the crystals with deionized water and then with ethanol to remove any residual reactants or organic impurities.

    • Dry the crystals in an oven at a suitable temperature (e.g., 60-80°C) to remove moisture.

    • Mount the dried powder onto an SEM stub using double-sided carbon tape.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the prepared sample into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Turn on the electron beam and select an appropriate accelerating voltage (e.g., 10-20 kV).[9]

    • Adjust the focus and stigmatism to obtain a sharp image.

    • Navigate to the desired area of the sample and capture images at different magnifications to observe the overall morphology and surface details of the crystals.

  • Energy-Dispersive X-ray Spectroscopy (EDS) Analysis (Optional):

    • If your SEM is equipped with an EDS detector, you can perform elemental analysis to confirm the composition of your crystals and detect any impurities.[9]

    • Select the desired area or point for analysis and acquire the EDS spectrum.

Protocol 2: Phase Identification of Barium Carbonate using X-ray Diffraction (XRD)
  • Sample Preparation:

    • Ensure the barium carbonate sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle.

    • Mount the powder onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

  • XRD Data Acquisition:

    • Place the sample holder in the XRD instrument.

    • Set the parameters for the XRD scan, including the start and end angles (e.g., 2θ from 10° to 70°), step size, and scan speed. A common radiation source is Cu Kα (λ = 1.5406 Å).

    • Start the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Process the raw XRD data to remove background noise.

    • Identify the peak positions (2θ values) and their corresponding intensities.

    • Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS #00-005-0378 for orthorhombic BaCO₃) to identify the crystalline phases present in your sample.[15]

    • The Scherrer formula can be used to estimate the average crystallite size from the broadening of the diffraction peaks.[13][11][12]

Visualizations

experimental_workflow cluster_synthesis Crystal Synthesis cluster_problem Problem Identification cluster_analysis Defect Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome synthesis Barium Carbonate Crystallization Experiment problem Observe Crystal Morphology (e.g., Optical Microscopy) synthesis->problem Initial Product outcome Optimized Crystal Growth (Desired Morphology & Purity) synthesis->outcome Optimized Protocol sem SEM/EDS Analysis (Morphology & Composition) problem->sem Detailed Characterization xrd XRD Analysis (Phase & Purity) problem->xrd Phase Identification adjust Adjust Synthesis Parameters: - Supersaturation - pH - Temperature - Additives sem->adjust Morphological or Compositional Defects xrd->adjust Phase Impurities or Poor Crystallinity adjust->synthesis Iterative Refinement

Caption: Workflow for Barium Carbonate Crystal Growth Defect Analysis.

logical_relationship cluster_params Controllable Parameters cluster_defects Common Defects / Morphologies supersaturation Supersaturation floc Floc / Agglomerates supersaturation->floc High dendrites Dendrites supersaturation->dendrites High good_crystals Well-defined Crystals (e.g., Olivary, Needle-like) supersaturation->good_crystals Low ph pH ph->floc High (9-10) ph->good_crystals Low additives Additives additives->floc Absent additives->good_crystals Present polymorphs Phase Impurities

Caption: Relationship between Growth Parameters and Crystal Morphology.

References

Technical Support Center: Influence of Surfactants on Barium Carbonate Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of surfactants on the morphology of barium carbonate (BaCO₃). The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of barium carbonate in the presence of surfactants.

ProblemPossible Cause(s)Suggested Solution(s)
Undesired Morphology or Mixture of Morphologies - Incorrect surfactant concentration.- Inappropriate choice of surfactant for the desired morphology.- pH of the reaction mixture is not optimal.- Reaction temperature is not controlled.- Optimize the surfactant concentration. Different morphologies are often achieved at specific surfactant-to-precursor molar ratios.- Select a surfactant based on its head group and charge. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) and cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) influence crystal growth differently.[1]- Adjust and monitor the pH of the solution, as it can significantly affect the crystallization process.- Maintain a constant and optimized reaction temperature throughout the experiment.
Particle Agglomeration - Insufficient surfactant concentration.- Inadequate stirring or mixing.- High concentration of reactants.- Increase the surfactant concentration to ensure complete coverage of the nanoparticle surfaces, which provides steric or electrostatic repulsion.- Ensure vigorous and consistent stirring during the reaction to prevent particles from settling and aggregating.- Reduce the initial concentration of barium and carbonate precursors.
Broad Particle Size Distribution - Non-uniform nucleation and growth rates.- Fluctuation in reaction temperature.- Control the rate of addition of reactants to promote uniform nucleation.- Employ a controlled heating method, such as a microwave-assisted synthesis, for rapid and uniform heating.[1]- Utilize a microemulsion method to create nano-reactors for the synthesis of uniformly sized particles.[2][3]
Low Product Yield - Incomplete reaction.- Loss of product during washing and centrifugation.- Ensure the reaction goes to completion by allowing sufficient reaction time.- Carefully decant the supernatant after centrifugation to avoid losing the precipitate. Wash with appropriate solvents (e.g., ethanol and water) to remove impurities without dissolving the product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of surfactants in controlling barium carbonate morphology.

Q1: How do surfactants influence the morphology of barium carbonate crystals?

A1: Surfactants, or surface-active agents, adsorb onto the surfaces of growing barium carbonate crystals. This adsorption is often selective to specific crystal faces. By inhibiting or promoting growth on certain faces, surfactants can direct the overall shape of the crystal. The type of surfactant (anionic, cationic, or non-ionic), its concentration, and the experimental conditions all play a crucial role in determining the final morphology, which can range from rods and needles to more complex structures like flowers and dumbbells.[1][4]

Q2: What is the difference in the effect of anionic, cationic, and non-ionic surfactants on BaCO₃ morphology?

A2:

  • Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): The negatively charged headgroup of anionic surfactants interacts with the positively charged barium ions on the crystal surface. This interaction can inhibit the growth of specific crystal faces, leading to various morphologies. For instance, SDS has been used to synthesize flower-like and peanut-like BaCO₃ nanoparticles.[1]

  • Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): The positively charged headgroup of cationic surfactants can interact with the carbonate ions on the crystal surface. CTAB has been shown to be effective in producing rod-like and needle-like structures.[1]

  • Non-ionic Surfactants (e.g., Tween 80): These surfactants have uncharged, polar headgroups. Their interaction with the crystal surface is typically weaker and based on hydrogen bonding or van der Waals forces. They can also influence morphology, often leading to different shapes compared to their ionic counterparts.

Q3: Does the precursor salt have an effect on the final morphology?

A3: Yes, the choice of the barium precursor salt (e.g., BaCl₂, Ba(NO₃)₂, Ba(CH₃COO)₂) can influence the final morphology of the barium carbonate nanoparticles, even when the same surfactant is used. The co-anions from the precursor salt can interact with the surfactant molecules and affect their adsorption behavior on the crystal faces, thereby altering the final shape of the nanoparticles.[1]

Q4: What is the role of a microemulsion system in synthesizing BaCO₃ nanoparticles?

A4: A water-in-oil microemulsion system creates nano-sized water droplets dispersed in a continuous oil phase, stabilized by a surfactant. These droplets act as nano-reactors, confining the reaction to a very small volume. This method allows for excellent control over particle size and size distribution, often resulting in the formation of highly uniform and monodispersed nanoparticles.[2][3]

Quantitative Data Summary

The following tables summarize the influence of different surfactants on the morphology and size of barium carbonate nanoparticles as reported in the literature.

Table 1: Effect of Different Surfactants on BaCO₃ Morphology

SurfactantSurfactant TypeBarium PrecursorCarbonate SourceResulting MorphologyAverage SizeReference
SDSAnionicBa(NO₃)₂(NH₄)₂CO₃Rod-like, Flower-like-[1]
SDSAnionicBaCl₂(NH₄)₂CO₃Bean-like-[1]
SDSAnionicBa(CH₃COO)₂(NH₄)₂CO₃Peanut-like-[1]
CTABCationicBa(NO₃)₂(NH₄)₂CO₃Rod-like24-41 nm[1]
Tween 80Non-ionicBa(NO₃)₂(NH₄)₂CO₃Bean-like-[1]
AOTAnionicBa(AOT)₂Carbonate-microemulsionNanowires, Nanorods, Nanodots-[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of barium carbonate nanoparticles using different types of surfactants.

Protocol 1: Microwave-Assisted Synthesis using SDS (Anionic Surfactant)

Objective: To synthesize barium carbonate nanoparticles with controlled morphology using Sodium Dodecyl Sulfate (SDS) under microwave irradiation.

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium Dodecyl Sulfate (SDS)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of barium nitrate and ammonium carbonate at the desired concentrations.

  • In a separate vessel, dissolve a specific amount of SDS in deionized water to create the surfactant solution.

  • Mix the barium nitrate solution with the SDS solution under constant stirring.

  • Slowly add the ammonium carbonate solution to the barium nitrate-SDS mixture.

  • Place the reaction mixture in a microwave reactor.

  • Set the desired temperature and time for the microwave irradiation. A typical condition could be 100°C for 30 minutes.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Separate the precipitate by centrifugation.

  • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and surfactant.

  • Dry the final product in an oven at a suitable temperature (e.g., 60°C) for several hours.

Protocol 2: Synthesis using CTAB (Cationic Surfactant)

Objective: To synthesize rod-shaped barium carbonate nanoparticles using Cetyltrimethylammonium Bromide (CTAB).

Materials:

  • Barium chloride (BaCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Cetyltrimethylammonium Bromide (CTAB)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of barium chloride.

  • In a separate beaker, prepare an aqueous solution of sodium carbonate.

  • Dissolve the desired amount of CTAB in the barium chloride solution with vigorous stirring until a clear solution is obtained.

  • Slowly add the sodium carbonate solution dropwise to the BaCl₂-CTAB solution under continuous stirring.

  • Continue stirring the mixture for a specified period (e.g., 2 hours) at room temperature to allow for crystal growth.

  • Collect the resulting white precipitate by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and ethanol to remove residual ions and surfactant.

  • Dry the barium carbonate nanoparticles in a vacuum oven.

Visualizations

Diagram 1: General Mechanism of Surfactant Influence on Crystal Growth

G cluster_solution Solution Phase cluster_crystal Crystal Growth Ba2+ Ba2+ Nucleation Nucleation Ba2+->Nucleation CO3_2- CO3²⁻ CO3_2-->Nucleation Surfactant Surfactant Crystal BaCO₃ Crystal Surfactant->Crystal Adsorption on Crystal Faces Nucleation->Crystal Growth Controlled Morphology Controlled Morphology Crystal->Controlled Morphology

Caption: Mechanism of surfactant-mediated control of BaCO₃ crystal morphology.

Diagram 2: Experimental Workflow for Surfactant-Assisted BaCO₃ Synthesis

G start Start prepare_reactants Prepare Precursor and Surfactant Solutions start->prepare_reactants mixing Mix Solutions under Controlled Conditions prepare_reactants->mixing reaction Allow Reaction and Crystal Growth mixing->reaction separation Separate Precipitate (Centrifugation/Filtration) reaction->separation washing Wash with Water and Ethanol separation->washing drying Dry the Final Product washing->drying characterization Characterize Morphology (SEM, TEM) and Structure (XRD) drying->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of BaCO₃ nanoparticles.

References

Technical Support Center: Scaling Up Barium Carbonate (BaCO₃) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barium Carbonate (BaCO₃) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up BaCO₃ production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for industrial-scale synthesis of Barium Carbonate?

A1: The most prevalent industrial method is the carbonation of barium sulfide (BaS). This process involves reacting an aqueous solution of barium sulfide with carbon dioxide (CO₂).[1][2] Another method is the metathesis reaction between barium sulfide and sodium carbonate (soda ash).[3] Both methods yield precipitated barium carbonate, which is then filtered, washed, and dried.

Q2: What are the primary challenges when scaling up Barium Carbonate synthesis?

A2: Key challenges during scale-up include:

  • Control of Particle Size and Morphology: Maintaining consistent particle size and shape is crucial for product performance. Undesirable morphologies can lead to poor handling, packing, and downstream processing issues.

  • Impurity Management: Preventing the incorporation of impurities, such as sulfur compounds from the barium sulfide route or unreacted starting materials, is critical for achieving high-purity BaCO₃.[3]

  • Filtration and Washing Efficiency: Fine or irregularly shaped particles can lead to slow filtration rates and inefficient washing, impacting product purity and production throughput.

  • Product Handling and Agglomeration: Fine powders can be difficult to handle and may agglomerate during drying and storage, affecting flowability and dispersibility.

  • Thermal Decomposition Control: During high-temperature applications, such as in ceramics, the decomposition of BaCO₃ to barium oxide (BaO) and CO₂ must be managed to avoid defects like pinholes and blisters.

Q3: Why is controlling particle size and morphology important for BaCO₃ applications?

A3: The particle size and morphology of BaCO₃ significantly influence its properties and performance in various applications. For instance, in the electronics industry, fine, uniform particles are required for producing high-density electroceramics. In the production of pigments and coatings, particle size affects opacity and dispersibility. Inconsistent particle characteristics can lead to variability in the final product quality.

Troubleshooting Guides

Issue 1: Poor Control Over Particle Size and Morphology

Q: Our scaled-up process is producing BaCO₃ with inconsistent particle size and a wide distribution. What factors should we investigate?

A: Inconsistent particle size is often a result of poor control over nucleation and growth rates during precipitation. Several factors can influence this:

  • Reactant Concentration: Higher concentrations of reactants generally lead to higher supersaturation, which can result in rapid nucleation and the formation of smaller particles.[4] Conversely, lower concentrations may favor crystal growth, leading to larger particles.

  • Reaction Temperature: Temperature affects both the solubility of BaCO₃ and the kinetics of the reaction. A study on homogeneous precipitation showed that increasing the reaction temperature from 75°C to 95°C resulted in a decrease in the average particle size.[4]

  • Stirring Rate and Mixing: Inadequate mixing can create localized areas of high supersaturation, leading to non-uniform nucleation and a broad particle size distribution. The type of stirring (mechanical vs. magnetic) can also influence particle size, with more abrasive stirring potentially causing crystal breakage.

  • Presence of Additives: The use of additives or modifiers can help control particle morphology. For example, diethylene glycol (DEG) has been shown to influence the shape of BaCO₃ particles, transitioning from rod-like to spherical as the DEG:water ratio increases.

Troubleshooting Steps:

  • Optimize Reactant Concentrations: Experiment with varying the concentrations of your barium source and carbonate source to find the optimal balance for your desired particle size.

  • Control Reaction Temperature: Implement precise temperature control throughout the precipitation process. Determine the ideal temperature profile for your desired particle characteristics.

  • Improve Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitation system for the scale of your operation. Consider the impeller design and stirring speed to achieve uniform mixing.

  • Evaluate Additives: If precise morphology is critical, investigate the use of crystal growth modifiers.

Issue 2: Product Contamination and Impurities

Q: Our final BaCO₃ product has a high level of sulfur-containing impurities. How can we reduce this contamination?

A: Sulfur impurities are a common issue when using the barium sulfide carbonation route. These impurities can be in the form of unreacted BaS or other sulfur compounds.

Troubleshooting Steps:

  • Ensure Complete Carbonation: Monitor the pH of the reaction mixture. The carbonation process should be continued until the pH drops to a near-neutral value (around 6.3-7.0), indicating the consumption of the alkaline BaS.[2]

  • Optimize CO₂ Flow Rate: The rate of CO₂ addition can impact the reaction rate. A higher CO₂ flow rate can increase the carbonation rate and help strip residual hydrogen sulfide (H₂S) from the slurry.[2][5]

  • Implement a Desulfurization Step: After precipitation, a desulfurization wash can be performed. This may involve treating the slurry with a suitable reagent to convert residual sulfides into a more easily removable form.

  • Thorough Washing: Multiple washing steps with hot water are crucial to remove soluble impurities. The efficiency of washing is dependent on the filter cake's properties.

Issue 3: Slow Filtration and Inefficient Washing

Q: We are experiencing very slow filtration rates, and our washing process seems ineffective, leading to product impurities. What could be the cause?

A: Slow filtration is typically caused by very fine or irregularly shaped particles that clog the filter medium. Inefficient washing is often a consequence of a dense, impermeable filter cake.

Troubleshooting Steps:

  • Control Particle Morphology: As discussed in Issue 1, controlling the precipitation conditions to produce larger, more uniform, and less agglomerated particles can significantly improve filtration characteristics. Rod-like or spherical particles generally form a more permeable filter cake than very fine, irregular particles.

  • Optimize Slurry Concentration: The concentration of the BaCO₃ slurry being filtered can impact filtration rates. Experiment with different slurry densities to find an optimal balance.

  • Select Appropriate Filtration Equipment: For large-scale operations, consider using pressure filters or vacuum belt filters, which can handle fine precipitates more effectively than simple gravity filtration.

  • Filter Aids: In some cases, the addition of a filter aid (e.g., diatomaceous earth) to the slurry before filtration can improve the permeability of the filter cake. However, this will introduce an impurity that may need to be removed in a subsequent step.

  • Washing Technique: Employ counter-current washing on a belt filter for more efficient removal of impurities with less wash water.

Data Presentation

Table 1: Effect of Reactant Concentration on BaCO₃ Particle Size and Yield

Ba²⁺ Concentration (mol/L)Average Particle Size (μm)Yield (%)
0.22.885
0.43.590
0.64.295
0.85.098
1.05.898

Data adapted from a study on homogeneous precipitation.[4] Conditions: Reaction temperature 85°C, reaction time 4h.

Table 2: Influence of Reaction Temperature on BaCO₃ Particle Size and Yield

Reaction Temperature (°C)Average Particle Size (μm)Yield (%)
756.592
805.895
855.098
904.598
954.098

Data adapted from a study on homogeneous precipitation.[4] Conditions: Ba²⁺ concentration 0.8 mol/L, reaction time 4h.

Experimental Protocols

Protocol 1: Pilot-Scale Barium Carbonate Synthesis via Carbonation of Barium Sulfide

This protocol describes a typical process for producing BaCO₃ on a pilot scale.

1. Preparation of Barium Sulfide Solution: a. Crude barium sulfide is produced by the high-temperature reduction of barite (BaSO₄) with coal. b. The resulting "black ash" (impure BaS) is leached with water in a stirred tank to dissolve the BaS. c. The solution is allowed to settle to remove insoluble impurities. d. The supernatant BaS solution is transferred to the precipitation reactor.

2. Carbonation (Precipitation): a. The BaS solution is charged into a bubbling column reactor or a stirred tank reactor.[2][5] b. Carbon dioxide gas is bubbled through the solution at a controlled flow rate (e.g., 7-15 L/min in a pilot reactor).[2] c. The reaction is typically carried out at ambient temperature.[2] d. The pH of the solution is continuously monitored. The reaction is considered complete when the pH drops to approximately 6.3-7.0.[2] e. The chemical reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑.[1]

3. Filtration and Washing: a. The resulting BaCO₃ slurry is transferred to a filtration unit (e.g., a vacuum filter). b. The filtrate, containing soluble byproducts, is separated. c. The filter cake is washed with multiple volumes of hot water to remove residual soluble impurities.

4. Drying and Milling: a. The washed filter cake is dried in an industrial dryer (e.g., a paddle dryer) to achieve the desired moisture content.[1] b. If a specific particle size distribution is required, the dried BaCO₃ powder may be milled.[1]

Visualizations

experimental_workflow cluster_raw_materials Raw Material Preparation cluster_process Synthesis Process cluster_products Products & Byproducts Barite Barite (BaSO₄) & Coal Reduction High-Temperature Reduction Barite->Reduction Water Water Leaching Leaching Water->Leaching CO2 Carbon Dioxide (CO₂) Carbonation Carbonation (Precipitation) CO2->Carbonation BaS Barium Sulfide (BaS) Solution Reduction->BaS Leaching->Carbonation BaCO3_slurry BaCO₃ Slurry Carbonation->BaCO3_slurry H2S Hydrogen Sulfide (H₂S) Gas Carbonation->H2S Filtration Filtration & Washing Drying Drying Filtration->Drying Waste Filtrate & Wash Water Filtration->Waste Final_Product High-Purity BaCO₃ Powder Drying->Final_Product BaS->Leaching BaCO3_slurry->Filtration

Caption: Industrial synthesis workflow for Barium Carbonate.

troubleshooting_logic Start Problem Encountered Particle_Size Inconsistent Particle Size? Start->Particle_Size Impurity High Impurity Level? Start->Impurity Filtration Slow Filtration? Start->Filtration Conc Check Reactant Concentrations Particle_Size->Conc Temp Verify Temperature Control Particle_Size->Temp Mixing Evaluate Mixing Efficiency Particle_Size->Mixing Carbonation_Complete Ensure Complete Carbonation (Check pH) Impurity->Carbonation_Complete Washing Improve Washing Procedure Impurity->Washing Desulfurize Consider Desulfurization Step Impurity->Desulfurize Morphology Optimize Particle Morphology Filtration->Morphology Slurry_Conc Adjust Slurry Concentration Filtration->Slurry_Conc Equipment Assess Filtration Equipment Filtration->Equipment

Caption: Troubleshooting logic for BaCO₃ synthesis scale-up.

References

Validation & Comparative

A Comparative Purity Analysis of Barium Carbonate (CP Grade) for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chemically Pure (CP) grade Barium Carbonate with other common grades, supported by standardized experimental data and detailed analytical protocols. Understanding the subtle differences in purity is critical for ensuring the accuracy, reproducibility, and safety of research and pharmaceutical development processes.

Understanding Chemical Purity Grades

In chemical procurement, the grade designation signifies the purity and intended use of the substance. While "Chemically Pure" (CP) suggests a high-purity material suitable for general laboratory applications, it is often less stringently defined than Analytical Reagent (AR) or ACS Reagent grades.[1][2] For applications demanding the highest precision and minimal interference, such as in drug development and trace analysis, understanding the specific impurity limits is paramount.[3]

Comparative Purity Specifications

The performance of a chemical reagent is directly tied to its purity profile. The following table summarizes the typical purity specifications for three common grades of Barium Carbonate: Analytical/ACS Reagent, Chemically Pure (CP), and Technical Grade.

ParameterAnalytical / ACS Reagent GradeChemically Pure (CP) Grade (Typical)Technical Grade (IS 3205-1965)
Assay (Purity as BaCO₃) ≥ 99.0%[4][5]~99.0%≥ 98.6%[6][7]
Insoluble in dilute HCl ≤ 0.015%[5]≤ 0.05%≤ 1.60%[6][7]
Chloride (Cl) ≤ 0.002% (20 ppm)[5]≤ 0.01% (100 ppm)Not Specified
Sulfide (S) ≤ 0.001% (10 ppm)[8]≤ 0.005% (50 ppm)≤ 0.4% (as BaS)[6][7]
Heavy Metals (as Pb) ≤ 0.001% (10 ppm)[5]≤ 0.002% (20 ppm)Not Specified
Iron (Fe) ≤ 0.002% (20 ppm)[5]≤ 0.005% (50 ppm)≤ 0.04% (as Fe₂O₃)[6][7]
Strontium (Sr) ≤ 0.7%[5]Not SpecifiedNot Specified
Calcium (Ca) ≤ 0.05%[5]Not SpecifiedNot Specified
Sodium (Na) ≤ 0.02%[5]Not SpecifiedNot Specified
Potassium (K) ≤ 0.005%[5]Not SpecifiedNot Specified

Note: CP Grade specifications are representative values as they can vary between manufacturers. Technical grade specifications are based on the Indian Standard IS 3205-1965.[6][7]

Experimental Protocols for Purity Verification

The following are detailed methodologies for key experiments used to verify the purity of Barium Carbonate.

Assay (Purity) by Back Titration

This method is employed due to the poor solubility of barium carbonate. It involves reacting the sample with a known excess of strong acid and then titrating the remaining unreacted acid with a standard base.[7][9][10]

Principle: BaCO₃ + 2HCl (excess) → BaCl₂ + H₂O + CO₂ HCl (unreacted) + NaOH → NaCl + H₂O

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.0 g of the Barium Carbonate sample.

  • Reaction: Carefully add 50.0 mL of 1 M Hydrochloric Acid (HCl) to the sample in a conical flask. Swirl gently to facilitate the reaction until the sample is completely dissolved.

  • Heating: Gently boil the solution for 2-3 minutes to expel all dissolved carbon dioxide, which could interfere with the titration endpoint.[11]

  • Titration: Cool the solution to room temperature and add 2-3 drops of phenolphthalein indicator. Titrate the excess HCl with a standardized 1 M Sodium Hydroxide (NaOH) solution until a persistent faint pink color is observed.[8]

  • Calculation: Calculate the percentage of Barium Carbonate using the volumes and molarities of the acid and base used.

Chloride (Cl) Limit Test

This is a semi-quantitative test based on the comparison of opalescence produced by the sample with that of a standard chloride solution when treated with silver nitrate.

Principle: Cl⁻ + AgNO₃ → AgCl (opalescence) + NO₃⁻

Procedure:

  • Sample Preparation: To 1.0 g of the sample, add 20 mL of water and dissolve by adding nitric acid dropwise. Filter if necessary and dilute to 50 mL.[8]

  • Test Solution: Take 25 mL of the prepared solution in a Nessler cylinder. Add 1 mL of nitric acid and 1 mL of silver nitrate solution.[8]

  • Standard Solution: Prepare a standard by using a known amount of 0.020 N hydrochloric acid (e.g., corresponding to 0.01 mg of Cl⁻) in a separate Nessler cylinder containing the same quantities of reagents.

  • Comparison: Allow both cylinders to stand for 5 minutes, protected from light. Compare the opalescence (turbidity) of the test solution against the standard. The sample passes if its opalescence is less than that of the standard.

Sulfate (SO₄) Limit Test

This test compares the turbidity produced by the sample with that of a standard sulfate solution upon the addition of barium chloride.

Principle: SO₄²⁻ + BaCl₂ → BaSO₄ (turbidity) + 2Cl⁻

Procedure:

  • Sample Preparation: Dissolve a specified quantity of the substance in 30 to 40 mL of water. Neutralize with hydrochloric acid if necessary.

  • Test Solution: Add 1 mL of 3 N hydrochloric acid and 3 mL of barium chloride TS to the sample solution. Dilute to 50 mL with water and mix.

  • Standard Solution: Prepare a standard using a specified volume of 0.020 N sulfuric acid in a separate Nessler cylinder with the same reagents.

  • Comparison: Allow both solutions to stand for 10 minutes. The sample passes the test if the turbidity produced is not greater than that of the standard solution.

Heavy Metals Determination by Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive quantitative technique used to determine the concentration of specific heavy metals.

Principle: The sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is proportional to the concentration of the metal.

Procedure:

  • Sample Preparation: Cautiously dissolve 10.0 g of the sample in 50 mL of dilute hydrochloric acid (1:3). Transfer to a 100 mL volumetric flask and dilute with water to the mark. This is the sample stock solution.[8]

  • Instrumentation: Set up the Atomic Absorption Spectrometer with the appropriate hollow cathode lamp for the metal being analyzed (e.g., Lead).

  • Calibration: Prepare a series of standard solutions of the target metal and generate a calibration curve.

  • Analysis: Aspirate the sample stock solution into the flame or graphite furnace of the spectrometer and record the absorbance.

  • Quantification: Determine the concentration of the heavy metal in the sample by comparing its absorbance to the calibration curve.

Visualizing Workflows and Relationships

Purity Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis of a chemical reagent like Barium Carbonate.

cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Evaluation & Reporting A Sample Receipt & Logging B Accurate Weighing A->B C Assay (Back Titration) [Purity %] B->C D Impurity Tests B->D E Compare Results to Specifications C->E D1 Chloride Limit Test D->D1 D2 Sulfate Limit Test D->D2 D3 Heavy Metals (AAS/ICP) D->D3 D4 Iron Test D->D4 D1->E D2->E D3->E D4->E F Assign Grade (AR, CP, Technical) E->F G Certificate of Analysis (CoA) Generation F->G

General workflow for Barium Carbonate purity analysis.
Grade Selection by Application

The choice of Barium Carbonate grade is dictated by the requirements of the application. Using a higher-purity grade than necessary increases costs, while using a lower-purity grade can compromise experimental results.

cluster_grades Chemical Grades cluster_apps Applications ACS ACS / AR Grade Purity: ≥99.0% Impurities: Very Low (ppm) App1 Analytical R&D & QC Analysis ACS->App1 App2 Drug Formulation & Development ACS->App2 CP CP Grade Purity: ~99% Impurities: Low App3 General Lab Use & Synthesis CP->App3 Tech Technical Grade Purity: ≥98.6% Impurities: Moderate App4 Industrial Manufacturing (e.g., Ceramics, Glass) Tech->App4

References

A Comparative Guide to Barium Carbonate and Strontium Carbonate in Ceramic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of barium carbonate (BaCO₃) and strontium carbonate (SrCO₃) for use in ceramic applications. The information presented is supported by experimental data and detailed methodologies to assist in material selection and process development.

Introduction

Barium carbonate and strontium carbonate are alkaline earth carbonates commonly used in the ceramics industry as fluxing agents. They play a crucial role in lowering the melting point of glazes and influencing various properties of the final ceramic product, such as surface finish, color development, and thermal expansion. While both materials offer similar functionalities, they differ significantly in terms of their physical, chemical, and safety profiles. This guide aims to provide a comprehensive comparison to aid researchers in making informed decisions for their specific ceramic applications.

Physical and Chemical Properties

Both barium and strontium carbonate are white, odorless powders. Their primary role in ceramics is to introduce barium oxide (BaO) and strontium oxide (SrO) into the glass matrix of glazes and ceramic bodies upon firing.

PropertyBarium Carbonate (BaCO₃)Strontium Carbonate (SrCO₃)
Molar Mass 197.34 g/mol 147.63 g/mol
Melting Point 811 °C (1,492 °F)1,494 °C (2,721 °F)
Decomposition Temperature Decomposes above 1000 °CStarts to disassociate as early as 800°C in an oxidizing atmosphere[1]
Crystal Structure OrthorhombicOrthorhombic
Solubility in Water 0.002 g/100 mL (20 °C)0.0011 g/100 mL (18 °C)
Safety ToxicNon-toxic[2][3]

Performance in Ceramic Glazes

Fluxing Action and Glaze Finish

Both carbonates act as fluxes, promoting the melting of the glaze components. However, they impart distinct characteristics to the glaze surface.

  • Barium Carbonate: It is well-known for producing satin to matte finishes, especially at higher concentrations.[3] Barium tends to form very small crystals during cooling, which contributes to a smooth, satin surface.[2]

  • Strontium Carbonate: Often used as a substitute for barium to create matte glazes.[1] It can also produce exceptional satin to matte surfaces.[3]

Color Development

The presence of BaO or SrO can significantly influence the color response of various metallic oxides used as colorants in glazes.

  • Barium Carbonate: It is known to produce unique color responses, particularly with copper, yielding vibrant blues.[3]

  • Strontium Carbonate: While often a suitable substitute, it may alter the color response. For example, the vibrant "barium blues" achieved with copper may not be replicated with strontium.[4] When substituting for barium carbonate, it is recommended to use about 75% of the original amount by weight and conduct tests to verify the color outcome.[1]

Thermal Expansion

Both barium and strontium oxides have a similar effect on the coefficient of thermal expansion (CTE) of glossy glazes, generally reducing it.[2] This is a crucial factor in ensuring a good "fit" between the glaze and the ceramic body, preventing defects like crazing (cracking of the glaze). However, in matte glazes where these fluxes are used in larger amounts, predicting the final CTE can be difficult due to the interplay between the glassy and crystalline phases.[2]

Experimental Data and Protocols

Thermal Decomposition Analysis

The decomposition of carbonates during firing releases carbon dioxide (CO₂), which can cause defects like pinholes and blisters if not properly managed. The temperature at which this occurs is a critical parameter.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

A simultaneous Thermogravimetric Analyzer (TGA) and Differential Thermal Analyzer (DTA) is used to study the thermal decomposition of the carbonate samples.

  • Sample Preparation: A small, accurately weighed amount of the carbonate powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrument Setup: The crucible is placed in the TGA/DTA furnace. An inert reference crucible (usually empty) is also placed in the furnace.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/minute, in a controlled atmosphere (e.g., air or nitrogen).

  • Data Acquisition: The instrument continuously records the sample's weight (TGA) and the temperature difference between the sample and the reference (DTA) as a function of temperature.

  • Analysis: The TGA curve shows weight loss as the carbonate decomposes and releases CO₂. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions and reactions.

Comparative Data:

CarbonateOnset of Decomposition (in air)Peak Decomposition Temperature (in air)
Barium Carbonate ~820 °C[5]~970 °C[5]
Strontium Carbonate Starts as early as 800 °C[1]Can be delayed to around 1220°C in a CO₂ atmosphere[1]

Note: Decomposition temperatures can be influenced by factors such as particle size, heating rate, and atmospheric conditions.

Coefficient of Thermal Expansion (CTE) Measurement

Experimental Protocol: Dilatometry (ASTM C372) [6][7][8]

The linear thermal expansion of a fired ceramic glaze is measured using a dilatometer.

  • Specimen Preparation: A bar-shaped specimen of the fired glaze of specific dimensions is prepared.[7]

  • Instrument Setup: The specimen is placed in the dilatometer furnace. A push-rod is positioned against the end of the specimen to detect changes in length.

  • Heating Program: The specimen is heated at a controlled rate (e.g., 3 °C/minute) over a defined temperature range.[7]

  • Data Acquisition: The change in the length of the specimen is continuously recorded as a function of temperature.

  • Calculation: The mean coefficient of linear thermal expansion (α) is calculated from the slope of the length-change versus temperature curve over a specific temperature range.

Comparative Data:

Dielectric Properties

Experimental Protocol: Dielectric Constant Measurement (ASTM D150) [2][9][10][11][12]

The dielectric constant of a fired ceramic material is measured using a capacitance measuring assembly.

  • Specimen Preparation: A flat, disc-shaped specimen of the fired ceramic with a uniform thickness is prepared. Electrodes (e.g., silver paste) are applied to the flat surfaces of the disc.

  • Instrument Setup: The specimen is placed in a test fixture between two electrodes connected to an LCR meter or impedance analyzer.

  • Measurement: The capacitance of the specimen is measured at a specific frequency (e.g., 1 MHz) and temperature.

  • Calculation: The dielectric constant (permittivity) is calculated from the measured capacitance, the dimensions of the specimen (area and thickness), and the permittivity of free space.[2]

Comparative Data:

While specific comparative data for ceramics containing only barium carbonate versus strontium carbonate is limited, studies on barium strontium titanate (BST) ceramics show that the dielectric properties are highly dependent on the barium-to-strontium ratio.[13][14][15] Generally, ceramic materials exhibit high dielectric permittivity.[15]

Leachability Testing

The leaching of toxic substances from ceramic ware intended for food contact is a critical safety concern.

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311 [5][16][17][18][19]

This method is designed to determine the mobility of analytes in a waste material. A modified version is often used to assess leaching from ceramic surfaces.

  • Sample Preparation: A representative sample of the glazed ceramic ware is obtained.

  • Extraction: The surface of the ceramic is exposed to an extraction fluid (typically an acidic solution, such as 4% acetic acid, to simulate food contact) for a specified period (e.g., 24 hours) at a controlled temperature.

  • Analysis: The extraction fluid is then analyzed using appropriate analytical techniques, such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS), to determine the concentration of the leached elements (e.g., barium).

  • Comparison to Regulatory Limits: The results are compared to established regulatory limits. The EPA's maximum contaminant level (MCL) for barium in drinking water is 2 mg/liter.

Comparative Data:

  • Barium Carbonate: Barium is toxic if ingested, and glazes containing barium carbonate have the potential to leach barium.[3] The amount of leaching depends on the glaze composition and firing conditions.

  • Strontium Carbonate: Strontium is considered a safe material, and its use in glazes does not pose the same toxicity concerns as barium.[1]

Logical Workflow for Material Selection

The following diagram illustrates a logical workflow for selecting between barium carbonate and strontium carbonate for a ceramic application.

MaterialSelection start Define Application Requirements safety Toxicity a Concern? start->safety finish Select Strontium Carbonate safety->finish Yes barium_path Consider Barium Carbonate safety->barium_path No color Specific Color Response Needed? (e.g., Barium Blues) barium_path->color finish_barium Select Barium Carbonate (with leaching tests) color->finish_barium Yes test_sr Test Strontium Carbonate for Color color->test_sr No color_ok Color Acceptable? test_sr->color_ok color_ok->finish Yes color_ok->finish_barium No

Material selection workflow.

Summary and Conclusion

The choice between barium carbonate and strontium carbonate in ceramic applications involves a trade-off between desired aesthetic properties, performance characteristics, and safety considerations.

Barium carbonate is a potent flux that can produce unique and desirable satin matte surfaces and specific color responses, particularly the well-known "barium blues" with copper. However, its significant toxicity is a major drawback, necessitating careful handling and rigorous leaching tests for any application involving food contact.

Strontium carbonate serves as a safe and effective alternative to barium carbonate. It also acts as a strong flux and can produce attractive matte and satin finishes. While it may not always replicate the exact color effects of barium, its non-toxic nature makes it a preferred choice for functional ware and in environments where safety is a primary concern.

For researchers and professionals in drug development, where the inertness and safety of materials are paramount, strontium carbonate is the highly recommended choice for any ceramic components that may come into contact with biological systems or pharmaceutical products. The potential for toxic barium leaching, even at low levels, presents an unacceptable risk in such critical applications. When specific aesthetic qualities achievable only with barium are required for non-contact applications, stringent safety protocols and leaching assessments are mandatory.

References

A Comparative Guide to the Precipitation of Barium Carbonate and Calcium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the precipitation processes for barium carbonate (BaCO₃) and calcium carbonate (CaCO₃), two alkaline earth metal carbonates of significant interest in various scientific and industrial applications, including as raw materials in drug development and manufacturing. This document outlines key physicochemical properties, experimental protocols for their precipitation, and factors influencing the characteristics of the final product, supported by experimental data from scientific literature.

Physicochemical Properties

Barium and calcium carbonate exhibit distinct differences in their solubility and crystal structures, which are fundamental to their precipitation behavior. A summary of their key properties is presented in Table 1.

PropertyBarium Carbonate (BaCO₃)Calcium Carbonate (CaCO₃)
Molar Mass 197.34 g/mol 100.09 g/mol
Solubility Product (Ksp) at 25°C ~2.58 x 10⁻⁹ - 5.1 x 10⁻⁹[1][2]~3.3 x 10⁻⁹ - 6.0 x 10⁻⁹ (polymorph dependent)[3]
Crystal System Orthorhombic (Witherite)[4]Trigonal (Calcite), Orthorhombic (Aragonite), Hexagonal (Vaterite)[5][6]
Solubility in Water Low, slightly increases with temperature.[5]Low, generally decreases with increasing temperature.[7][8][9]
pH Influence on Solubility Soluble in acidic conditions.[5]Highly soluble in acidic conditions due to bicarbonate formation.[10][11]

Experimental Protocols for Precipitation

Precise control over experimental parameters is crucial for obtaining desired carbonate precipitates. Below are representative protocols for the precipitation of barium carbonate and calcium carbonate.

Protocol for Barium Carbonate Precipitation

This protocol describes the precipitation of barium carbonate via the reaction of barium chloride and sodium carbonate.

Materials:

  • Barium chloride (BaCl₂) solution (e.g., 0.40 M)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.25 M)

  • Deionized water

  • Reaction vessel with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or desiccator

Procedure:

  • To a reaction vessel, add a specific volume of barium chloride solution (e.g., 30.0 mL of 0.40 M Ba(NO₃)₂).

  • While stirring, slowly add an excess of sodium carbonate solution (e.g., 25.0 mL of 0.25 M K₂CO₃) to the barium nitrate solution.[12] A white precipitate of barium carbonate will form immediately.

  • Continue stirring for a set period (e.g., 1 hour) to ensure complete precipitation.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at a specified temperature (e.g., 100-120°C) or in a desiccator to obtain a pure, dry sample of barium carbonate.[12]

Protocol for Calcium Carbonate Precipitation

This protocol details the precipitation of calcium carbonate by reacting calcium chloride with sodium carbonate.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Deionized water

  • Jacketed reaction vessel with temperature control and stirrer

  • Peristaltic pump for controlled addition

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare stock solutions of calcium chloride and sodium carbonate of desired concentrations.[10]

  • Add a specific volume of the calcium chloride solution to the temperature-controlled reaction vessel (e.g., at 25 ± 0.1 °C).[10]

  • Using a peristaltic pump, add the sodium carbonate solution to the reactor at a controlled feed rate (e.g., 1-5 mL/min).[10]

  • Allow the reaction to proceed for a set duration with continuous stirring.

  • After the reaction is complete, filter the suspension through a membrane filter (e.g., 0.2 µm).[10]

  • Wash the collected precipitate with deionized water to remove residual soluble salts.

  • Dry the calcium carbonate precipitate in an oven at 100°C for 24 hours.[10]

Comparative Analysis of Precipitation Parameters

The efficiency of precipitation and the physical characteristics of the resulting carbonate particles are highly dependent on several experimental parameters.

Effect of pH

The pH of the reaction medium is a critical factor influencing the precipitation of both carbonates.

  • Barium Carbonate: Precipitation is favorable in neutral to alkaline conditions. In acidic solutions, barium carbonate dissolves to form soluble barium salts.[5] The morphology of barium carbonate crystals is significantly influenced by pH, with different forms like floc, candy-like, and olivary crystals observed at varying pH levels.[3][7]

  • Calcium Carbonate: Precipitation is highly favored at alkaline pH.[11] As the pH decreases, the carbonate ions (CO₃²⁻) are converted to bicarbonate ions (HCO₃⁻), which increases the solubility of calcium. The polymorph of calcium carbonate is also pH-dependent; for instance, at a high pH of 13.4, ikaite can be the sole product, while at a pH of 9.0, vaterite may predominate in the absence of certain additives.[13]

Effect of Temperature

Temperature affects the solubility and crystal growth of both carbonates.

  • Barium Carbonate: The solubility of barium carbonate in water shows a slight increase with rising temperature.[5]

  • Calcium Carbonate: Uniquely, the solubility of calcium carbonate in water generally decreases as the temperature increases, reaching a minimum at around 90°C before slightly increasing again.[7][9] This inverse solubility is a key factor in the formation of scale in industrial equipment. Temperature also influences the crystal polymorph, with warmer temperatures often favoring the formation of aragonite.[4]

Effect of Reactant Concentration and Addition Rate

The concentration of the reacting ions and the rate at which they are mixed influence the degree of supersaturation, which in turn affects nucleation and crystal growth.

  • Barium Carbonate: The initial concentration of reactants plays a crucial role in determining the morphology of the resulting crystals.[3]

  • Calcium Carbonate: Higher initial concentrations of calcium and carbonate ions (higher supersaturation) can lead to the formation of calcite, while lower concentrations may favor vaterite.[10] The rate of addition of the carbonate solution also impacts the resulting polymorph, with slower addition rates at lower concentrations favoring a higher vaterite content.[10]

Characteristics of Precipitates

The physical and chemical properties of the precipitated carbonates are crucial for their application.

Crystal Morphology and Polymorphism
  • Barium Carbonate: The stable crystalline form is witherite, which has an orthorhombic structure.[4] However, transient amorphous and hydrated crystalline precursors can form and rapidly transform into the more stable witherite.[2] The morphology of barium carbonate crystals can be controlled by adjusting parameters like pH and supersaturation, leading to various shapes including floc, candy-like, pillar-like, and olivary.[3][7]

  • Calcium Carbonate: Calcium carbonate is well-known for its polymorphism, existing in three main anhydrous crystalline forms: calcite (the most stable), aragonite, and vaterite (the least stable).[5][6] The formation of these polymorphs is highly sensitive to experimental conditions such as temperature, pH, and the presence of additives.[14][15] For example, at near-freezing temperatures and a pH of 9.0, vaterite is the predominant precipitate, but the presence of phosphate can switch the product to ikaite (a hydrated form).[13]

Purity of Precipitates

The purity of the final product is paramount, especially in pharmaceutical applications.

  • Barium Carbonate: Commercial production methods can yield high-purity barium carbonate, with purities of 99% or higher being achievable.[16] Common impurities can include unreacted starting materials or other coprecipitated salts.

  • Calcium Carbonate: Precipitated calcium carbonate (PCC) is known for its high purity, which can exceed 99%.[6][17] The precipitation process allows for the removal of impurities present in the raw materials, such as limestone.

Visualizing the Precipitation Process

The following diagrams illustrate the logical workflow and key decision points in the precipitation of barium and calcium carbonates.

Precipitation_Workflow cluster_BaCO3 Barium Carbonate Precipitation cluster_CaCO3 Calcium Carbonate Precipitation Ba_Start Start: Ba²⁺ Solution Ba_Precipitant Add Carbonate Source (e.g., Na₂CO₃, CO₂) Ba_Start->Ba_Precipitant Ba_Control Control Parameters: - pH (Neutral/Alkaline) - Temperature - Concentration Ba_Precipitant->Ba_Control Ba_Precipitation BaCO₃ Precipitation (Witherite) Ba_Control->Ba_Precipitation Ba_Separation Filtration & Washing Ba_Precipitation->Ba_Separation Ba_Drying Drying Ba_Separation->Ba_Drying Ba_Product Pure BaCO₃ Ba_Drying->Ba_Product Ca_Start Start: Ca²⁺ Solution Ca_Precipitant Add Carbonate Source (e.g., Na₂CO₃, CO₂) Ca_Start->Ca_Precipitant Ca_Control Control Parameters: - pH (Alkaline) - Temperature - Concentration - Additives Ca_Precipitant->Ca_Control Ca_Precipitation CaCO₃ Precipitation (Calcite, Aragonite, Vaterite) Ca_Control->Ca_Precipitation Ca_Separation Filtration & Washing Ca_Precipitation->Ca_Separation Ca_Drying Drying Ca_Separation->Ca_Drying Ca_Product Pure CaCO₃ Ca_Drying->Ca_Product Parameter_Influence cluster_Factors Influencing Factors cluster_Outcomes Precipitate Characteristics Parameters Experimental Parameters pH pH Parameters->pH Temp Temperature Parameters->Temp Conc Concentration Parameters->Conc AddRate Addition Rate Parameters->AddRate Additives Additives Parameters->Additives Morphology Crystal Morphology pH->Morphology Polymorph Polymorphism pH->Polymorph Purity Purity pH->Purity Yield Precipitation Yield pH->Yield Temp->Morphology Temp->Polymorph Temp->Purity Temp->Yield Conc->Morphology Conc->Polymorph Conc->Purity Conc->Yield AddRate->Morphology AddRate->Polymorph AddRate->Purity AddRate->Yield Additives->Morphology Additives->Polymorph Additives->Purity Additives->Yield

References

Analytical techniques for trace metal analysis in Barium carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal analytical technique for the determination of trace metal impurities in high-purity Barium Carbonate.

Introduction

High-purity barium carbonate (BaCO₃) is a critical raw material in the manufacturing of advanced electronics, specialty glass, and pharmaceuticals. In these applications, the presence of trace metal impurities, even at parts-per-million (ppm) or parts-per-billion (ppb) levels, can significantly impact the performance and safety of the final product. Therefore, accurate and precise quantification of these trace metals is paramount for quality control and regulatory compliance. This guide provides a comparative overview of the most common and effective analytical techniques for trace metal analysis in barium carbonate, aimed at researchers, scientists, and drug development professionals. We will delve into the principles, performance characteristics, and experimental protocols for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Graphite Furnace Atomic Absorption Spectrometry (GFAAS), and X-ray Fluorescence (XRF).

Overview of Analytical Techniques

The choice of analytical technique for trace metal analysis in barium carbonate depends on several factors, including the required detection limits, the number of elements to be analyzed, sample throughput, and budget constraints.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering exceptionally low detection limits, typically in the ppb to parts-per-trillion (ppt) range.[1] A high-temperature argon plasma desolvates, atomizes, and ionizes the sample. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. Tandem ICP-MS (ICP-MS/MS) can further enhance sensitivity and reduce interferences.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES, also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is a robust and widely used technique for the determination of trace and minor elements.[2] Similar to ICP-MS, it utilizes an argon plasma to excite atoms, causing them to emit light at characteristic wavelengths. A spectrometer measures the intensity of the emitted light, which is proportional to the concentration of the element in the sample. While generally less sensitive than ICP-MS, with detection limits typically in the ppm to high ppb range, ICP-OES is less susceptible to matrix effects and can handle samples with higher total dissolved solids.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS is a highly sensitive technique for the determination of a limited number of elements at low concentrations. A small volume of the sample is introduced into a graphite tube, which is then heated in a programmed temperature sequence to dry, ash, and atomize the sample.[3][4] The atoms in the furnace absorb light from an element-specific lamp, and the amount of absorption is proportional to the concentration of the analyte. GFAAS offers excellent detection limits, often comparable to ICP-MS, but it analyzes elements sequentially, resulting in lower sample throughput.[3][4]

X-ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive analytical technique used for the elemental analysis of solids and powders. The sample is irradiated with X-rays, causing the atoms to emit fluorescent (or secondary) X-rays with energies characteristic of each element. While XRF is a rapid and simple technique requiring minimal sample preparation, its sensitivity for trace element analysis is generally lower than that of the plasma-based and GFAAS techniques, with detection limits typically in the low ppm range.[5]

Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of trace metals in barium carbonate. The values provided are typical and can vary depending on the specific instrument, experimental conditions, and the element being analyzed.

FeatureICP-MSICP-OESGFAASXRF
Detection Limits ppt to low ppbHigh ppb to low ppmLow ppb to pptLow ppm
Sensitivity Very HighModerate to HighVery HighModerate
Precision (RSD) < 5%< 3%< 5%< 5%
Accuracy (Recovery) 90-110%90-110%90-110%85-115%
Sample Throughput High (multi-element)Very High (multi-element)Low (single-element)Very High
Matrix Effects Moderate to HighLow to ModerateHighModerate
Cost (Instrument) HighModerateModerateModerate to High
Cost (Operational) HighModerateLowLow

Experimental Protocols

Accurate trace metal analysis begins with proper sample preparation. For barium carbonate, this typically involves acid digestion to dissolve the solid matrix and bring the trace metals into a solution suitable for analysis by ICP-MS, ICP-OES, or GFAAS.

Sample Preparation: Microwave-Assisted Acid Digestion

Microwave digestion is the preferred method for preparing barium carbonate samples as it is faster, more efficient, and less prone to contamination compared to hot plate digestion.[6][7][8][9]

  • Sample Weighing: Accurately weigh approximately 0.25 g of the barium carbonate sample into a clean, high-pressure microwave digestion vessel.

  • Acid Addition: Carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl) to the vessel.

  • Digestion Program: Seal the vessels and place them in the microwave digestion system. A typical two-stage program is as follows:

    • Stage 1: Ramp to 180°C over 15 minutes and hold for 10 minutes.

    • Stage 2: Ramp to 200°C over 10 minutes and hold for 20 minutes.

  • Dilution: After cooling, carefully open the vessels in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The final solution is now ready for analysis.

Instrumental Analysis

The following are typical instrumental parameters for each technique. These should be optimized for the specific instrument and application.

ParameterTypical Value
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Detector ModePulse counting
Dwell Time10-50 ms per isotope
Integration Time0.1-1 s per isotope
ParameterTypical Value
RF Power1.3 kW
Plasma Gas Flow12 L/min
Auxiliary Gas Flow0.2 L/min
Nebulizer Gas Flow0.7 L/min
Pump Rate1.5 mL/min
Viewing ModeAxial or Radial
Integration Time5-15 s

A chemical modifier, such as a mixture of palladium nitrate and magnesium nitrate, is often used to stabilize the analyte at higher pyrolysis temperatures.[10]

StepTemperature (°C)Ramp Time (s)Hold Time (s)
Drying 1110520
Drying 21301010
Pyrolysis (Ashing)9001020
Atomization180005
Cleaning250013

Workflow Diagram

The following diagram illustrates the general workflow for trace metal analysis in barium carbonate using plasma-based techniques.

Trace_Metal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Barium Carbonate Sample Weighing Weighing (0.25 g) Sample->Weighing Digestion Microwave Acid Digestion (HNO3 + HCl) Weighing->Digestion Dilution Dilution to 50 mL Digestion->Dilution Calibration Instrument Calibration Dilution->Calibration Analysis ICP-MS / ICP-OES / GFAAS Analysis Calibration->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for trace metal analysis in Barium Carbonate.

Conclusion

The selection of an appropriate analytical technique for trace metal analysis in barium carbonate is a critical decision that impacts the quality and reliability of the results.

  • ICP-MS is the preferred method when ultra-low detection limits are required for a wide range of elements, making it ideal for high-purity materials used in sensitive applications.

  • ICP-OES offers a robust and high-throughput alternative when sub-ppm detection limits are sufficient, and it is particularly well-suited for routine quality control in a production environment.

  • GFAAS provides excellent sensitivity for a limited number of elements and can be a cost-effective solution when only a few specific impurities are of concern.

  • XRF is a valuable tool for rapid screening and analysis of major and minor elements but generally lacks the sensitivity required for trace and ultra-trace impurity analysis in high-purity barium carbonate.

By carefully considering the analytical requirements and the information presented in this guide, researchers and scientists can confidently select the most suitable technique to ensure the quality and safety of their barium carbonate-based products.

References

A Comparative Guide to the Synthesis of Barium Carbonate for Researchers and Developers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable synthesis method for barium carbonate is a critical decision that influences product purity, particle characteristics, and overall cost-effectiveness. This guide provides a detailed comparison of the two primary industrial methods for barium carbonate synthesis: the Carbonation Method and the Soda Ash (Metathesis) Method. The information presented is based on a comprehensive review of available literature to aid in the selection of the most appropriate method for your specific application.

Performance Comparison of Barium Carbonate Synthesis Methods

The choice between the Carbonation and Soda Ash methods often depends on the desired purity, cost considerations, and the intended application of the barium carbonate. The following table summarizes the key performance indicators for each method.

Performance MetricCarbonation MethodSoda Ash (Metathesis) MethodKey Considerations
Purity Typically high, can reach >99.5% with purified reactants.[1]Generally high, with purities of 99.0-99.8% reported.[2]Purity is highly dependent on the quality of the initial reactants (barium sulfide, carbon dioxide, and sodium carbonate).
Typical Yield High, often exceeding 80%.[3]High, with some processes reporting yields of up to 95.8%.[4]Yield can be influenced by process optimization, including reaction time, temperature, and reactant concentrations.
Particle Size Can be controlled to some extent by process parameters.Can be controlled; a patent described an average particle diameter of 0.8μm.[2]Morphology and particle size are critical for many applications and can be influenced by additives and reaction conditions.
Primary Reactants Barium sulfide (BaS), Carbon dioxide (CO2).[5][6]Barium sulfide (BaS) or Barium chloride (BaCl2), Sodium carbonate (Na2CO3).[2][7]The availability and cost of high-purity reactants are significant factors.
Byproducts Hydrogen sulfide (H2S).[5][6]Sodium sulfide (Na2S) or Sodium chloride (NaCl).[8]The handling and disposal of byproducts have environmental and cost implications.
Relative Cost Can be more cost-effective if a source of CO2 is readily available.The cost of sodium carbonate can be a significant factor.[9]Overall cost is influenced by raw material prices, energy consumption, and waste management.[10]

Experimental Protocols

The following sections provide generalized experimental protocols for the Carbonation and Soda Ash methods for producing barium carbonate. These are intended to be representative procedures and may require optimization for specific laboratory or industrial scales.

Carbonation Method

This method involves the reaction of barium sulfide with carbon dioxide to precipitate barium carbonate.[5]

Materials:

  • Barium sulfide (BaS) solution (e.g., 180 g/L)[2]

  • Carbon dioxide (CO2) gas

  • Deionized water

  • Ammonia solution (optional, for desulfurization)[2]

Procedure:

  • A solution of barium sulfide is prepared by dissolving BaS in deionized water.

  • The barium sulfide solution is transferred to a reaction vessel equipped with a gas inlet and a stirrer.

  • The solution is heated to a temperature between 40°C and 90°C.[7]

  • Carbon dioxide gas is bubbled through the heated solution while stirring continuously. The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑.[5]

  • The reaction is allowed to proceed for a set period, for instance, 30-50 minutes, or until the precipitation of barium carbonate is complete.[1]

  • The resulting slurry containing the barium carbonate precipitate is then subjected to desulfurization, which can be achieved by adding a small amount of ammonia solution and stirring at an elevated temperature (e.g., 60°C).[2]

  • The precipitate is collected by filtration (e.g., vacuum filtration).

  • The collected barium carbonate is washed thoroughly with deionized water to remove any soluble impurities.

  • The purified precipitate is dried in an oven at a temperature around 300°C.[5]

  • The dried product can be pulverized to obtain a fine powder.

Soda Ash (Metathesis) Method

This method relies on the reaction of a soluble barium salt, typically barium sulfide or barium chloride, with sodium carbonate.[2][7]

Materials:

  • Barium sulfide (BaS) or Barium chloride (BaCl₂) solution

  • Sodium carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • A solution of the barium salt (e.g., BaCl₂ at 200.3 g/L) is prepared in deionized water.[2]

  • A separate solution of sodium carbonate is prepared.

  • The barium salt solution is heated to a temperature between 60°C and 70°C.[7]

  • The sodium carbonate solution is slowly added to the heated barium salt solution with constant stirring. The metathesis reaction that occurs is: BaS + Na₂CO₃ → BaCO₃↓ + Na₂S or BaCl₂ + Na₂CO₃ → BaCO₃↓ + 2NaCl.

  • The reaction mixture is stirred for a sufficient time to ensure complete precipitation, for example, 30 minutes at 40°C after the addition is complete.[2]

  • The precipitated barium carbonate is separated from the solution by filtration.

  • The precipitate is washed multiple times with deionized water to remove the soluble sodium sulfide or sodium chloride byproduct and any unreacted starting materials.

  • The washed barium carbonate is then dried in an oven, for instance, at 140°C.[2]

  • The dried product may be milled to achieve the desired particle size.

Experimental and Logical Flow Diagrams

To visually represent the synthesis and validation processes, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for barium carbonate synthesis and validation.

logical_relationship cluster_factors Influencing Factors cluster_properties Product Properties reactants Reactant Purity Concentration purity Chemical Purity Phase Purity reactants->purity directly impacts conditions Temperature Reaction Time Stirring Rate morphology Particle Size Particle Shape Crystallinity conditions->morphology controls additives Surfactants Chelating Agents additives->morphology modifies performance Reactivity Dispersibility purity->performance morphology->performance

Caption: Logical relationship between synthesis factors and product properties.

References

A Comparative Guide to Barium Carbonate Grades for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical step that can significantly influence experimental outcomes. Barium carbonate (BaCO₃), a key inorganic compound, is utilized in various scientific applications, from the synthesis of other barium compounds for pharmaceuticals to specialized ceramic and glass formulations. However, not all barium carbonate is created equal. Different grades possess distinct characteristics in terms of purity, particle size, and reactivity, which can have a profound impact on their performance.

This guide provides an objective comparison of various barium carbonate grades, supported by experimental data and detailed protocols, to aid in the selection of the most suitable grade for your specific research and development needs.

Understanding Barium Carbonate Grades: A Head-to-Head Comparison

The performance of barium carbonate is largely dictated by its physical and chemical properties. Key parameters for comparison include purity, levels of specific impurities, and particle size. These characteristics are summarized in the tables below for several common grades.

Table 1: Comparison of General Barium Carbonate Grades

PropertyTechnical GradeReagent GradeACS Grade
Purity (BaCO₃) ~98-99%[1]≥99.0%[1]99.0-101.0%[2][3]
Insoluble in HCl ≤0.25%[4]No specification≤0.015%[2]
Chloride (Cl) No specificationNo specification≤0.002%[2]
Sulfide (S) No specificationNo specification≤0.001%[2]
Iron (Fe) ≤0.004%[4]No specification≤0.001%[2]
Heavy Metals (as Pb) No specificationNo specification≤0.001%[2]
Strontium (Sr) No specificationNo specification≤0.3%[2]

Table 2: Comparison of High-Purity and Specialty Barium Carbonate Grades

PropertyHigh Purity GradeElectronic Ceramic GradeAP Powder High Efficiency Grade
Purity (BaCO₃) ≥99.5% - 99.99%[4][5]99.6%[1]99.20% min[4]
Sodium (Na) ≤10ppm[4]No specificationNo specification
Potassium (K) ≤10ppm[4]No specificationNo specification
Calcium (Ca) ≤100ppm[4]No specificationNo specification
Iron (Fe) ≤5ppm[4]No specification≤0.004%[4]
Chloride (Cl) ≤50ppm[4]No specificationNo specification
Sulfate (SO₄) ≤100ppm[4]No specification≤0.30%[4]
Average Particle Size Varies (e.g., 1-3 µm)[4]Varies1-3 µm[4]
Reaction Efficiency No specificationNo specification85% min[4]

Performance Evaluation: Key Experimental Protocols

The suitability of a particular barium carbonate grade for a specific application is determined by its performance in relevant experimental settings. Below are detailed protocols for evaluating key performance indicators.

Experimental Protocol 1: Determination of Reactivity via Barium Sulfate Synthesis

The reactivity of barium carbonate can be a critical factor, especially when it is used as a precursor in chemical syntheses. A common application in the pharmaceutical field is the synthesis of high-purity barium sulfate for use as a radio-contrast agent in medical imaging.[6][7] The rate and completeness of the reaction to form barium sulfate can be used as a measure of the barium carbonate's reactivity.

Objective: To compare the reactivity of different barium carbonate grades by monitoring the formation of barium sulfate.

Materials:

  • Different grades of Barium Carbonate

  • Dilute Nitric Acid (HNO₃)

  • Sodium Sulfate (Na₂SO₄) solution of known concentration

  • Deionized water

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Analytical balance

Procedure:

  • Reaction Setup: For each grade of barium carbonate, accurately weigh 1.0 g and place it in a 250 mL beaker.

  • Acid Digestion: Add 50 mL of 1 M nitric acid to each beaker while stirring continuously with a magnetic stirrer. Observe the rate of effervescence (CO₂ evolution) as a qualitative indicator of reactivity.[4]

  • Completion of Digestion: Continue stirring until the effervescence ceases, indicating the complete conversion of barium carbonate to barium nitrate. Note the time taken for complete dissolution for each grade.

  • Precipitation of Barium Sulfate: While stirring, slowly add 100 mL of 0.5 M sodium sulfate solution to the barium nitrate solution. A white precipitate of barium sulfate will form immediately.[1]

  • Digestion of Precipitate: Gently heat the suspension to 60-80°C and maintain it at this temperature for 30 minutes to encourage the formation of larger, more easily filterable crystals.

  • Filtration and Washing: Allow the precipitate to cool and settle. Filter the barium sulfate precipitate using a pre-weighed filter paper. Wash the precipitate with several portions of deionized water to remove any soluble impurities.

  • Drying and Weighing: Dry the filter paper with the precipitate in a drying oven at 105°C to a constant weight.

  • Analysis: Calculate the yield of barium sulfate for each grade of barium carbonate. A higher and more rapid yield suggests greater reactivity of the starting material.

experimental_workflow_reactivity cluster_start Step 1: Reaction Setup cluster_acid Step 2: Acid Digestion cluster_precipitate Step 3: Precipitation cluster_process Step 4: Processing cluster_end Step 5: Analysis BaCO3 Weigh Barium Carbonate Grades HNO3 Add Nitric Acid BaCO3->HNO3 Observe Observe CO2 Evolution HNO3->Observe Na2SO4 Add Sodium Sulfate Observe->Na2SO4 BaSO4 Barium Sulfate Precipitate Forms Na2SO4->BaSO4 Filter Filter and Wash BaSO4->Filter Dry Dry Precipitate Filter->Dry Analyze Calculate Yield and Compare Reactivity Dry->Analyze

Caption: Workflow for Reactivity Assessment of Barium Carbonate.

Experimental Protocol 2: Comparative Dissolution Rate Analysis

For applications where barium carbonate needs to dissolve, such as in the preparation of certain solutions or as a flux in high-temperature processes, the dissolution rate is a key performance parameter.[7][8]

Objective: To compare the dissolution rates of different barium carbonate grades in a controlled acidic environment.

Materials:

  • Different grades of Barium Carbonate

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Conductivity meter

  • Stirring apparatus with constant rotation speed

  • Beakers

  • Timer

Procedure:

  • Setup: Place 500 mL of 0.1 M HCl in a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C).

  • Initial Measurements: Record the initial pH and conductivity of the HCl solution.

  • Addition of Barium Carbonate: Add a precisely weighed amount (e.g., 0.5 g) of a specific barium carbonate grade to the acid while simultaneously starting a timer.

  • Data Collection: Record the pH and conductivity of the solution at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) or until the readings stabilize.

  • Repeat: Repeat the experiment for each grade of barium carbonate, ensuring identical experimental conditions (temperature, stirring speed, etc.).

  • Analysis: Plot the change in pH and conductivity over time for each grade. A faster and more significant change indicates a higher dissolution rate. The rate can be quantified by calculating the initial slope of the dissolution curve.

experimental_workflow_dissolution Start Equilibrate 0.1 M HCl Measure_Initial Record Initial pH and Conductivity Start->Measure_Initial Add_BaCO3 Add Weighed Barium Carbonate Measure_Initial->Add_BaCO3 Monitor Monitor pH and Conductivity Over Time Add_BaCO3->Monitor Repeat Repeat for Each Grade Monitor->Repeat Analyze Plot and Compare Dissolution Rates Monitor->Analyze Repeat->Add_BaCO3

Caption: Workflow for Dissolution Rate Comparison.

The Physiological Impact of Barium: A Look at Signaling Pathways

While barium carbonate itself is poorly soluble in water, it can dissolve in acidic environments, such as the stomach, releasing barium ions (Ba²⁺).[9] For researchers in drug development and toxicology, understanding the physiological effects of barium ions is crucial. Barium ions are known to be potent blockers of potassium (K⁺) channels, which are critical for the proper functioning of nerve and muscle cells.[4][10]

The blockage of potassium channels by barium ions disrupts the normal flow of potassium out of the cell, which is essential for repolarizing the cell membrane after an action potential. This disruption can lead to prolonged depolarization, increased excitability, and in some cases, paralysis.[9][11]

signaling_pathway_barium BaCO3 Barium Carbonate (Ingestion) Ba_Ion Barium Ions (Ba²⁺) Released BaCO3->Ba_Ion Dissolution in Stomach_Acid Gastric Acid (HCl) K_Channel Potassium (K⁺) Channel Ba_Ion->K_Channel Targets Blockage Blockage of K⁺ Efflux K_Channel->Blockage Leads to Depolarization Prolonged Membrane Depolarization Blockage->Depolarization Effect Altered Cellular Excitability (e.g., in Neurons, Muscle Cells) Depolarization->Effect

Caption: Barium Ion Interaction with Potassium Channels.

Conclusion

The selection of an appropriate grade of barium carbonate is a critical decision in research and development that should be based on a thorough understanding of the specific requirements of the application. For applications demanding high purity and minimal side reactions, such as in pharmaceutical synthesis, a high-purity or ACS grade is recommended. For applications where reactivity and particle size are the primary concerns, a high-efficiency powder grade may be more suitable. By utilizing the comparative data and experimental protocols provided in this guide, researchers can make informed decisions to ensure the reliability and success of their scientific endeavors.

References

A Comparative Guide to the Determination of Trace Impurities in Barium Carbonate using ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of trace elemental impurities in barium carbonate (BaCO₃) is critical for its application in high-purity materials, including pharmaceuticals, electronic components, and specialty glasses. The presence of even minute quantities of metallic impurities can significantly alter the material's chemical and physical properties. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as the gold standard for this analysis, offering unparalleled sensitivity and multi-element detection capabilities. However, the high concentration of barium in the sample matrix presents a significant analytical challenge due to the formation of polyatomic interferences.

This guide provides an objective comparison of ICP-MS methodologies for the analysis of trace impurities in barium carbonate, supported by experimental data and detailed protocols. We will explore how advanced techniques, such as tandem ICP-MS (ICP-MS/MS), effectively mitigate matrix-based interferences to ensure accurate and reliable quantification.

Overcoming the Barium Matrix Challenge: SQ-ICP-MS vs. ICP-MS/MS

The primary difficulty in analyzing trace elements in a barium carbonate matrix lies in spectral interferences. The argon plasma used in ICP-MS can cause the barium atoms to combine with plasma gases, forming polyatomic ions like barium oxide (BaO⁺) and barium hydroxide (BaOH⁺). These ions can have the same mass-to-charge ratio as isotopes of key analytes, leading to falsely elevated readings.[1]

Single Quadrupole ICP-MS (SQ-ICP-MS): Conventional SQ-ICP-MS instruments struggle to resolve these isobaric interferences. For example, ¹³⁵Ba¹⁶O⁺ overlaps with the primary isotope of Europium, ¹⁵¹Eu⁺, making accurate quantification of rare earth elements particularly challenging.[1][2]

Tandem ICP-MS (ICP-MS/MS): This advanced technique utilizes a collision/reaction cell (CRC) between two quadrupole mass filters to eliminate interferences. Two primary modes are employed:

  • On-Mass Mode: A reaction gas, such as ammonia (NH₃), is introduced into the CRC. This gas selectively reacts with and neutralizes the interfering polyatomic ions (e.g., BaO⁺) while leaving the analyte of interest (e.g., Eu⁺) unaffected.[1] The analyte is then measured at its original mass, free from interference.

  • Mass-Shift Mode: A reaction gas, like oxygen (O₂), is used to react with the analyte, shifting it to a new, interference-free mass.[1] For instance, Eu⁺ can be reacted to form EuO₂⁺, which is then measured. This approach not only removes the original interference but can also enhance sensitivity and selectivity.[1]

ICP-MS/MS has proven highly effective for accurately determining not only Europium but also other challenging elements like Gadolinium (Gd) and Samarium (Sm) in barium carbonate by removing Ba-based interferences.[1]

Performance Comparison and Quantitative Data

The choice of analytical technique directly impacts the limits of detection (LOD) and overall accuracy. ICP-MS offers significantly lower detection limits (parts per trillion, ppt) compared to techniques like ICP-Optical Emission Spectrometry (ICP-OES), which typically operates in the parts per billion (ppb) range.[3]

The following table summarizes the performance of ICP-MS/MS for the determination of various trace impurities in ultra-pure barium carbonate.

AnalyteMethodLimit of Detection (LOD)Spiked Recovery (%)
Europium (¹⁵³Eu)ICP-MS/MS (NH₃ On-Mass)2.0 ng/L (ppt)100 - 110%
Sodium (Na)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Magnesium (Mg)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Aluminum (Al)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Potassium (K)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Chromium (Cr)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Manganese (Mn)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Iron (Fe)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Strontium (Sr)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
Cesium (Cs)ICP-MS/MS (SQ Mode)Data not specifiedData not specified
(Data sourced from a study on ultra-pure barium carbonate analysis using ICP-MS/MS)[1]

Experimental Protocols

Achieving accurate results is contingent on meticulous sample handling and preparation. The following sections detail the validated protocols for the analysis of barium carbonate.

Sample Preparation: Acid Digestion

Solid barium carbonate must be converted into a liquid form for analysis.[4] Acid digestion is the most common and effective method.

  • Weighing: Accurately weigh a portion of the homogenized barium carbonate sample (e.g., 0.1 g).

  • Digestion: Place the sample in a clean plastic container. Add high-purity concentrated nitric acid (HNO₃) dropwise until the effervescence ceases, ensuring the complete dissolution of the carbonate.[4] Hydrochloric acid (HCl) can also be used.[4]

  • Dilution: Dilute the digested sample with ultrapure water to a final acid concentration that matches the calibration standards, typically 1-2% HNO₃.[5][6]

  • Filtration: It is critical to remove any suspended solids that could clog the instrument's nebulizer.[4] Filter the final solution through a 0.45 µm or finer pore-size filter.[4] Centrifugation can be used as an alternative.[4]

  • Internal Standard Addition: Before analysis, add an appropriate internal standard solution to all samples, blanks, and calibration standards to correct for instrumental drift and matrix suppression effects.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Barium Carbonate Sample Weigh Weigh Sample Sample->Weigh Digest Acid Digestion (HNO₃) Weigh->Digest Dilute Dilute to Final Volume Digest->Dilute Filter Filtration (0.45 µm) Dilute->Filter ISTD Add Internal Standard Filter->ISTD ICPMS ICP-MS/MS Analysis ISTD->ICPMS Data Data Processing & Quantification ICPMS->Data

Caption: General workflow for ICP-MS analysis of barium carbonate.

Instrumentation and Method Validation

The analysis should be performed on a properly calibrated and validated ICP-MS system.

  • Instrumentation: An instrument capable of managing high matrix loads and equipped with a collision/reaction cell (e.g., a tandem quadrupole ICP-MS) is recommended.

  • Calibration: The instrument is calibrated using external standards prepared from certified stock solutions.[7] Calibration standards should be matrix-matched (i.e., prepared in 1-2% HNO₃) and cover the expected concentration range of the impurities.[8]

  • Method Validation: The analytical method must be validated to ensure its performance.[7] Key validation parameters, as outlined in guidelines like USP <233>, include:

    • Accuracy: Determined by spike recovery experiments on the sample matrix. Recoveries should typically fall within a 70-150% range.[8]

    • Precision: Assessed by the relative standard deviation (%RSD) of replicate measurements, which should not exceed 20% for spiked samples.[8]

    • Linearity: The calibration curve should demonstrate a linear relationship between concentration and instrument response.

    • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[7]

Visualization of Interference Removal in ICP-MS/MS

Caption: On-mass interference removal using ICP-MS/MS.

Conclusion

For the sensitive and accurate determination of trace and ultra-trace elemental impurities in high-purity barium carbonate, ICP-MS stands as the superior analytical technique. While the barium matrix poses a significant challenge due to polyatomic interferences, the implementation of tandem ICP-MS (ICP-MS/MS) with collision/reaction cell technology effectively mitigates these issues. By employing either on-mass or mass-shift modes, analysts can achieve low parts-per-trillion detection limits with excellent accuracy and precision. A robust and validated experimental protocol, encompassing careful acid digestion and meticulous contamination control, is paramount to ensuring the reliability of the final results, making ICP-MS/MS an indispensable tool for quality control and research in the pharmaceutical and advanced materials industries.

References

A Comparative Thermal Analysis of Barium and Strontium Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the thermal properties of barium carbonate (BaCO₃) and strontium carbonate (SrCO₃), intended for researchers, scientists, and professionals in drug development. The comparison is supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA)/differential scanning calorimetry (DSC).

Theoretical Background: Thermal Stability in Alkaline Earth Carbonates

The thermal stability of alkaline earth metal carbonates, which includes barium and strontium carbonates, follows a clear trend: stability increases down the group.[1] The general decomposition reaction for these carbonates is:

MCO₃(s) → MO(s) + CO₂(g) [1]

This trend is explained by the increasing size of the metal cation as one moves down the group.[1][2] A larger cation has a lower charge density and, consequently, a weaker polarizing effect on the large carbonate anion (CO₃²⁻).[1][3] This weaker polarization results in stronger C-O bonds within the carbonate ion, making the compound more resistant to decomposition by heat.[1] Therefore, barium carbonate is inherently more thermally stable than strontium carbonate.[4][5]

Quantitative Data Presentation

The thermal behavior of barium and strontium carbonates is characterized by specific transition and decomposition temperatures. The following table summarizes key quantitative data obtained from thermal analysis studies. Note that values can vary slightly based on experimental conditions like heating rate and atmosphere.[1]

PropertyBarium Carbonate (BaCO₃)Strontium Carbonate (SrCO₃)
Polymorphic Transition 1 (γ → β) ~806 °C (1079 K): Orthorhombic to Hexagonal[6][7][8]~930 °C: Orthorhombic to Hexagonal[4]
Polymorphic Transition 2 (β → α) ~968 - 976 °C (1241-1249 K): Hexagonal to Cubic[6][7][8]Not applicable
Decomposition Onset Temperature >1000 °C; can be as high as ~1300 °C[7][9]Begins below the polymorphic transition temperature (<900°C) and occurs over a broad range[4]
Decomposition Reaction BaCO₃(s) → BaO(s) + CO₂(g)[6][7]SrCO₃(s) → SrO(s) + CO₂(g)
Activation Energy of Decomposition (Eₐ) ~195 - 305 kJ/mol[6][7][10]~195 - 250 kJ/mol[10][11]

Experimental Protocols

The data presented above are typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

1. Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12] It is ideal for determining decomposition temperatures.

  • Objective: To quantitatively measure the mass loss of BaCO₃ and SrCO₃ upon heating to determine their decomposition temperatures and reaction stoichiometry.

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 1400°C, a programmable temperature controller, and a gas flow control system.

  • Procedure:

    • Sample Preparation: Weigh approximately 10-20 mg of the finely ground carbonate powder into an inert crucible (e.g., alumina or platinum).[12][13]

    • Instrument Setup: Place the crucible onto the TGA balance mechanism.

    • Atmosphere: Purge the furnace with a dynamic inert gas, such as nitrogen or argon, at a flow rate of 30-50 mL/min to ensure an inert environment.[12] For certain studies, a CO₂ atmosphere may be used to suppress reversible decomposition.[4]

    • Heating Program: Heat the sample from ambient temperature to approximately 1400°C at a constant rate, typically 10°C/min.[13] The heating rate can significantly influence the observed decomposition temperature.

    • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve.[14]

    • Analysis: Determine the onset and completion temperatures of decomposition from the mass loss steps in the TGA curve.

2. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

DSC measures the heat flow into or out of a sample relative to a reference, while DTA measures the temperature difference between the sample and a reference.[15] These techniques are used to detect thermal events like phase transitions.

  • Objective: To identify the temperatures of polymorphic phase transitions in BaCO₃ and SrCO₃.

  • Apparatus: A DSC or DTA instrument with a furnace, sample and reference holders, and temperature sensors.

  • Procedure:

    • Sample Preparation: Place a small amount (5-10 mg) of the carbonate sample into a sample crucible (e.g., aluminum, platinum). An empty, sealed crucible serves as the reference.

    • Instrument Setup: Place the sample and reference crucibles in their respective holders within the DSC/DTA cell.

    • Atmosphere: Purge the cell with an inert gas like nitrogen.

    • Heating Program: Heat the sample and reference at a controlled linear rate (e.g., 10°C/min) through the temperature range of interest (e.g., from ambient to 1100°C).

    • Data Acquisition: Record the differential heat flow (DSC) or temperature difference (DTA) as a function of temperature.

    • Analysis: Identify endothermic peaks on the resulting curve, which correspond to the energy absorbed during the orthorhombic-to-hexagonal and hexagonal-to-cubic phase transitions.[6]

Mandatory Visualization

The logical workflow for a comparative thermal analysis of barium and strontium carbonates is depicted below.

G cluster_materials Materials cluster_analysis Thermal Analysis Techniques cluster_results Data & Results cluster_interpretation Interpretation & Comparison BaCO3 Barium Carbonate (BaCO₃) TGA Thermogravimetric Analysis (TGA) BaCO3->TGA DSC Differential Scanning Calorimetry (DSC/DTA) BaCO3->DSC SrCO3 Strontium Carbonate (SrCO₃) SrCO3->TGA SrCO3->DSC MassLoss Mass Loss vs. Temp Curve TGA->MassLoss HeatFlow Heat Flow vs. Temp Curve DSC->HeatFlow DecompTemp Decomposition Temperatures MassLoss->DecompTemp PhaseTrans Phase Transition Temperatures HeatFlow->PhaseTrans Stability Comparative Thermal Stability DecompTemp->Stability PhaseTrans->Stability

Caption: Workflow for comparative thermal analysis.

References

Barium Carbonate: A Comparative Guide to Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of barium carbonate's efficacy as a sulfate precipitating agent against other common alternatives. The information presented is supported by experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Executive Summary

Sulfate precipitation is a critical process in various industrial applications, including wastewater treatment, mining, and chemical manufacturing, to remove excess sulfate ions. Barium carbonate is a widely utilized precipitating agent due to its effectiveness in forming highly insoluble barium sulfate. However, its performance, particularly in terms of reaction kinetics and optimal conditions, necessitates a careful comparison with other available agents such as barium hydroxide, barium sulfide, and lime (calcium hydroxide). This guide details the comparative efficacy of these agents, supported by experimental data, and outlines the methodologies for their application.

Comparative Performance of Sulfate Precipitating Agents

The selection of an appropriate sulfate precipitating agent depends on several factors, including the required final sulfate concentration, the initial pH of the solution, reaction time, and cost considerations. The following table summarizes the performance of barium carbonate and its alternatives based on available experimental data.

Precipitating AgentInitial SO₄²⁻ (mg/L)Final SO₄²⁻ (mg/L)Reagent DosageReaction TimeOptimal pHReference
Barium Carbonate (BaCO₃) 2391>250 (at 7 g/L)~2 times theoretical1 - 4 hoursNeutral to slightly acidic[1][2]
2800<1200 (with lime)Stoichiometric (post-lime)> 90 minutes>12 (with lime)[3]
Barium Hydroxide (Ba(OH)₂) 2305<106 g/L30 minutesWide range (3.9 - 12)[1]
13500<4001.1 molar ratio (Ba:SO₄)60 minutesNot specified[4]
Barium Sulfide (BaS) 2800<200Not specifiedNot specifiedNot specified[3]
~2000~100 (95% removal)Not specifiedNot specified1.4 to 8.3[5]
Lime (Ca(OH)₂) 2800<1200Not specifiedNot specifiedHigh pH[3]

Key Observations:

  • Barium Hydroxide consistently demonstrates the highest efficiency in sulfate removal, achieving final concentrations below 10 mg/L in some experiments, and it is effective over a broad pH range.[1]

  • Barium Carbonate is effective but generally requires longer reaction times and its efficiency is significantly influenced by pH, being less effective under neutral to strongly alkaline conditions.[1] Pre-treatment with lime to raise the pH can improve its performance.[3]

  • Barium Sulfide also shows high removal efficiency and can be used to treat acidic waters directly.[5]

  • Lime is a lower-cost option but is generally less effective than barium compounds, typically reducing sulfate concentrations to around 1200-1500 mg/L.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. The following sections outline the typical experimental protocols for sulfate precipitation using barium carbonate and its alternatives.

Sulfate Precipitation using Barium Carbonate

This protocol is based on treating synthetic or industrial wastewater containing high concentrations of sulfate.

Materials:

  • Sulfate-containing wastewater

  • Barium carbonate (BaCO₃) powder

  • High calcium hydrated lime (Ca(OH)₂) (for pH adjustment)

  • Beakers or reaction vessels

  • Magnetic stirrer or paddle mixer

  • pH meter

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Analytical instrument for sulfate determination (e.g., ion chromatography or spectrophotometer)

Procedure:

  • Wastewater Characterization: Determine the initial sulfate concentration and pH of the wastewater sample.

  • pH Adjustment (Optional but Recommended): If the wastewater is neutral or alkaline, pre-treatment with lime is often necessary to improve the efficiency of barium carbonate. Add lime to the wastewater while stirring to raise the pH to a desired level (e.g., >12). Allow the mixture to react and then filter to remove any precipitated solids.[3]

  • Barium Carbonate Addition: Add a pre-determined amount of barium carbonate to the wastewater. The dosage can be stoichiometric or in excess (e.g., twice the theoretical amount) depending on the desired reaction rate and final sulfate concentration.[2]

  • Reaction: Stir the mixture at a constant speed (e.g., 250-500 rpm) for a specified reaction time (e.g., 1 to 4 hours).[2]

  • Precipitate Separation: After the reaction period, allow the precipitate (barium sulfate) to settle. Separate the solid precipitate from the liquid supernatant by filtration.

  • Analysis: Measure the final sulfate concentration in the filtered supernatant to determine the removal efficiency.

Sulfate Precipitation using Barium Hydroxide

Materials:

  • Sulfate-containing wastewater

  • Barium hydroxide (Ba(OH)₂)

  • Reaction vessels

  • Stirring apparatus

  • pH meter

  • Filtration equipment

  • Sulfate analysis instrument

Procedure:

  • Wastewater Characterization: Measure the initial sulfate concentration and pH of the wastewater.

  • Reagent Addition: Add the desired dosage of barium hydroxide to the wastewater sample.

  • Reaction: Stir the solution for a specified time (e.g., 30 minutes to 4 hours). Monitor the pH during the reaction.[1]

  • Separation and Analysis: Separate the barium sulfate precipitate by filtration and analyze the final sulfate concentration in the filtrate.

Sulfate Precipitation using Barium Sulfide

Materials:

  • Sulfate-containing wastewater

  • Barium sulfide (BaS) solution

  • Reaction vessels

  • Stirring apparatus

  • pH meter

  • Filtration equipment

  • Sulfate analysis instrument

Procedure:

  • Wastewater Characterization: Determine the initial sulfate concentration and pH.

  • Reagent Addition: Add the barium sulfide solution to the wastewater.

  • Reaction and pH Adjustment: The reaction to form barium sulfate is typically rapid. The pH of the solution may be adjusted as needed. Barium sulfide can treat acidic water directly, raising the pH.[5]

  • Separation and Analysis: Filter the precipitate and measure the final sulfate concentration.

Visualizing the Process

To better understand the experimental workflow and the chemical relationships, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Wastewater Sulfate-Containing Wastewater Sample Characterization Initial Analysis (SO₄²⁻, pH) Wastewater->Characterization pH_Adjustment pH Adjustment (Optional, e.g., with Lime) Characterization->pH_Adjustment Precipitant Add Precipitating Agent (e.g., BaCO₃) Characterization->Precipitant pH_Adjustment->Precipitant Stirring Stirring & Reaction Time Precipitant->Stirring Filtration Filtration to Separate Precipitate Stirring->Filtration Final_Analysis Final Analysis (SO₄²⁻) Filtration->Final_Analysis Result Determine Removal Efficiency Final_Analysis->Result

Caption: Experimental workflow for sulfate precipitation.

chemical_pathway BaCO3 Barium Carbonate (BaCO₃) BaSO4 Barium Sulfate (BaSO₄) (Precipitate) BaCO3->BaSO4 + SO₄²⁻ CO3 Carbonate Ion (CO₃²⁻) BaCO3->CO3 releases SO4 Sulfate Ion (SO₄²⁻) SO4->BaSO4 + Ba²⁺

Caption: Chemical pathway of sulfate precipitation by barium carbonate.

Conclusion

The choice of a sulfate precipitating agent is a multifaceted decision that requires careful consideration of efficacy, operational parameters, and economic factors. Barium hydroxide generally offers the highest and fastest sulfate removal across a wide pH range. Barium carbonate is also an effective option, particularly when preceded by lime treatment to optimize pH, though it typically requires longer reaction times. Barium sulfide presents a viable alternative, especially for acidic wastewater. While lime is the most economical choice, its lower efficiency may not be suitable for applications requiring very low final sulfate concentrations. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to select the most appropriate sulfate precipitation strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of Barium Carbonate (CP Grade): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of Barium Carbonate, CP (Chemically Pure), laboratory personnel must adhere to established protocols that mitigate environmental risk and ensure regulatory compliance. Barium carbonate is classified as a hazardous waste primarily due to its toxicity if ingested or inhaled.

This guide provides essential safety and logistical information, including operational and disposal plans, to address specific procedural questions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[1][2][3] All handling of barium carbonate powder should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][2][3][4][5]

Step-by-Step Disposal Procedure

The recommended method for the disposal of barium carbonate waste involves its conversion to the much less soluble and therefore less toxic barium sulfate.

Experimental Protocol: Precipitation of Barium Carbonate Waste

  • Containment: Collect all barium carbonate waste, including contaminated solids and solutions, in a designated, properly labeled, and sealed waste container.[1][6]

  • Preparation: In a well-ventilated area or fume hood, prepare a dilute solution of sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or sulfuric acid (H₂SO₄).[6]

  • Precipitation: Slowly add the sulfate solution to the barium carbonate waste while stirring. The barium carbonate will react to form a dense white precipitate of barium sulfate (BaSO₄).

    • Reaction: BaCO₃ + H₂SO₄ → BaSO₄(s) + H₂O + CO₂(g)

  • Neutralization & Verification: Allow the precipitate to settle completely. Test the supernatant liquid to ensure all barium has been precipitated. If necessary, add more sulfate solution until no further precipitation is observed. The pH of the solution should be checked and neutralized if necessary, according to local regulations.

  • Separation: Separate the barium sulfate precipitate from the liquid by filtration or decantation.

  • Final Disposal:

    • Barium Sulfate Precipitate: The collected barium sulfate precipitate should be placed in a sealed, labeled container for disposal as solid chemical waste.[1]

    • Supernatant Liquid: The remaining liquid should be evaluated for any other contaminants and disposed of in accordance with institutional and local hazardous waste regulations.

    • Empty Containers: Any containers that held barium carbonate must be treated as hazardous waste or thoroughly decontaminated before reuse or disposal.[6]

Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations can vary.[2] This material and its container must be disposed of as hazardous waste. Barium-containing waste is designated under the Resource Conservation and Recovery Act (RCRA) with the hazardous waste code D005.[2][6]

Quantitative Data Summary

While specific concentration limits for disposal can vary by jurisdiction, the primary control measure is the conversion to insoluble barium sulfate. Key exposure limits for handling are provided below.

ParameterValueRegulatory Body
Permissible Exposure Limit (PEL)0.5 mg/m³ (as Ba)OSHA
Threshold Limit Value (TLV)0.5 mg/m³ (as Ba)ACGIH

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of barium carbonate.

G cluster_prep Preparation & Safety cluster_treatment Chemical Treatment cluster_disposal Final Disposal start Start: Barium Carbonate Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood or Well-Ventilated Area ppe->hood collect Collect Waste in Labeled Container hood->collect precipitate Add Sulfate Solution (e.g., Na2SO4) to Precipitate Barium Sulfate (BaSO4) collect->precipitate settle Allow Precipitate to Settle precipitate->settle verify Verify Complete Precipitation & Neutralize Supernatant settle->verify separate Separate Precipitate from Liquid verify->separate dispose_solid Dispose of BaSO4 as Solid Hazardous Waste separate->dispose_solid dispose_liquid Dispose of Liquid Waste per Institutional & Local Regulations separate->dispose_liquid end End of Process dispose_solid->end dispose_liquid->end

Caption: Logical workflow for the safe disposal of barium carbonate waste.

References

Personal protective equipment for handling Barium carbonate, CP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guide to Handling Barium Carbonate, CP

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals working with Barium Carbonate (BaCO₃), Chemically Pure (CP) grade. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Logistical Information

Barium Carbonate is a white, odorless powder that is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][2][3][4] Ingestion is the primary route of acute toxicity, as the compound can convert to toxic barium chloride in the stomach, leading to symptoms like vomiting, diarrhea, muscular paralysis, and potentially severe cardiac and respiratory effects.[4][5] It is classified as an Acute Toxicity, Oral (Category 4) substance.[1][4][6] The compound is not flammable or combustible.[5][6]

Key Data for this compound

PropertyValueCitations
Chemical Formula BaCO₃[5][6]
Molecular Weight 197.34 g/mol [5][6][7]
Appearance White powder or solid[1][4][6]
Specific Gravity 4.3 - 4.43 g/cm³[4][8]
Solubility in Water Approx. 20 mg/L at 20°C[4]
OSHA PEL (TWA) 0.5 mg/m³ (as Ba)[4][9]
ACGIH TLV (TWA) 0.5 mg/m³ (as Ba)[4][5][9]
NIOSH IDLH 50 mg/m³ (as Ba)[4]
Hazard Class 6.1 (Toxic)[8]
UN Number UN1564[8]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the necessary procedures for handling Barium Carbonate from receipt to use in the laboratory.

1. Engineering Controls and Ventilation:

  • Always handle Barium Carbonate in a well-ventilated area.[3][10][11]

  • Use a laboratory fume hood or a local exhaust ventilation system to minimize dust exposure.[4][6]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[5]

2. Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields.[1][4][6][12] If there is a significant risk of dust generation, use dust-proof goggles.[5]

  • Skin Protection: Wear impervious gloves (e.g., PVC, Neoprene, or Natural Rubber) and a lab coat or long-sleeved clothing.[5][7] For larger quantities, consider overalls and safety shoes.[7]

  • Respiratory Protection: In situations where dust may be generated and ventilation is insufficient, use a NIOSH-approved particulate respirator (e.g., N95 or P95).[4][5][6]

3. Handling and Usage Procedures:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][10]

  • Avoid the formation of dust during handling.[6][10][11] Use methods like gentle scooping rather than pouring from a height.

  • When handling, do not eat, drink, or smoke.[4][5][7]

  • Keep containers securely sealed when not in use.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids.[5][10][13] Reaction with acids will release carbon dioxide gas.[4][7]

  • Wash hands thoroughly with soap and water after handling is complete.[3][4][5]

Workflow for Safe Handling of Barium Carbonate

G Diagram 1: Barium Carbonate Handling & Disposal Workflow cluster_prep Preparation & Handling cluster_cleanup Spill & Disposal A Receipt & Storage Store in cool, dry, ventilated area. Keep sealed & labeled. B Don PPE - Safety Goggles - Impervious Gloves - Lab Coat - Respirator (if needed) A->B C Engineering Controls Work in fume hood or with local exhaust ventilation. B->C D Handling - Avoid dust generation. - No eating/drinking. - Keep container closed. C->D E Spill Management - Evacuate & ventilate area. - Wear full PPE. - Sweep up spill, avoid dust. - Place in sealed container. D->E Accidental Spill F Waste Collection Collect excess reagent and contaminated materials in a labeled hazardous waste container. D->F Routine Use E->F G Decontamination - Wash work surfaces. - Wash hands thoroughly. - Launder contaminated clothing. F->G H Disposal Dispose of waste via approved hazardous waste contractor. Follow all regulations. G->H

Caption: Workflow from receipt to disposal of Barium Carbonate.

Disposal Plan

Disposal of Barium Carbonate and its containers must be treated as hazardous waste and managed according to all applicable regulations.

1. Waste Collection:

  • Do not dispose of Barium Carbonate in the general trash or pour it down the drain.[3][6][11]

  • Collect all waste Barium Carbonate, including residues and contaminated materials (e.g., paper towels, gloves), in a suitable, clearly labeled, and sealed container for hazardous waste.[3][5][6]

2. Spill Management:

  • Minor Spills: For small spills, wear appropriate PPE, sweep up the material carefully to avoid generating dust, and place it in a labeled container for disposal.[6][10]

  • Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[6] Prevent the spill from entering drains or waterways.[2][3] Alert the appropriate emergency response personnel.[2][3]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste management contractor.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

  • All disposal practices must comply with local, state, and federal environmental regulations.[4][11]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Ingestion: Call a POISON CENTER or physician immediately.[1][5] Rinse the mouth with water, but do NOT induce vomiting.[1][6] If the person is conscious, giving 30 grams of sodium sulphate in 250 ml of water may be recommended by medical professionals to precipitate the barium.[5]

  • Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[6] Wash the affected area thoroughly with soap and plenty of water.[1][5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][5][6] Remove contact lenses if present and easy to do.[8] Consult a physician.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.